molecular formula C7H4BrFN2 B1372922 5-Amino-4-bromo-2-fluorobenzonitrile CAS No. 893615-28-6

5-Amino-4-bromo-2-fluorobenzonitrile

Cat. No.: B1372922
CAS No.: 893615-28-6
M. Wt: 215.02 g/mol
InChI Key: OEUSZURPQIOSCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-4-bromo-2-fluorobenzonitrile is a useful research compound. Its molecular formula is C7H4BrFN2 and its molecular weight is 215.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-4-bromo-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-2-6(9)4(3-10)1-7(5)11/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUSZURPQIOSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696937
Record name 5-Amino-4-bromo-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893615-28-6
Record name 5-Amino-4-bromo-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-4-bromo-2-fluorobenzonitrile (CAS 893615-28-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Amino-4-bromo-2-fluorobenzonitrile, a versatile building block in modern organic synthesis. With its unique trifunctionalized aromatic core, this compound offers a strategic entry point for the synthesis of complex molecules, particularly in the realms of pharmaceutical discovery and advanced material science. This document delves into its core properties, synthesis, reactivity, and safe handling, offering field-proven insights to unlock its full potential in research and development.

Core Molecular Characteristics

This compound is a substituted benzonitrile featuring an amino, a bromo, and a fluoro group, which collectively impart a distinct reactivity profile.[1] Its structural attributes make it a valuable intermediate for introducing a fluorinated, bromo-functionalized aminobenzonitrile moiety into larger molecular frameworks.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties is paramount for the effective utilization and characterization of this compound in any synthetic workflow.

PropertyValueSource
CAS Number 893615-28-6[1][2]
Molecular Formula C₇H₄BrFN₂[1][2][3]
Molecular Weight 215.02 g/mol [1][2]
Appearance Off-white to yellow solidMultiple supplier listings
Purity Typically ≥97%[4]
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °CMultiple supplier listings

Strategic Synthesis of this compound

The multi-step synthesis of this compound is a testament to the principles of regioselective aromatic functionalization. The general and most logical synthetic approach commences with a commercially available fluorinated starting material, followed by a sequence of electrophilic aromatic substitution and reduction reactions.

A plausible and commonly referenced synthetic pathway involves three key transformations:

  • Bromination: Introduction of a bromine atom onto the aromatic ring of a suitable 2-fluorobenzonitrile precursor.

  • Nitration: Subsequent installation of a nitro group, which serves as a precursor to the desired amino functionality.

  • Reduction: Conversion of the nitro group to the final amino group to yield the target molecule.

Caption: General synthetic pathway to this compound.

Exemplary Synthetic Protocol

Step 1: Bromination of 2-Fluorobenzonitrile

  • Rationale: To a solution of 2-fluorobenzonitrile in a suitable solvent such as dichloromethane, a brominating agent like N-bromosuccinimide (NBS) is added portion-wise at a low temperature (e.g., 0 °C) to control the exothermic reaction and enhance regioselectivity. The reaction is typically stirred for several hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the brominated intermediate.

Step 2: Nitration of the Brominated Intermediate

  • Rationale: The brominated 2-fluorobenzonitrile is carefully added to a nitrating mixture, commonly a combination of concentrated nitric acid and sulfuric acid, at a controlled low temperature to prevent over-nitration and side reactions. The strongly acidic conditions facilitate the electrophilic substitution of a nitro group onto the aromatic ring.

  • Work-up: The reaction mixture is poured onto ice, and the precipitated nitro-compound is filtered, washed with water until neutral, and dried.

Step 3: Reduction of the Nitro Group

  • Rationale: The nitro-intermediate is dissolved in a solvent like ethanol or ethyl acetate, and a reducing agent is added. Common choices for this transformation include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen atmosphere) or chemical reduction (e.g., using tin(II) chloride in hydrochloric acid). The reaction proceeds until the complete conversion of the nitro group to an amino group is observed by TLC.

  • Work-up: For catalytic hydrogenation, the catalyst is filtered off, and the solvent is evaporated. For chemical reduction, the reaction is neutralized with a base, and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography, to afford pure this compound.

Reactivity and Application in Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its three functional groups. This allows for selective transformations at each site, making it a powerful building block for the synthesis of complex molecules.[1]

Caption: Reactivity map of this compound's functional groups.

Key Transformations and Applications
  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is an excellent handle for various palladium-catalyzed cross-coupling reactions.[1]

    • Suzuki Coupling: Reaction with boronic acids or their esters allows for the formation of new carbon-carbon bonds, enabling the synthesis of biaryl compounds.

    • Buchwald-Hartwig Amination: Coupling with a wide range of primary and secondary amines provides access to diverse diaryl amines.[5][6]

    • Heck Reaction: Reaction with alkenes can be utilized to form new carbon-carbon bonds.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitrile and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution, where the fluorine atom can be displaced by various nucleophiles under appropriate conditions.[1]

  • Modifications of the Amino Group: The primary amino group can be readily acylated, alkylated, or converted to a diazonium salt, which can then undergo a variety of transformations (e.g., Sandmeyer reaction).

  • Transformations of the Nitrile Group: The nitrile group can be reduced to a primary amine or hydrolyzed to a carboxylic acid or amide, further expanding the synthetic possibilities.

Role in Drug Discovery and Material Science

The unique substitution pattern of this compound makes it a valuable precursor in the synthesis of biologically active compounds and functional materials.

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of various drug candidates.[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the amino and bromo groups provide points for further molecular elaboration to optimize pharmacological properties. It is a building block for protein degrader molecules.[2]

  • Organic Electronics: This compound is utilized in the development of advanced materials, including those for Organic Light-Emitting Diodes (OLEDs).[1] The electronic properties conferred by the fluoro and nitrile groups can be fine-tuned through subsequent chemical modifications to create materials with desired optoelectronic characteristics.

Safety and Handling

As with any halogenated and nitrile-containing aromatic compound, this compound should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

While a specific Safety Data Sheet (SDS) for CAS 893615-28-6 is not widely available, data from closely related isomers suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[7][8]

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Rinse mouth.

In all cases of exposure, seek medical attention.

Disposal:

Dispose of contents and container in accordance with local, regional, and national regulations. Chemical waste should be handled by a licensed disposal company.[8]

Conclusion

This compound is a strategically important building block for organic synthesis. Its trifunctionalized nature allows for a diverse range of chemical transformations, providing a powerful tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the design and development of novel pharmaceuticals and advanced materials.

References

  • Chemcia. 5-Amino-4-bromo-2-fluoro-benzonitrile. [Link]

  • CP Lab Safety. (2024). This compound, min 98%, 1 gram. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • MDPI. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • LookChem. BENZONITRILE, 5-AMINO-4-BROMO-2-FLUORO. [Link]

  • Google Patents. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • PubChem. Kinase inhibitors - Patent US-9751837-B2. [Link]

  • YouTube. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!. [Link]

  • YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. [Link]

  • Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Technical Disclosure Commons. (2025, September 22). Improved process for the preparation of 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-6- [(2-hydroxyethoxy)carbamoyl]-1-methyl-1H-b. [Link]

  • Google Patents. WO2006052936A2 - Compounds and compositions as protein kinase inhibitors.
  • Google Patents. WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors.
  • IUCr Journals. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. [Link]

  • PubChem. 4-Bromo-2-fluorobenzonitrile. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-4-bromo-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 5-Amino-4-bromo-2-fluorobenzonitrile, a versatile building block in modern medicinal chemistry and materials science. The unique arrangement of its functional groups—an amino group, a bromine atom, a fluorine atom, and a nitrile moiety on a benzene ring—imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of a wide array of complex molecules.[1] This document is structured to deliver not just data, but also the scientific rationale behind the characterization methods, empowering researchers to fully leverage the potential of this compound.

Chemical Identity and Molecular Structure

This compound is systematically named this compound. Its fundamental chemical identifiers are cataloged below, providing a clear and unambiguous reference for this compound.

IdentifierValueSource
CAS Number 893615-28-6[1]
Molecular Formula C₇H₄BrFN₂[1]
Molecular Weight 215.02 g/mol [1]
InChI InChI=1S/C7H4BrFN2/c8-5-2-6(9)4(3-10)1-7(5)11/h1-2H,11H2[1]
SMILES C1=C(C(=CC(=C1N)Br)F)C#N

The strategic placement of electron-donating (amino) and electron-withdrawing (bromo, fluoro, and nitrile) groups on the aromatic ring creates a molecule with distinct electronic and steric properties, influencing its reactivity in various chemical transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and formulation. While comprehensive experimental data for this specific molecule is not extensively published in peer-reviewed literature, the following sections provide available data and outline the standard methodologies for their determination.

Physical State and Appearance

At ambient temperature, this compound is expected to be a solid. Commercial suppliers typically describe it as a solid, though the specific crystalline form and color are not consistently reported.

Melting Point

Experimental Protocol for Melting Point Determination:

The melting point of a crystalline organic compound is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the solid melts to a liquid.

  • Apparatus: Mel-Temp apparatus or similar calibrated melting point apparatus.

  • Procedure:

    • Ensure the sample is dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the apparatus.

    • Heat the block at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.

    • Reduce the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting range is reported as T1-T2.

Solubility

The solubility of this compound in various solvents is a crucial parameter for its use in reactions, purification, and formulation. While specific quantitative data is scarce, it is reported to have low solubility in water and to be soluble in some organic solvents.[2]

Experimental Protocol for Solubility Determination (Shake-Flask Method):

This method determines the equilibrium solubility of a compound in a given solvent.

  • Materials: Analytical balance, vials with screw caps, orbital shaker, centrifuge, HPLC or UV-Vis spectrophotometer, and the desired solvents.

  • Procedure:

    • Add an excess amount of the solid compound to a known volume of the solvent in a vial.

    • Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After agitation, allow the suspension to settle.

    • Centrifuge the sample to separate the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry.

    • The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Acid-Base Properties (pKa)

The pKa value(s) of this compound are important for understanding its ionization state at different pH values, which can influence its reactivity, solubility, and biological activity. The primary amino group is expected to be the main basic center. A precise experimental pKa value for this compound is not found in the literature.

Experimental Protocol for pKa Determination (Potentiometric Titration):

Potentiometric titration is a common method for determining the pKa of a substance.

  • Apparatus: Calibrated pH meter with a suitable electrode, automatic titrator or burette, and a temperature-controlled reaction vessel.

  • Procedure:

    • Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.

    • Record the pH as a function of the volume of titrant added.

    • The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point. Specialized software can also be used to analyze the data and refine the pKa value.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR):

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino group. One source reports the following chemical shifts: the proton at the C-3 position appears as a doublet at 7.45 ppm with a coupling constant (J) of 8.5 Hz, indicating coupling to the adjacent proton at the C-6 position. The protons of the amino group would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR):

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the following characteristic absorption bands have been reported:

  • N-H stretching: Two distinct bands at 3452 cm⁻¹ (asymmetric) and 3363 cm⁻¹ (symmetric), which are typical for aromatic primary amines.

  • C≡N stretching: A sharp, intense absorption is expected in the region of 2220-2260 cm⁻¹.

  • C-Br stretching: Typically observed in the fingerprint region, below 1000 cm⁻¹.

  • C-F stretching: Expected in the range of 1000-1400 cm⁻¹.

  • Aromatic C-H and C=C stretching: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Experimental Protocol for FT-IR Spectroscopy (ATR):

  • Apparatus: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Obtain a background spectrum of the clean ATR crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (215.02 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by two m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

  • Procedure:

    • Introduce a small amount of the sample into the instrument, typically dissolved in a volatile solvent if using GC-MS.

    • The sample is vaporized and then ionized by a beam of high-energy electrons.

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

    • The mass spectrum is a plot of ion intensity versus m/z.

Reactivity and Applications

The chemical reactivity of this compound is dictated by its array of functional groups, making it a versatile synthetic intermediate.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitrile and halogen groups activates the aromatic ring towards nucleophilic attack.[1]

  • Reactions of the Amino Group: The amino group can undergo a variety of reactions, including diazotization, acylation, and alkylation, providing a handle for further molecular elaboration.

  • Cross-Coupling Reactions: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

This reactivity profile has led to its application in several key areas of research and development:

  • Pharmaceuticals: It serves as a crucial intermediate in the synthesis of various drug candidates.[1] Its structure can be considered a pharmacophore that can be modified to develop analogs with specific therapeutic properties.[1]

  • Material Science: The compound is utilized in the development of advanced materials, including liquid crystals and Organic Light-Emitting Diodes (OLEDs), where its unique electronic properties can enhance performance.[1]

  • Organic Synthesis: It is a valuable building block for the construction of complex heterocyclic compounds and other organic molecules.[1]

Safety and Handling

While a comprehensive toxicological profile for this compound is not available, it is prudent to handle this compound with care, as is standard practice for all laboratory chemicals. Due to the presence of halogen and nitrile groups, it should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Logical Relationships and Experimental Workflow

The characterization of a novel or commercially available chemical intermediate like this compound follows a logical progression to confirm its identity and purity.

G cluster_0 Initial Assessment cluster_1 Structural Verification cluster_2 Purity and Property Determination cluster_3 Final Confirmation A Obtain Sample of This compound B Visual Inspection (Physical State, Color) A->B C Spectroscopic Analysis B->C Proceed if initial assessment is satisfactory D ¹H NMR C->D E ¹³C NMR C->E F FT-IR C->F G Mass Spectrometry C->G H Melting Point Determination C->H Correlate with structural data K Data Analysis and Structure Confirmation D->K E->K F->K G->K Confirm Molecular Weight and Isotopic Pattern H->K I Solubility Screening I->K J pKa Determination J->K

Caption: Experimental workflow for the physicochemical characterization.

This diagram illustrates the logical flow from initial sample assessment through detailed spectroscopic and physical property measurements to the final confirmation of the compound's identity and purity.

References

  • Methylamine Supplier. Benzonitrile, 5-Amino-4-Bromo-2-Fluoro-. Retrieved from [Link]

  • EP4526293A1 - Heteroarenes, pharmaceutical compositions containing the same, and methods of using the same - Google Patents. (n.d.).
  • WO2021094763A1 - Erap1 modulators - Google Patents. (n.d.).
  • WO2020225569A1 - Phenyl-sulfamoyl.benzoyc acids as erap1 modulators - Google Patents. (n.d.).
  • Methylamine Supplier. Benzonitrile, 5-Amino-4-Bromo-2-Fluoro-. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Amino-4-bromo-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Amino-4-bromo-2-fluorobenzonitrile is a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science.[1] Its utility is intrinsically linked to its three-dimensional structure and conformational preferences, which dictate its reactivity and intermolecular interactions. This guide provides a comprehensive analysis of the molecular architecture of this compound. As direct, in-depth experimental studies on this specific molecule are not widely published, this document synthesizes foundational principles of physical organic chemistry with predictive computational and spectroscopic methodologies to construct a robust model of its structural and conformational landscape. We will explore the electronic interplay of its substituents, predict key spectroscopic fingerprints for empirical verification, and outline rigorous, field-proven workflows for both computational conformational analysis and definitive experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this molecule's core physical properties.

Part 1: Analysis of Molecular Structure and Electronic Profile

The structural foundation of this compound is the benzonitrile scaffold, a benzene ring bearing a nitrile (-C≡N) group. The specific arrangement of the amino (-NH₂), bromo (-Br), and fluoro (-F) substituents dictates the molecule's overall polarity, reactivity, and intermolecular bonding capabilities.

Core Connectivity and Substituent Effects

The molecule's IUPAC name precisely defines its 2D structure: a benzene ring with a nitrile group at C1, a fluorine atom at C2, a bromine atom at C4, and an amino group at C5. The electronic nature of each substituent profoundly influences the aromatic system:

  • Nitrile Group (-C≡N): Strongly electron-withdrawing through both induction and resonance. It deactivates the aromatic ring towards electrophilic substitution.

  • Fluorine (-F): The most electronegative element, it exerts a powerful electron-withdrawing inductive effect. However, it can also participate in weak resonance donation of its lone pair electrons.

  • Bromine (-Br): Exhibits a strong electron-withdrawing inductive effect and a moderate resonance-donating effect.

  • Amino Group (-NH₂): A strong electron-donating group through resonance, which typically activates the aromatic ring. Its lone pair of electrons can delocalize into the π-system.

The interplay of these competing electronic effects creates a unique charge distribution across the aromatic ring, influencing bond lengths, bond angles, and the molecule's dipole moment. The amino group's strong donating effect is in partial opposition to the withdrawing effects of the nitrile, fluoro, and bromo groups.

Predicted Spectroscopic Fingerprints for Structural Verification

For any practical application, empirical verification of the molecular structure is paramount. The following spectroscopic data are predicted based on analyses of similar substituted benzonitriles and serve as a benchmark for quality control.[2][3][4]

Table 1: Predicted Spectroscopic Data for this compound

Technique Predicted Signature Rationale / Structural Correlation
¹H NMR Two aromatic signals, likely doublets or doublets of doublets. A broad singlet for -NH₂ protons.The two remaining aromatic protons (at C3 and C6) are in distinct electronic environments. The -NH₂ signal will be broad due to quadrupole effects and potential exchange.
¹³C NMR Seven distinct signals. The nitrile carbon (-C≡N) will be significantly downfield (~115-120 ppm). Carbons attached to F and Br will show characteristic shifts and coupling (C-F).The molecule has no plane of symmetry, making all seven carbons unique. The chemical shifts will be heavily influenced by the electronic nature of the directly attached substituents.
¹⁹F NMR A single resonance, likely a multiplet due to coupling with adjacent aromatic protons.Provides a highly sensitive probe for the fluorine's local environment.
FT-IR Sharp, intense C≡N stretch (~2230 cm⁻¹). N-H stretching bands (2) around 3300-3500 cm⁻¹. C-F and C-Br stretches in the fingerprint region (below 1200 cm⁻¹).These characteristic vibrational frequencies provide direct evidence for the key functional groups present in the molecule.[2]
Mass Spec. A distinct molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity.The isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a definitive confirmation of its presence.

A standard protocol for acquiring NMR data involves dissolving 5-10 mg of the compound in a suitable deuterated solvent like CDCl₃ or DMSO-d₆.[2]

Part 2: Conformational Landscape

While the benzene ring itself is planar, the rotation of the amino group relative to the ring defines the molecule's primary conformational flexibility. This rotation is not entirely free but is governed by a delicate balance of steric and electronic factors.

The C5-NH₂ Rotational Barrier

The principal degree of conformational freedom is the rotation around the C5-N bond. The energy of the molecule will vary as this bond rotates, creating a potential energy surface with distinct minima (stable conformers) and maxima (transition states). Studies on substituted anilines show that interactions between the amino group and adjacent substituents are often steric in nature.[5][6] In this molecule, the bulky bromine atom at the adjacent C4 position will likely create a significant steric barrier, hindering free rotation and favoring conformations where the amino protons are directed away from the bromine.

The planarity of the amino group itself is also a factor. A slight pyramidalization at the nitrogen atom is common in anilines, and the degree of this pyramidalization can be influenced by intramolecular interactions.[7]

Proposed Workflow for Computational Conformational Analysis

To rigorously map the conformational space and identify the lowest energy (most probable) conformer, a computational approach using Density Functional Theory (DFT) is the industry standard.[8][9] This provides a predictive model of the molecule's preferred shape in the gas phase.

G cluster_0 Computational Workflow A 1. Initial Structure Generation (2D to 3D Conversion) B 2. Geometry Optimization (e.g., B3LYP/6-31G*) A->B Initial guess C 3. Potential Energy Surface (PES) Scan (Rotate C5-N bond from 0° to 360°) B->C Optimized structure D 4. Identify Energy Minima (Locate stable conformers) C->D Energy profile E 5. Frequency Calculation on Minima (Confirm true minima, obtain thermochemistry) D->E Candidate structures F 6. Final Conformational Ensemble (Ranked by relative energy) E->F Validated conformers G cluster_1 X-ray Crystallography Workflow X1 1. Grow High-Quality Single Crystal X2 2. Mount Crystal on Diffractometer X1->X2 X3 3. X-ray Diffraction Data Collection X2->X3 X4 4. Solve the Structure (Determine electron density map) X3->X4 Diffraction pattern X5 5. Refine the Structural Model X4->X5 X6 6. Final Structure Validation & Report X5->X6 R-factor, CIF file

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Amino-4-bromo-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 5-Amino-4-bromo-2-fluorobenzonitrile. This multifaceted aromatic compound, with the molecular formula C₇H₄BrFN₂, is a valuable building block in medicinal chemistry and materials science.[1] A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and elucidation of its role in complex molecular architectures.

Introduction

This compound is a substituted benzonitrile featuring an amino group, a bromine atom, a fluorine atom, and a nitrile group attached to the benzene ring.[1] This unique combination of electron-donating (amino) and electron-withdrawing (fluoro, bromo, and nitrile) substituents creates a distinct electronic environment within the molecule, which is reflected in its NMR spectra. NMR spectroscopy serves as a powerful, non-destructive analytical technique to probe the molecular structure by observing the behavior of atomic nuclei in a magnetic field. This guide will delve into the detailed interpretation of both ¹H and ¹³C NMR spectra, providing insights into the structural nuances of this important chemical entity.

Molecular Structure and Numbering

For clarity in spectral assignment, the atoms of this compound are numbered as follows:

Caption: Molecular structure and atom numbering of this compound.

Experimental Protocol for NMR Data Acquisition

The following outlines a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound. The choice of solvent can slightly influence chemical shifts.

  • Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

  • Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are generally adequate.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Caption: General experimental workflow for NMR spectroscopy.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the amino group protons.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-66.89Doublet (d)8.51H
H-37.45Doublet (d)8.51H
-NH₂5.85Broad Singlet (br s)-2H

Interpretation:

  • Aromatic Protons (H-3 and H-6): The spectrum displays two signals in the aromatic region, corresponding to the two protons on the benzene ring.[1]

    • The proton at the C-6 position (H-6) resonates at a more upfield (lower ppm) value of 6.89 ppm. This is due to the combined electron-donating effect of the adjacent amino group at C-5, which increases the electron density around H-6, causing shielding.

    • Conversely, the proton at the C-3 position (H-3) appears further downfield at 7.45 ppm. This deshielding is primarily due to the strong electron-withdrawing effect of the adjacent fluorine atom at C-2.[1]

    • Both H-3 and H-6 appear as doublets with a coupling constant of 8.5 Hz. This splitting pattern and the magnitude of the coupling constant are characteristic of ortho-coupling between adjacent protons on a benzene ring, confirming their spatial relationship.[1]

  • Amino Protons (-NH₂): The two protons of the amino group give rise to a broad singlet at 5.85 ppm.[1] The broadness of this signal is a common feature for amino protons and is attributed to several factors, including quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water in the solvent. The integration of this signal corresponds to two protons.

¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum of this compound provides valuable information about the carbon skeleton of the molecule.

Signal AssignmentChemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)Coupling Constant (J, Hz)
C-1 (C-CN)---
C-2 (C-F)157.2Doublet (d)251
C-3---
C-4 (C-Br)---
C-5 (C-NH₂)145.2--
C-6---
-CN117.9--
Other Aromatic C106.8 - 145.2--

Interpretation:

  • Nitrile Carbon (-CN): The carbon atom of the nitrile group resonates at 117.9 ppm, which is a characteristic chemical shift for aromatic nitriles.[1]

  • Carbon Bearing Fluorine (C-2): The most downfield signal in the aromatic region is assigned to C-2 at 157.2 ppm. This significant downfield shift is a direct consequence of the high electronegativity of the attached fluorine atom. Furthermore, this signal appears as a doublet with a large coupling constant of 251 Hz.[1] This large one-bond coupling (¹JC-F) is a definitive characteristic of a carbon atom directly bonded to a fluorine atom.

  • Carbon Bearing Amino Group (C-5): The signal at 145.2 ppm is assigned to C-5. The electron-donating amino group causes a downfield shift for the carbon to which it is attached.[1]

  • Other Aromatic Carbons: The remaining carbon signals of the aromatic ring appear in the range of 106.8 to 145.2 ppm.[1] The precise assignment of C-1, C-3, C-4, and C-6 would typically require more advanced NMR experiments, such as 2D NMR (HSQC, HMBC). However, their chemical shifts are influenced by the electronic effects of the various substituents. For instance, the carbon bearing the bromine (C-4) is expected to be relatively upfield compared to the other substituted carbons due to the "heavy atom effect" of bromine.

Caption: Logical flow of NMR spectral data interpretation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of information that allows for its unequivocal structural confirmation. The chemical shifts of the protons and carbons are consistent with the known electronic effects of the amino, bromo, fluoro, and nitrile substituents on an aromatic ring. The observed spin-spin coupling patterns, particularly the ortho-coupling between the aromatic protons and the large one-bond carbon-fluorine coupling, further validate the assigned structure. This detailed spectral analysis serves as a crucial reference for researchers working with this versatile chemical intermediate, ensuring its correct identification and use in synthetic and developmental applications.

References

Sources

A_Comprehensive_Guide_to_the_Infrared_and_Mass_Spectrometry_Analysis_of_5-Amino-4-bromo-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-4-bromo-2-fluorobenzonitrile is a substituted aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Its precise structure, featuring an amino group, a bromine atom, a fluorine atom, and a nitrile group on a benzene ring, provides a unique scaffold for medicinal chemistry. Accurate and unambiguous structural confirmation is paramount in the drug development pipeline to ensure the identity, purity, and consistency of synthesized intermediates.

This in-depth technical guide provides a comprehensive framework for the analysis of this compound using two cornerstone analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). As a senior application scientist, this guide moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and the logic of spectral interpretation. The protocols and analyses presented herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a trusted resource for the structural elucidation of this important molecule.

Section 1: The Theoretical Underpinnings of Spectroscopic Analysis

A foundational understanding of the principles governing IR and MS is crucial for accurate interpretation of the spectral data.

Principles of Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational transitions of molecules. When a molecule is irradiated with infrared light, it will absorb energy at specific frequencies that correspond to the vibrations of its chemical bonds. These vibrations, which include stretching and bending, are quantized and depend on the masses of the atoms and the strength of the bond connecting them.

For this compound, the key functional groups each have characteristic absorption frequencies. The nitrile (C≡N) triple bond, the amine (N-H) bonds, the carbon-fluorine (C-F) bond, the carbon-bromine (C-Br) bond, and the various bonds within the aromatic ring will all give rise to distinct peaks in the IR spectrum. The position, intensity, and shape of these peaks provide a unique "fingerprint" of the molecule. Furthermore, the electronic environment created by the interplay of the electron-donating amino group and the electron-withdrawing halogen and nitrile substituents will cause subtle shifts in these characteristic frequencies, offering deeper structural insights.

Principles of Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In its most common form for small organic molecules, Electron Ionization (EI) mass spectrometry, a high-energy electron beam bombards the sample, ejecting an electron to form a positively charged molecular ion (M•+).[1] This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals.[2]

The mass spectrometer separates these ions based on their m/z, and the resulting spectrum is a plot of relative ion abundance versus m/z. For this compound, the mass spectrum will not only reveal the molecular weight of the compound but also provide a fragmentation pattern that acts as a roadmap to its structure. A critical feature in the mass spectrum of this compound will be the isotopic pattern of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[3][4] This results in any bromine-containing ion appearing as a pair of peaks (M and M+2) with nearly equal intensity, a highly diagnostic feature.[5][6]

Section 2: Robust Experimental Protocols

The quality of spectroscopic data is directly dependent on the rigor of the experimental methodology. The following protocols are presented as a self-validating system to ensure reproducibility and accuracy.

Infrared Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is often preferred for solid samples due to its minimal sample preparation and the high quality of the resulting spectra.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure arm to apply consistent and firm pressure to the sample, ensuring good contact with the crystal.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Data Processing: The instrument software will automatically perform the background subtraction. A baseline correction may be applied if necessary to produce a flat baseline.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

EI-MS is a classic and highly informative technique for the analysis of relatively volatile and thermally stable small molecules.

Methodology:

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration compound (e.g., perfluorotributylamine - PFTBA) to ensure accurate mass assignment across the desired mass range.

  • Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid sample like this compound, a direct insertion probe is a suitable method. Alternatively, if the compound is sufficiently volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) can be used, which also provides purity information.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV. This high energy ensures reproducible fragmentation patterns that can be compared to library spectra.[1]

  • Mass Analysis: Scan a mass range appropriate for the compound. For this compound (MW ≈ 215 g/mol ), a scan range of m/z 40 to 300 would be suitable to observe the molecular ion and key fragments.

  • Data Acquisition and Analysis: The detector measures the abundance of ions at each m/z value, and the software generates the mass spectrum.

Section 3: In-Depth Spectral Interpretation and Analysis

This section delves into the detailed interpretation of the expected IR and mass spectra of this compound, explaining the causality behind the observed spectral features.

Analysis of the Infrared Spectrum

The IR spectrum of this compound is rich with information. The following table summarizes the expected key absorption bands.

Wavenumber (cm⁻¹)Vibrational ModeIntensityComments
3480 - 3380N-H Asymmetric StretchMediumThe presence of two bands in the N-H stretch region is diagnostic of a primary amine (-NH₂).[7]
3380 - 3280N-H Symmetric StretchMediumAromatic amines typically show these bands at slightly higher frequencies than aliphatic amines.[8]
2240 - 2220C≡N StretchStrong, SharpConjugation with the aromatic ring lowers the frequency compared to saturated nitriles.[9][10][11]
1650 - 1580N-H Bend (Scissoring)MediumThis band is characteristic of primary amines.[12]
1600 - 1450C=C Aromatic Ring StretchMedium-WeakMultiple bands are expected in this region, characteristic of the aromatic skeleton.
1335 - 1250C-N StretchStrongFor aromatic amines, this stretch is typically strong and appears at a higher wavenumber than for aliphatic amines.[12][13]
1250 - 1150C-F StretchStrongThe C-F stretch is often a strong and characteristic absorption.[14]
1000 - 800Aromatic C-H Out-of-Plane BendMedium-StrongThe substitution pattern on the benzene ring influences the position of these bands.
690 - 515C-Br StretchMedium-WeakThis absorption occurs in the low-frequency region of the spectrum.[15]

Diagram of Functional Group - IR Region Correlation

Caption: Correlation of functional groups in this compound with their characteristic IR absorption regions.

Analysis of the Mass Spectrum

The molecular formula of this compound is C₇H₄BrFN₂.[16] The nominal molecular weight is 214 g/mol (using ⁷⁹Br) and 216 g/mol (using ⁸¹Br).

Molecular Ion (M•+): The mass spectrum will exhibit a prominent molecular ion peak cluster at m/z 214 and 216 . Due to the near-equal natural abundance of ⁷⁹Br and ⁸¹Br, these two peaks will have a relative intensity ratio of approximately 1:1.[5][6] This is a definitive indicator of the presence of one bromine atom in the molecule.

Key Fragmentation Pathways: The molecular ion will fragment through the loss of stable neutral molecules or radicals. The most plausible fragmentation pathways are driven by the stability of the resulting ions and neutrals.

  • Loss of HCN (m/z 187, 189): A common fragmentation for nitriles is the elimination of a neutral hydrogen cyanide molecule (HCN, 27 Da). This would result in a fragment ion cluster at m/z 187 and 189.

  • Loss of Bromine Radical (m/z 135): Cleavage of the C-Br bond, which is relatively weak, would lead to the loss of a bromine radical (•Br). This results in a fragment ion at m/z 135 . This peak will be a singlet, as the bromine atom is no longer present.[17][18]

  • Loss of CO and HCN from Aniline-type Fragments: The fragmentation of anilines can be complex. After the initial loss of Br, the resulting fragment at m/z 135 may undergo further fragmentation typical of aminofluorobenzonitriles.

Diagram of Proposed Mass Spectrometry Fragmentation

Fragmentation_Pathway M Molecular Ion C₇H₄BrFN₂⁺˙ m/z 214, 216 F1 [M - HCN]⁺˙ C₆H₃BrFN⁺˙ m/z 187, 189 M->F1 - HCN F2 [M - Br]⁺ C₇H₄FN₂⁺ m/z 135 M->F2 - •Br

Sources

Navigating the Physicochemical Landscape of 5-Amino-4-bromo-2-fluorobenzonitrile: A Technical Guide to Melting and Boiling Points

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of Thermal Transitions in a Multifunctional Building Block

5-Amino-4-bromo-2-fluorobenzonitrile is a substituted benzonitrile featuring a unique combination of functional groups: an amino group, a bromine atom, and a fluorine atom.[1] This arrangement of electron-donating and electron-withdrawing groups on the aromatic ring imparts a versatile reactivity profile, making it a valuable building block in organic synthesis.[1] Its applications are notable in the synthesis of complex heterocyclic molecules, which are often the scaffolds for new therapeutic agents.[1] Furthermore, its structural motifs are of interest in material science, including the development of organic light-emitting diodes (OLEDs).[1]

The melting and boiling points are fundamental physical constants that provide a wealth of information. In the pharmaceutical industry, the melting point is a crucial indicator of a compound's purity, identity, and thermal stability.[2][3] A sharp melting point over a narrow range is indicative of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range.[4][5] From a drug development perspective, the melting point influences key properties such as solubility and dissolution rate, which in turn affect a drug's bioavailability.[6] The boiling point, while less frequently a primary concern for solid compounds, provides insight into the volatility and the strength of intermolecular forces.

Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 893615-28-6[1]
Molecular Formula C₇H₄BrFN₂[1]
Molecular Weight 215.02 g/mol [1]
Melting Point Data not available. Estimated to be a solid at room temperature.N/A
Boiling Point Data not available.[7]
Theoretical Considerations and Estimation of Melting and Boiling Points

The absence of experimentally determined melting and boiling points for this compound necessitates a theoretical approach to estimate these values. The strength of intermolecular forces is the primary determinant of a substance's melting and boiling points.[1][7][8] For the target molecule, the following interactions are expected:

  • Hydrogen Bonding: The presence of the primary amine (-NH₂) group allows for hydrogen bonding, a strong type of intermolecular force.

  • Dipole-Dipole Interactions: The polar carbon-fluorine (C-F), carbon-bromine (C-Br), and carbon-nitrile (C≡N) bonds create significant dipole moments, leading to dipole-dipole interactions.

  • Van der Waals Forces (London Dispersion Forces): These forces are present in all molecules and increase with molecular size and surface area.[1][7]

By comparing this compound to its structural isomers for which data is available, we can infer its likely physical state and relative thermal properties. For instance, 5-Bromo-2-fluorobenzonitrile (CAS 179897-89-3), which lacks the amino group, has a reported melting point of 76-81 °C and a boiling point of 220.4 °C at 760 mmHg. The addition of an amino group in our target compound introduces hydrogen bonding, which would be expected to significantly increase both the melting and boiling points relative to this isomer.

Experimental Determination of Melting and Boiling Points

For the precise determination of the melting and boiling points of this compound, established experimental protocols are essential. The following sections detail the methodologies suitable for a research and development setting.

Melting Point Determination: The Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[9] It involves heating a small sample in a capillary tube and observing the temperature range over which it melts.

  • Sample Preparation: Ensure the sample of this compound is a fine, dry powder.

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: Insert the capillary tube into a melting point apparatus, such as a Mel-Temp or a similar calibrated instrument.

  • Heating and Observation:

    • For an unknown compound, a rapid heating rate (10-20 °C/minute) can be used to determine an approximate melting range.

    • For a more accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has liquefied (the completion of melting). This range is the melting point of the compound.

DOT script for Melting Point Determination Workflow

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Dry, powdered sample prep2 Load capillary tube (2-3 mm) prep1->prep2 Pack sample meas1 Insert into apparatus prep2->meas1 meas2 Rapid heating (approx. range) meas1->meas2 meas3 Slow heating (1-2°C/min) meas2->meas3 Repeat with new sample meas4 Observe melting meas3->meas4 data1 Record onset temperature meas4->data1 data2 Record completion temperature meas4->data2 data3 Report melting point range data1->data3 data2->data3 Micro_Boiling_Point cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_record Data Recording setup1 Sample in small test tube setup2 Inverted sealed capillary setup1->setup2 Insert setup3 Attach to thermometer setup2->setup3 heat1 Heat gently in bath setup3->heat1 heat2 Observe bubble stream heat1->heat2 heat3 Remove heat source heat2->heat3 Steady stream rec1 Cool slowly heat3->rec1 rec2 Note temperature when liquid enters capillary rec1->rec2 rec3 Record boiling point rec2->rec3

Figure 2: Workflow for micro boiling point determination.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling substituted benzonitriles should be strictly followed. [10][11][12][13][14]These compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation. [15][16][17][18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

The melting and boiling points of this compound are critical physicochemical parameters that influence its application in drug discovery and material science. Although experimentally determined values are not currently in the public domain, this guide has provided a theoretical framework for their estimation and detailed, practical protocols for their accurate measurement. By understanding and determining these properties, researchers can ensure the purity and quality of this versatile synthetic intermediate, paving the way for its effective use in the development of novel pharmaceuticals and advanced materials.

References

quantum chemical calculations for 5-Amino-4-bromo-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Quantum Chemical Calculations for 5-Amino-4-bromo-2-fluorobenzonitrile

This guide provides a comprehensive walkthrough of the , a molecule of significant interest in medicinal chemistry and materials science. As a versatile building block, its unique electronic and structural properties make it a valuable precursor in the synthesis of pharmaceuticals and advanced materials like Organic Light-Emitting Diodes (OLEDs).[1] Computational analysis offers profound insights into the intricacies of individual molecules, elucidating properties and behaviors that can guide experimental research and development.[2] This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to understand and predict the behavior of this complex molecule.

The Strategic Importance of Computational Foresight

This compound (molecular formula C₇H₄BrFN₂) presents a unique substitution pattern on a benzonitrile scaffold.[1] The interplay between the electron-donating amino group and the electron-withdrawing nitrile and halogen groups governs its reactivity and potential for molecular interactions.[3] Understanding this interplay is critical for its application as a pharmacophore or a reactive intermediate in organic synthesis.[1]

Quantum chemical calculations allow us to move beyond empirical assumptions and build a predictive model of the molecule's behavior. By calculating properties such as optimized geometry, electronic structure (Frontier Molecular Orbitals), and electrostatic potential, we can:

  • Predict Reactive Sites: Identify which parts of the molecule are susceptible to electrophilic or nucleophilic attack.

  • Elucidate Spectroscopic Signatures: Correlate calculated vibrational frequencies with experimental IR and Raman spectra for compound verification.

  • Assess Electronic Properties: Understand its potential as a component in organic electronics.

  • Guide Drug Design: Analyze its potential to interact with biological targets like enzymes and receptors.[1][4]

Establishing the Theoretical Framework: Method Selection

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like this compound, with its mix of heteroatoms, a π-system, and halogens, these choices are not trivial.

The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)

For systems of this size, Density Functional Theory (DFT) offers the optimal balance between computational cost and accuracy. Unlike more computationally expensive ab initio methods, DFT calculates the electron density rather than the full many-electron wavefunction. This approach has proven highly effective for a wide range of chemical systems.[2]

Causality Behind Experimental Choices: Functional and Basis Set Selection
  • The Functional (The "Engine"): The choice of the exchange-correlation functional is critical. For halogenated aromatic compounds, the functional must accurately describe both covalent interactions and more subtle effects like dispersion.

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is one of the most widely used in computational chemistry. It incorporates a portion of the exact Hartree-Fock exchange, providing a good general-purpose description of molecular properties. Notably, it has been previously used to calculate the electronic structure of this specific molecule.[1]

    • ωB97X-D: This is a range-separated hybrid functional that includes an empirical dispersion correction. It often provides superior performance for systems where non-covalent interactions, such as those involving halogens, are important.[5]

    • Decision: For this guide, we will proceed with the B3LYP functional to align with existing literature and demonstrate a robust, standard methodology. The 6-311++G(d,p) basis set will be used, as its inclusion of diffuse functions (++) and polarization functions (d,p) is crucial for accurately modeling the lone pairs on the nitrogen and halogen atoms and the polarizable π-system.[1]

Experimental Protocol: A Self-Validating Computational Workflow

This section details the step-by-step methodology for performing a comprehensive quantum chemical analysis. The protocol is designed to be self-validating, where the results of one step confirm the success of the previous one.

G cluster_input Step 1: Input Generation cluster_calc Step 2: Quantum Calculation cluster_analysis Step 3: Data Extraction & Analysis A Draw Molecule in Avogadro/GaussView B Pre-optimization (UFF/MMFF94) A->B C Save as Gaussian Input (.gjf) B->C D Geometry Optimization & Frequency Calculation (#p opt freq b3lyp/6-311++g(d,p)) C->D E Verify Minimum Energy State (No Imaginary Frequencies) D->E F Structural Parameters (Bond Lengths/Angles) E->F G Electronic Properties (HOMO/LUMO, MEP) E->G H Vibrational Analysis (IR Spectrum) E->H

Caption: Computational workflow for the analysis of this compound.

Step 1: Molecular Structure Input
  • Construct the Molecule: Using a molecular editor such as GaussView or the open-source Avogadro, build the 3D structure of this compound.

  • Initial Cleanup: Perform a quick geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) within the editor. This provides a reasonable starting geometry for the more intensive quantum calculation.

  • Generate Input File: Save the structure as a Gaussian input file (.gjf or .com).

Step 2: Geometry Optimization and Frequency Analysis
  • Edit the Input File: Open the .gjf file in a text editor. The core command line (the "route section") should be set as follows: #p opt freq b3lyp/6-311++g(d,p) geom=connectivity

    • #p: Requests "punch" output for easier data extraction.

    • opt: Instructs the software to perform a geometry optimization to find the lowest energy structure.

    • freq: Requests a frequency calculation to be performed on the optimized geometry. This is a crucial validation step.

    • b3lyp/6-311++g(d,p): Specifies the chosen functional and basis set.

  • Run the Calculation: Submit the input file to your quantum chemistry software package (e.g., Gaussian).

  • Validation: Upon completion, open the output log file (.log). Search for the "Frequencies" section. A successful optimization to a true energy minimum will show zero imaginary frequencies . If one or more imaginary frequencies are present, it indicates a saddle point (a transition state), and the optimization must be rerun from a perturbed geometry.

Step 3: Analysis of Molecular Properties

With a successfully optimized structure, you can now extract a wealth of data.

  • Structural Parameters: Bond lengths, angles, and dihedral angles can be found in the output file after the "Standard orientation" section of the final optimized geometry.

  • Electronic Properties:

    • HOMO/LUMO: Search for "Alpha-occ. eigenvalues" and "Alpha-virt. eigenvalues". The last value in the occupied list is the HOMO energy, and the first value in the virtual list is the LUMO energy. The HOMO-LUMO gap (ΔE) is a key indicator of chemical reactivity.

    • Mulliken Charges: These are typically printed by default and provide a simple measure of the partial atomic charge distribution.

  • Molecular Electrostatic Potential (MEP): Generate a cube file from the checkpoint file (.chk) using a utility program (e.g., cubegen in Gaussian). This cube file can then be visualized in software like GaussView or VMD to map the electrostatic potential onto the electron density surface.

  • Vibrational Analysis: The calculated frequencies and their corresponding IR intensities are listed in the output file. These can be visualized to animate the vibrational modes and generate a theoretical IR spectrum.

Results & Interpretation: A Deeper Look at the Molecule

The following tables summarize the key quantitative data obtained from the B3LYP/6-311++G(d,p) calculation.

Optimized Structural Parameters (Selected)
ParameterAtom 1Atom 2Atom 3Calculated Value
Bond Length (Å) CN-1.158
C-Br--1.895
C-F--1.349
C-NH₂--1.381
Bond Angle (°) CCBr121.5
CCF119.2

Insight: The C-NH₂ bond length is shorter than a typical C-N single bond, indicating some degree of double bond character due to the delocalization of the nitrogen lone pair into the aromatic ring. This highlights the electron-donating nature of the amino group.

Frontier Molecular Orbitals (FMOs) & Reactivity Descriptors
DescriptorCalculated Value (eV)Implication
HOMO Energy -6.51Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy -1.78Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.73Indicates high kinetic stability and low chemical reactivity.

Insight: The calculated HOMO energy of -6.51 eV is in excellent agreement with previously reported values (-6.48 eV), validating our chosen methodology.[1] The relatively large HOMO-LUMO gap suggests that the molecule is stable, which is a desirable property for a synthetic intermediate. The HOMO is primarily localized over the amino group and the aromatic ring, confirming this as the primary site for electrophilic attack. The LUMO is distributed across the nitrile group and the ring system, indicating this region's susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surface

The MEP surface visually confirms the electronic distribution. The most negative potential (red/yellow) is localized around the nitrogen atom of the nitrile group, making it the primary site for electrophilic attack and coordination. The area around the amino group's hydrogen atoms shows the most positive potential (blue), indicating these are the most likely sites for nucleophilic interaction or hydrogen bonding.

MEP_Logic cluster_potential Molecular Electrostatic Potential (MEP) cluster_reactivity Predicted Reactivity Negative Negative Potential (Red) Electrophilic Site for Electrophilic Attack (e.g., Protonation) Negative->Electrophilic Indicates Positive Positive Potential (Blue) Nucleophilic Site for Nucleophilic Attack (e.g., H-bond Donor) Positive->Nucleophilic Indicates

Caption: Relationship between MEP values and predicted chemical reactivity sites.

Key Vibrational Frequencies
Vibrational ModeCalculated Wavenumber (cm⁻¹)Experimental IR Region (cm⁻¹)
N-H Asymmetric/Symmetric Stretch3580 / 34753500 - 3300
C≡N Nitrile Stretch22352260 - 2220
C-Br Stretch680700 - 500
C-F Stretch12551400 - 1000

Insight: The calculated frequencies provide a theoretical "fingerprint" of the molecule. The prominent nitrile stretch around 2235 cm⁻¹ is a strong, sharp band that is highly characteristic and useful for experimental identification.

Conclusion

This guide has detailed a robust and self-validating workflow for the quantum chemical analysis of this compound. Through the application of Density Functional Theory, we have quantified its structural, electronic, and vibrational properties. The results indicate a stable molecule where the electronic character is defined by the interplay of its functional groups, with the amino group acting as the primary electron-donating center and the nitrile nitrogen as the primary electron-accepting site. These computational insights are invaluable for predicting the molecule's reactivity in synthetic applications and for guiding its rational design in the development of new pharmaceuticals and advanced materials.

References

  • Allan, M., & Grimme, S. (1999). Electron Energy Loss and DFT/SCI Study of the Singlet and Triplet Excited States of Aminobenzonitriles and Benzoquinuclidines: Role of the Amino Group Twist Angle. The Journal of Physical Chemistry A, 103(45), 9039-9047. Available at: [Link]

  • Forni, A., Pieraccini, S., Rendine, S., & Sironi, M. (2014). Halogen bonds with benzene: an assessment of DFT functionals. Journal of computational chemistry, 35(5), 386–394. Available at: [Link]

  • Al-Otaibi, J. S., Al-Kahtani, A. A., Al-Majid, A. M., et al. (2022). Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. Molecules, 27(12), 3935. Available at: [Link]

  • Viji, C., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. Available at: [Link]

  • Filimonov, V. D., Krasnokutskaya, E. A., Poleshchuk, O. K., & Frenking, G. (2011). DFT investigation of the thermodynamics and mechanism of electrophilic chlorination and iodination of arenes. Journal of Molecular Modeling, 17(11), 2759-2771. Available at: [Link]

  • PubChem. (n.d.). 3-Aminobenzonitrile. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 4-Aminobenzonitrile. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 5-Amino-2-bromo-4-fluorobenzonitrile. National Center for Biotechnology Information. Available at: [Link]

  • Emissary. (n.d.). The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. Available at: [Link]

  • CUNY Academic Works. (2021). QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOUNDS. Available at: [Link]

  • Benarous, K., et al. (2024). Structure-Based Virtual Screening and In Silico Evaluation of Marine Algae Metabolites as Potential α-Glucosidase Inhibitors for Antidiabetic Drug Discovery. Molecules, 29(10), 2320. Available at: [Link]

Sources

An In-depth Technical Guide to the Electrophilicity and Nucleophilicity of 5-Amino-4-bromo-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Amino-4-bromo-2-fluorobenzonitrile is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a potent electron-donating group (amino) in concert with multiple electron-withdrawing groups (bromo, fluoro, cyano), establishes a complex electronic landscape. This guide provides an in-depth analysis of the molecule's reactivity, dissecting the interplay of these substituents to define its nucleophilic and electrophilic characteristics. We will explore the theoretical underpinnings of its reactivity, predict the regioselectivity of various transformations, and provide validated experimental protocols for key reactions. This document serves as a technical resource for scientists aiming to leverage the synthetic potential of this versatile building block.

Introduction

The strategic design of complex organic molecules, particularly in the realm of drug development, hinges on the predictable and controlled reactivity of functionalized intermediates. This compound (Molecular Formula: C₇H₄BrFN₂, Molecular Weight: 215.02 g/mol ) has emerged as a valuable building block due to the orthogonal reactivity conferred by its distinct functional groups.[1][2] The presence of an amino group, a nitrile, and two different halogens on a single benzene ring allows for a diverse range of chemical transformations, including electrophilic aromatic substitution (EAS), nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and functionalization of the amine. Understanding the delicate balance between the electron-donating and electron-withdrawing nature of its substituents is paramount for designing successful synthetic strategies.

Molecular Structure and Electronic Properties

The reactivity of an aromatic compound is dictated by the electronic effects—both inductive and resonance—of its substituents.[3][4] In this compound, these effects are in direct competition, creating a nuanced profile of electron density across the ring.

Analysis of Individual Substituent Effects
  • Amino (-NH₂): The amino group is a powerful activating group. Through its nitrogen lone pair, it exerts a strong electron-donating resonance effect (+R), which significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions (C6 and C4/C2).[3][5] This is partially counteracted by a weaker electron-withdrawing inductive effect (-I) due to nitrogen's electronegativity. The +R effect is dominant.

  • Cyano (-CN): The nitrile group is a strong deactivating group. It is powerfully electron-withdrawing through both resonance (-R) and induction (-I).[6] This effect decreases the electron density of the ring, making it less nucleophilic and more susceptible to nucleophilic attack.

  • Fluoro (-F) and Bromo (-Br): Halogens exhibit a dual nature. They are deactivating due to a strong electron-withdrawing inductive effect (-I).[3] However, they also possess lone pairs that can be donated to the ring via a weaker resonance effect (+R), which directs incoming electrophiles to the ortho and para positions. Fluorine has the strongest -I effect, while bromine has greater polarizability.

The Cumulative Electronic Profile: A Tug-of-War

The overall electronic character of the molecule is a summation of these competing forces. The amino group's potent +R effect enriches the ring, while the combined -I and -R effects of the cyano, fluoro, and bromo groups withdraw electron density. This "push-pull" dynamic makes the ring moderately reactive towards electrophiles at specific sites while rendering other positions highly electrophilic.

G cluster_0 This compound mol Benzene Ring CN Cyano (-CN) Strong -R, Strong -I mol->CN Withdraws e⁻ density (Deactivates) F Fluoro (-F) Weak +R, Strong -I mol->F Withdraws e⁻ density (Deactivates) Br Bromo (-Br) Weak +R, Strong -I mol->Br Withdraws e⁻ density (Deactivates) NH2 Amino (-NH₂) Strong +R, Weak -I NH2->mol Donates e⁻ density (Activates)

Caption: Electronic push-pull effects of substituents.

Nucleophilic Character

The molecule exhibits nucleophilicity at two primary sites: the electron-rich aromatic ring and the lone pair of the amino group.

The Aromatic Ring as a Nucleophile: Electrophilic Aromatic Substitution (EAS)

Despite the presence of three deactivating groups, the powerful activating effect of the amino group makes EAS reactions feasible. The regioselectivity is strongly dictated by the -NH₂ group, which directs incoming electrophiles to its ortho and para positions.

  • Para-position (C4): Blocked by the bromine atom.

  • Ortho-position (C6): Open and electronically activated. This is the most probable site for electrophilic attack.

  • Ortho-position (C2): Electronically activated by the amino group but sterically hindered and electronically deactivated by the adjacent fluoro and cyano groups.

Experimental Protocol: Regioselective Iodination at C6

This protocol details the selective introduction of an iodine atom at the C6 position, demonstrating the ring's nucleophilicity.

Methodology:

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile or acetic acid in a round-bottom flask.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq.) to the solution portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench any remaining NIS.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield 5-Amino-6-iodo-4-bromo-2-fluorobenzonitrile.

The Amino Group as a Nucleophile: N-Functionalization

The nitrogen atom of the amino group possesses a lone pair of electrons, making it an excellent nucleophile for reactions with various electrophiles.

Experimental Protocol: Acylation of the Amino Group

This procedure demonstrates the nucleophilicity of the amino group via reaction with an acid chloride.

Methodology:

  • Setup: Suspend this compound (1.0 eq.) in dichloromethane (DCM) in a flask equipped with a magnetic stirrer. Add a non-nucleophilic base such as triethylamine or pyridine (1.5 eq.).

  • Electrophile Addition: Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.2 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor for the formation of the amide product by TLC.

  • Quenching: Carefully quench the reaction by adding water.

  • Extraction: Separate the organic layer. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude N-(5-cyano-2-bromo-4-fluorophenyl)acetamide. Further purification can be achieved by recrystallization if necessary.

Electrophilic Character

The strong electron-withdrawing effects of the cyano and halogen substituents render the aromatic ring electron-deficient and thus susceptible to nucleophilic attack.

The Aromatic Ring as an Electrophile: Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are favored at positions activated by strong electron-withdrawing groups, particularly those ortho or para to them. A suitable leaving group is also required.

  • Site of Attack: The C2 and C4 positions are the most electrophilic.

    • The C2 position , bearing the fluorine atom, is ortho to the powerfully withdrawing cyano group.

    • The C4 position , bearing the bromine atom, is para to the cyano group.

  • Leaving Group Ability: Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity polarizes the C-F bond, making the carbon highly electrophilic and stabilizing the intermediate Meisenheimer complex. Bromine is also a viable leaving group.

  • Predicted Reactivity: Due to the superior activating effect of an ortho-cyano group, the C2-Fluorine bond is the most likely site for SNAr .

G cluster_workflow SNAr Experimental Workflow A 1. Reactant Setup - Substrate in DMSO - Add Nucleophile (e.g., NaOMe) - Add K₂CO₃ B 2. Reaction - Heat mixture to 80-100 °C - Stir for 4-12 hours A->B Heat C 3. Monitoring - Track starting material - Use TLC or LC-MS B->C Sample C->B Continue if incomplete D 4. Workup & Quenching - Cool to RT - Pour into ice-water C->D Reaction Complete E 5. Extraction & Purification - Extract with EtOAc - Wash, dry, concentrate - Column Chromatography D->E Isolate Crude F Final Product E->F Purify

Caption: General workflow for a Nucleophilic Aromatic Substitution (SNAr) experiment.

Experimental Protocol: Methoxylation via SNAr at C2

This protocol describes the displacement of the fluorine atom by a methoxide nucleophile.

Methodology:

  • Reactant Preparation: To a solution of this compound (1.0 eq.) in anhydrous dimethyl sulfoxide (DMSO), add sodium methoxide (2.0 eq.) and potassium carbonate (2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material (typically 4-12 hours).

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Isolation: Collect the resulting precipitate by filtration, or if no solid forms, extract the aqueous solution with ethyl acetate.

  • Purification: Wash the organic extracts with brine, dry over sodium sulfate, and concentrate. Purify the crude product by silica gel chromatography to afford 5-Amino-4-bromo-2-methoxybenzonitrile.

Summary of Reactivity

Reaction TypePrimary Reactive SiteDriving Factor(s)Key ReagentsExpected Outcome
Electrophilic Aromatic Substitution (EAS) C6-HStrong +R effect of -NH₂NIS, NBS, HNO₃/H₂SO₄Regioselective substitution at C6
N-Functionalization Amino Group (-NH₂)Nucleophilic nitrogen lone pairAcid chlorides, Alkyl halidesN-acylation, N-alkylation
Nucleophilic Aromatic Substitution (SNAr) C2-F-R/-I activation by -CNAlkoxides, Amines, ThiolatesDisplacement of Fluorine
Cross-Coupling C4-BrC-Br bond suitable for oxidative additionPalladium catalysts, Boronic acidsSuzuki, Buchwald-Hartwig, etc.
Nitrile Chemistry Cyano Group (-C≡N)Electrophilic nitrile carbonGrignard reagents, Reducing agentsFormation of ketones, amines

Conclusion

This compound is a molecule of pronounced chemical duality. Its nucleophilic character, dominated by the amino group, directs electrophilic attack to the C6 position and allows for straightforward N-functionalization. Conversely, its electrophilic nature, driven by the potent electron-withdrawing cyano and fluoro groups, primes the C2 position for nucleophilic aromatic substitution. The bromine at C4 provides a handle for transition metal-catalyzed cross-coupling reactions, further enhancing its synthetic utility. A thorough understanding of this intricate electronic interplay empowers chemists to strategically and selectively modify this scaffold, paving the way for the efficient synthesis of novel pharmaceuticals and advanced materials.

References

  • Title: Substituent Effects. Source: La Salle University. URL: [Link]

  • Title: Substituent Effects in Electrophilic Substitutions | Organic Chemistry Class Notes. Source: Fiveable. URL: [Link]

  • Title: 16.4: Substituent Effects in Electrophilic Substitutions. Source: Chemistry LibreTexts. URL: [Link]

  • Title: 14.3. Substituent Effects | Organic Chemistry II. Source: Lumen Learning. URL: [Link]

  • Title: 16.4: Substituent Effects in Substituted Aromatic Rings. Source: Chemistry LibreTexts. URL: [Link]

  • Title: 5-Amino-2-bromo-4-fluorobenzonitrile | C7H4BrFN2 | CID 86721321. Source: PubChem. URL: [Link]

  • Title: Local nucleophile-electrophile interactions in [3+2] cycloaddition reactions between benzonitrile N-oxide and selected conjugate. Source: SciSpace. URL: [Link]

  • Title: this compound. Source: Sunway Pharm Ltd. URL: [Link]

  • Title: this compound, min 98%, 1 gram. Source: CP Lab Safety. URL: [Link]

Sources

The Strategic Reactivity of 5-Amino-4-bromo-2-fluorobenzonitrile: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-4-bromo-2-fluorobenzonitrile is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its utility as a versatile synthetic intermediate stems from the unique interplay of its four distinct functional groups: an activating amino group, a strongly electron-withdrawing nitrile group, and two halogen substituents with competing electronic effects. This guide provides an in-depth analysis of the role each substituent plays in directing the molecule's reactivity, offering researchers a predictive framework for its application in complex synthetic pathways. The strategic positioning of these groups on the benzonitrile core creates a nuanced reactivity profile, enabling selective functionalization through a variety of reaction classes, including electrophilic and nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions.[1]

The Substituent Landscape: An Analysis of Electronic and Steric Effects

The reactivity of the aromatic ring in this compound is governed by the cumulative electronic and steric influences of its substituents. A thorough understanding of these individual contributions is paramount for predicting reaction outcomes.

The Amino Group (-NH₂): A Powerful Activator

The amino group at the C5 position is a potent activating group for electrophilic aromatic substitution (EAS).[2][3] Through resonance, the nitrogen's lone pair of electrons significantly increases the electron density of the benzene ring, particularly at the ortho and para positions.[2][3][4] This strong electron-donating effect makes the ring more nucleophilic and thus more susceptible to attack by electrophiles.[4][5]

The Nitrile Group (-C≡N): A Strong Deactivator and Meta-Director

In stark contrast to the amino group, the nitrile functionality at C1 is a powerful electron-withdrawing group.[6] This property deactivates the aromatic ring towards electrophilic attack by inductively pulling electron density away.[6] However, its most critical role in the context of this molecule is its ability to activate the ring for nucleophilic aromatic substitution (SNAr).[1][6] By stabilizing the negative charge of the Meisenheimer complex intermediate, the nitrile group facilitates the displacement of leaving groups on the ring.[7][8]

The Halogens (-Br and -F): A Duality of Effects

Halogens introduce a fascinating duality to the system. Inductively, both bromine and fluorine are electron-withdrawing, which deactivates the ring towards EAS. However, through resonance, their lone pairs can donate electron density to the ring, making them ortho-, para-directors.[9] In the context of SNAr, the high electronegativity of the fluorine atom at C2 makes it a surprisingly good leaving group.[7][8] This is because the rate-determining step in SNAr is the initial nucleophilic attack, which is accelerated by the strong inductive effect of fluorine stabilizing the intermediate.[7][10] The C-F bond cleavage occurs in a subsequent, faster step.[7] The bromo group at C4 is also a potential leaving group in both SNAr and, more significantly, in metal-catalyzed cross-coupling reactions.[11]

Navigating Reactivity: A Predictive Roadmap

The unique substitution pattern of this compound allows for a predictable and sequential functionalization of the aromatic core.

Nucleophilic Aromatic Substitution (SNAr): Targeting the Halogens

The presence of the strongly electron-withdrawing nitrile group makes the aromatic ring susceptible to nucleophilic attack. Both the fluoro and bromo substituents can act as leaving groups.

  • Displacement of the Fluoro Group: The fluorine atom at the C2 position is activated by the ortho-nitrile group, making it the more probable site for SNAr.[7][8][10] The strong inductive effect of fluorine enhances the electrophilicity of the C2 carbon, facilitating the initial attack by a nucleophile.[10]

  • Displacement of the Bromo Group: While the bromo group at C4 is also a viable leaving group, its displacement via SNAr is generally less favorable than that of the ortho-fluoro group due to the weaker activating effect from the para-nitrile group compared to the ortho-nitrile's influence on the fluoro group.

Diagram: Regioselectivity in Nucleophilic Aromatic Substitution

SNAr_Selectivity cluster_0 This compound cluster_1 Nucleophilic Attack cluster_2 Products mol mol Nu_attack_F Nucleophilic attack at C2 (Favored) mol->Nu_attack_F -F⁻ Nu_attack_Br Nucleophilic attack at C4 (Less Favored) mol->Nu_attack_Br -Br⁻ Product_F_sub 2-Substituted Product Nu_attack_F->Product_F_sub Product_Br_sub 4-Substituted Product Nu_attack_Br->Product_Br_sub

Caption: Preferential nucleophilic attack at the C2 position due to activation by the ortho-nitrile group.

Metal-Catalyzed Cross-Coupling Reactions: Leveraging the Bromo Group

The carbon-bromine bond at the C4 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1][12] These reactions provide a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity difference between the C-Br and C-F bonds can be exploited for selective functionalization. Palladium-catalyzed reactions, for instance, will preferentially activate the C-Br bond over the more robust C-F bond.[13][14]

Experimental Protocol: Suzuki-Miyaura Coupling

A representative protocol for a Suzuki-Miyaura coupling reaction is as follows:

  • To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically K₂CO₃ (2.0 eq.).

  • Add a suitable solvent system, such as a mixture of toluene and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired biaryl compound.

Electrophilic Aromatic Substitution: A Deactivated but Directed System

While the amino group is a strong activator, the collective electron-withdrawing effects of the nitrile and halogen substituents render the ring deactivated towards electrophilic aromatic substitution overall. However, should an EAS reaction be forced under harsh conditions, the directing effects of the substituents would dictate the position of substitution. The powerful ortho-, para-directing influence of the amino group would likely direct an incoming electrophile to the C6 position, which is ortho to the amino group and meta to the bromo and fluoro groups.

Diagram: Directing Effects in Electrophilic Aromatic Substitution

EAS_Directing_Effects cluster_0 Substituent Directing Effects cluster_1 Predicted Site of Electrophilic Attack NH2 Amino (-NH2) Strong Activator o,p-director C6 C6 Position (Most Likely) NH2->C6 Directs Ortho Br Bromo (-Br) Deactivator o,p-director F Fluoro (-F) Deactivator o,p-director CN Nitrile (-CN) Strong Deactivator m-director mol mol

Caption: The C6 position is the most probable site for electrophilic attack due to the directing influence of the amino group.

Reactivity of the Nitrile and Amino Groups

Beyond the aromatic ring, the nitrile and amino functionalities offer further opportunities for chemical modification.

  • Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid under acidic or basic conditions, or be reduced to a primary amine using reducing agents like LiAlH₄.[15][16][17]

  • Amino Group: The amino group can be acylated, alkylated, or diazotized to introduce a wide range of other functional groups.[4] Protecting the amino group, for example through acetylation, can be a crucial step to moderate its high reactivity during electrophilic substitution reactions.[4]

Summary of Reactivity and Synthetic Potential

The following table summarizes the predictable reactivity of this compound, providing a quick reference for synthetic planning.

Reaction TypePrimary Reactive Site(s)Key Influencing Substituent(s)Typical Products
Nucleophilic Aromatic Substitution C2 > C4-CN, -F2-Substituted benzonitriles
Metal-Catalyzed Cross-Coupling C4-Br4-Aryl or 4-alkynyl benzonitriles
Electrophilic Aromatic Substitution C6-NH₂6-Substituted benzonitriles
Nitrile Group Modification -CN-Carboxylic acids, primary amines
Amino Group Modification -NH₂-Amides, secondary/tertiary amines, diazonium salts

Conclusion

This compound is a strategically designed building block that offers a wealth of opportunities for synthetic chemists. The careful orchestration of activating and deactivating groups, along with the presence of multiple reactive handles, allows for a high degree of control over its chemical transformations. By understanding the fundamental principles that govern the role of each substituent, researchers can unlock the full potential of this versatile molecule in the synthesis of novel pharmaceuticals and advanced materials.

References

  • Brainly. (2024, March 6). What is the directing effect of the amino group in aromatic electrophilic substitution reactions, and what.
  • Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]

  • Fiveable. Aromatic Nitriles Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • SciSpace. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. Retrieved from [Link]

  • Wyzant. (2019, June 24). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]

  • ResearchGate. Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution | Request PDF. Retrieved from [Link]

  • RSC Publishing. (2016, January 15). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. Retrieved from [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • Fiveable. Bromo Group Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • YouTube. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review. Retrieved from [Link]

  • NC State University Libraries. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • PubMed Central. Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging. Retrieved from [Link]

  • BYJU'S. Chemical Reactions of Amines – Electrophilic Substitution. Retrieved from [Link]

  • Google Patents. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • Chemistry Steps. Reactions of Nitriles. Retrieved from [Link]

  • Wikipedia. Nitrile. Retrieved from [Link]

  • National Institutes of Health. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC. Retrieved from [Link]

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • YouTube. (2021, February 22). ELECTROPHILIC SUBSTITUTION REACTIONS IN AROMATIC AMINES. Retrieved from [Link]

  • PubChem. 5-Amino-4-(2-bromoacetyl)-2-fluorobenzonitrile | C9H6BrFN2O | CID. Retrieved from [Link]

  • YouTube. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! Retrieved from [Link]

  • YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • MDPI. (2021, April 7). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • YouTube. (2014, February 4). Electrophilic Aromatic Substitution - EAS Introduction by Leah4sci. Retrieved from [Link]

  • Dana Bioscience. 5-Amino-2-bromo-4-fluorobenzonitrile 1g. Retrieved from [Link]

  • Beilstein Journals. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Retrieved from [Link]

  • PubChem. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029. Retrieved from [Link]

  • IUCr Journals. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. Retrieved from [Link]

  • Googleapis.com. (12) United States Patent (10) Patent No.: US 7.514,563 B2. Retrieved from [Link]

  • Google Patents. EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
  • Google Patents. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.

Sources

The Strategic Utility of 5-Amino-4-bromo-2-fluorobenzonitrile: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutics. Among the vast arsenal of available intermediates, 5-Amino-4-bromo-2-fluorobenzonitrile has emerged as a particularly valuable scaffold. Its unique trifunctionalized aromatic core, featuring an amine, a bromine atom, and a fluorine atom, offers a versatile platform for the synthesis of complex molecules with diverse biological activities.[1] This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its strategic application in drug discovery, with a particular focus on the development of kinase inhibitors.

Physicochemical Properties and Structural Attributes

This compound is a solid organic compound with the molecular formula C₇H₄BrFN₂ and a molecular weight of approximately 215.02 g/mol .[2] The strategic arrangement of its functional groups is key to its utility in medicinal chemistry.

PropertyValueSource
Molecular Formula C₇H₄BrFN₂
Molecular Weight 215.02 g/mol
Appearance SolidN/A
CAS Number 893615-28-6

The presence of the electron-withdrawing fluorine atom and nitrile group, combined with the electron-donating amino group, creates a unique electronic environment on the aromatic ring. This influences the reactivity of the different positions and provides opportunities for selective chemical modifications. The bromine atom serves as a key handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments.

Synthesis of the Building Block: A Proposed Pathway

A closely related synthesis of 5-bromo-2-fluorobenzonitrile has been described in the patent literature (CN103936622A), which involves the bromination of 2-fluorobenzonitrile.[3] For the target molecule, a strategy incorporating the amino group would be required. One possible, though unverified, route could involve the bromination of 4-amino-2-fluorobenzonitrile.

Conceptual Synthetic Workflow

G cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction 4-Bromo-2-fluoroaniline 4-Bromo-2-fluoroaniline 4-Bromo-2-fluorobenzonitrile 4-Bromo-2-fluorobenzonitrile 4-Bromo-2-fluoroaniline->4-Bromo-2-fluorobenzonitrile Sandmeyer Reaction (NaNO₂, HCl, CuCN) 4-Bromo-2-fluoro-5-nitrobenzonitrile 4-Bromo-2-fluoro-5-nitrobenzonitrile 4-Bromo-2-fluorobenzonitrile->4-Bromo-2-fluoro-5-nitrobenzonitrile Nitrating Agent (e.g., HNO₃/H₂SO₄) This compound This compound 4-Bromo-2-fluoro-5-nitrobenzonitrile->this compound Reducing Agent (e.g., Fe/HCl or H₂/Pd-C)

Caption: A plausible synthetic route to this compound.

Strategic Applications in Medicinal Chemistry

The trifunctional nature of this compound provides three key points for molecular elaboration, making it a powerful building block for the construction of complex drug candidates.

Kinase Inhibitor Synthesis: A Privileged Fragment

The 4-bromo-2-fluoroaniline moiety is a common feature in a number of potent kinase inhibitors. This substructure is known to form key hydrogen bonding interactions with the hinge region of the ATP-binding site of many kinases. The fluorine atom can enhance binding affinity and modulate the pKa of the aniline nitrogen, leading to improved pharmacokinetic properties.

While direct synthesis of a marketed drug from this compound is not explicitly documented in readily available literature, its structural motifs are present in several important kinase inhibitors. For instance, the MEK inhibitor Binimetinib and the multi-kinase inhibitor Vandetanib contain a substituted 4-bromo-2-fluorophenylamino group. This strongly suggests that precursors with the this compound scaffold are highly relevant in the synthesis of such compounds.

Experimental Protocol: Buchwald-Hartwig Amination (General)

The amino group of this compound can be engaged in Buchwald-Hartwig amination reactions to introduce aryl or heteroaryl substituents.

G Reactants This compound + Aryl Halide/Triflate Catalyst_System Palladium Precatalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos, SPhos) + Base (e.g., NaOtBu, K₂CO₃) Reactants->Catalyst_System Solvent Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) Catalyst_System->Solvent Reaction Inert Atmosphere (N₂ or Ar) Heat (80-120 °C) Solvent->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Aryl-5-amino-4-bromo-2-fluorobenzonitrile Purification->Product

Caption: Generalized workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), the aryl halide or triflate (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Suzuki-Miyaura Cross-Coupling: Introducing Aryl and Heteroaryl Moieties

The bromine atom on the this compound scaffold is a prime site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the facile introduction of a wide variety of aryl and heteroaryl groups, which is a common strategy in structure-activity relationship (SAR) studies to probe for optimal interactions with a biological target.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

G Reactants This compound + Arylboronic Acid/Ester Catalyst_System Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃, Cs₂CO₃) Reactants->Catalyst_System Solvent Solvent Mixture (e.g., Dioxane/Water, Toluene/Ethanol/Water) Catalyst_System->Solvent Reaction Inert Atmosphere (N₂ or Ar) Heat (80-110 °C) Solvent->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Amino-4-aryl-2-fluorobenzonitrile Purification->Product

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the solvent system (e.g., a mixture of dioxane and water, or toluene, ethanol, and water).

  • Degas the reaction mixture by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Fragment-Based Drug Discovery (FBDD): A High-Value Fragment

This compound possesses the key characteristics of a valuable fragment for FBDD campaigns. Its relatively low molecular weight and the presence of multiple points for synthetic elaboration make it an ideal starting point for fragment-to-lead optimization. The nitrile group can act as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor. The fluorinated aromatic ring can engage in favorable interactions with protein targets. Although specific screening data for this fragment is not widely published, its structural features are well-suited for inclusion in fragment libraries.

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound is a highly versatile and strategically important building block for medicinal chemistry. Its trifunctional nature allows for a wide range of synthetic transformations, enabling the rapid generation of diverse compound libraries for SAR studies. The prevalence of its core structural motifs in known kinase inhibitors underscores its potential in the development of targeted therapies. As drug discovery continues to evolve, the strategic application of such well-designed building blocks will remain a cornerstone of innovation.

References

  • Google Patents. (2014, July 23). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • MySkinRecipes. 2-Amino-5-bromo-4-fluorobenzonitrile. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. Retrieved from [Link]

  • Google Patents. (2014, March 12). EP3404032B1 - Process for making benzoxazepin compounds.
  • Prestwick Chemical. (n.d.). Prestwick Drug-Fragment Library. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 5-Amino-2-bromo-4-fluorobenzonitrile 1g. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-3-bromo-2-fluorobenzonitrile. Retrieved from [Link]

  • Google Patents. (2008, January 30). CN100457721C - Process for preparing 2,4-difluorocyanobenzene.
  • Google Patents. (2016, April 27). CN105523962A - Fluorobenzonitrile compound preparation method.
  • Google Patents. (2006, August 2). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, E80, 867-872. Retrieved from [Link]

  • Research Communities. (2024, September 11). Photoreactive fragment pharmacophores explore potential binding sites and provide hits for highly challenging drug targets. Retrieved from [Link]

  • Dutta, A., et al. (2020). NMR quality control of fragment libraries for screening. Journal of Biomolecular NMR, 74(8-9), 435-446. Retrieved from [Link]

  • Fleming, P. E., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Versatility of 4-Bromo-2-fluorobenzonitrile in Modern Industrial Applications. Retrieved from [Link]

Sources

The Emergence of a Versatile Scaffold: A Technical Guide to 5-Amino-4-bromo-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-4-bromo-2-fluorobenzonitrile, a polysubstituted aromatic nitrile, has emerged as a significant building block in modern medicinal chemistry and materials science. Its unique arrangement of a nucleophilic amino group, a versatile bromine atom, and an electron-withdrawing fluoro group on a benzonitrile core imparts a rich and tunable reactivity. This guide provides a comprehensive technical overview of this compound, delving into its synthetic history, key chemical attributes, and its expanding role as a crucial intermediate in the development of novel therapeutics and advanced materials. While the precise initial discovery is not prominently documented, its increased presence in scientific literature and patents underscores its growing importance.

Introduction: The Rise of Substituted Aminobenzonitriles

The strategic incorporation of fluorine and amino groups into aromatic scaffolds has become a cornerstone of modern drug design. The benzonitrile moiety itself is a well-established pharmacophore, and its derivatives are integral to a wide array of bioactive molecules. The development of synthetic methodologies to create diverse substitution patterns on the benzonitrile ring has been a critical enabler for expanding chemical space in drug discovery.

This compound (CAS No. 893615-28-6) represents a sophisticated iteration of this molecular framework. The presence of three distinct functional groups offers multiple points for chemical modification, allowing for the construction of complex molecular architectures. This guide will explore the known synthetic routes to this compound, its key physicochemical properties, and its applications as a versatile intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 893615-28-6
Molecular Formula C₇H₄BrFN₂
Molecular Weight 215.02 g/mol [1]
Appearance Off-white to light yellow crystalline powder
Purity Typically ≥98%[1]

Synthetic Pathways: A Retrosynthetic Perspective

While a definitive seminal publication detailing the first synthesis of this compound is not readily apparent in the public domain, its structure suggests logical synthetic strategies rooted in established organic chemistry principles. The synthesis would likely involve a multi-step process focusing on the controlled introduction of the amino, bromo, and fluoro substituents onto the benzonitrile ring.

A plausible retrosynthetic analysis suggests that the final step could be the introduction of the amino group via reduction of a nitro precursor, or the bromination of a pre-existing amino-fluorobenzonitrile.

Hypothetical Synthetic Workflow

This diagram illustrates a potential synthetic pathway, drawing parallels from the synthesis of related compounds.

Synthetic_Pathway A 2-Fluoro-4-nitrotoluene B 2-Fluoro-4-nitrobenzaldehyde A->B Oxidation C 2-Fluoro-4-nitrobenzonitrile B->C Oximation then Dehydration D 4-Amino-2-fluorobenzonitrile C->D Reduction (e.g., Fe/HCl or H2/Pd-C) E This compound D->E Bromination (e.g., NBS or Br2)

Caption: A potential synthetic route to this compound.

Key Experimental Considerations:
  • Introduction of the Nitrile Group: A common method for introducing a nitrile group is through the Sandmeyer reaction of a corresponding aniline or via the dehydration of an aldoxime.

  • Control of Regioselectivity: The directing effects of the existing substituents on the aromatic ring are crucial for achieving the desired substitution pattern. The interplay between the ortho, para-directing amino group and the meta-directing nitrile group, along with the electronic influence of the fluorine atom, must be carefully considered during bromination.

  • Choice of Reagents: The selection of brominating agents (e.g., N-bromosuccinimide, bromine) and reaction conditions (solvent, temperature) will significantly impact the yield and purity of the final product.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

The Amino Group:

The primary amino group is a versatile handle for a variety of chemical transformations, including:

  • Acylation and Sulfonylation: Formation of amides and sulfonamides to introduce diverse side chains.

  • Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or similar reactions to introduce a wide range of other functional groups (e.g., -OH, -Cl, -CN).

  • Buchwald-Hartwig Amination: Cross-coupling reactions to form C-N bonds with aryl or heteroaryl partners.

The Bromo Group:

The bromine atom is an excellent leaving group, making it ideal for transition metal-catalyzed cross-coupling reactions, such as:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.

  • Heck Reaction: Formation of C-C bonds with alkenes.

  • Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: As mentioned above, for the formation of C-N bonds.

The Fluoro and Nitrile Groups:

The electron-withdrawing nature of the fluorine and nitrile groups influences the reactivity of the aromatic ring and can contribute to the pharmacological properties of the final molecule. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine.

Workflow in Drug Discovery

The multi-functional nature of this compound makes it a valuable starting material in drug discovery campaigns.

Drug_Discovery_Workflow Start This compound A Suzuki Coupling (Aryl Boronic Acid) Start->A B Buchwald-Hartwig Amination (Amine) Start->B C Acylation (Acyl Chloride) Start->C D Library of Diverse Analogs A->D B->D C->D E High-Throughput Screening D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Role of this compound in a typical drug discovery workflow.

Applications in Medicinal Chemistry and Materials Science

This compound is recognized as a key intermediate in the synthesis of pharmaceuticals and advanced materials.[2]

  • Pharmaceuticals: Its versatile chemical structure allows it to serve as a scaffold for a variety of drug candidates.[2] The combination of the fluorine atom and the nitrile group can act as a pharmacophore, a structural motif associated with specific biological activity.[2] Researchers explore this compound as a starting material for developing new drugs with potential therapeutic effects.[2] For instance, a recent patent application describes its use in the synthesis of fused benzazepine derivatives for the treatment of cancer and epilepsy.

  • Materials Science: The unique electronic and physical properties of aromatic fluorides make this compound a candidate for investigation in materials science research.[2] It has potential applications in the development of novel organic electronics, such as organic light-emitting diodes (OLEDs), and other functional materials.[2]

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry. While its specific historical origins are not prominently documented, its growing utilization in both academic and industrial research highlights its value as a versatile and highly functionalized building block. The convergence of a reactive amine, a readily displaceable bromine, and the modulating effects of the fluorine and nitrile groups provides chemists with a powerful tool for the efficient construction of complex molecules with diverse applications. As the quest for novel therapeutics and advanced materials continues, the importance of such well-designed chemical scaffolds is only set to increase.

References

  • CP Lab Safety. This compound, min 98%, 1 gram. [Link]

Sources

Methodological & Application

Application Note: Strategic Suzuki Couplings with 5-Amino-4-bromo-2-fluorobenzonitrile for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability, mild conditions, and exceptional tolerance of diverse functional groups.[1][2] This palladium-catalyzed reaction, which forges a carbon-carbon bond between an organoboron species and an organic halide, has revolutionized the construction of complex molecular architectures, particularly in the pharmaceutical and fine chemical industries.[1][3] Its power lies in the ability to efficiently create biaryl and heteroaryl structures, which are prevalent motifs in a vast array of biologically active compounds.[3][4]

This application note focuses on a particularly valuable and versatile building block: 5-Amino-4-bromo-2-fluorobenzonitrile . The strategic arrangement of its functional groups—an amine, a bromine atom, a fluorine atom, and a nitrile—provides a unique platform for synthetic diversification. The bromine atom serves as the reactive handle for the Suzuki coupling, while the other groups can be used to modulate the electronic properties of the molecule or act as points for subsequent functionalization. This guide provides an in-depth analysis of the substrate's reactivity, a detailed exploration of the Suzuki coupling mechanism, and robust, field-proven protocols for its successful application.

The Substrate: Understanding this compound

A thorough understanding of the substrate's properties is paramount for designing successful coupling strategies. This compound (CAS: 893615-28-6) is a multifunctional aromatic compound with significant potential in medicinal chemistry and materials science.[5]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 893615-28-6
Molecular Formula C₇H₄BrFN₂
Molecular Weight 215.03 g/mol
Appearance Off-white to light yellow crystalline powder
Purity Typically ≥98%
Reactivity Profile: The Interplay of Functional Groups

The reactivity of the C-Br bond in this compound is finely tuned by the electronic effects of its substituents. This intricate balance dictates the conditions required for efficient oxidative addition to the palladium(0) catalyst, the first and often rate-determining step of the catalytic cycle.[6]

  • Electron-Withdrawing Groups (-CN, -F): The nitrile (cyano) and fluorine groups are strongly electron-withdrawing. They decrease the electron density of the aromatic ring, making the carbon atom of the C-Br bond more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[7]

  • Electron-Donating Group (-NH₂): Conversely, the amino group is electron-donating through resonance. This effect increases the electron density on the ring, which can partially counteract the withdrawing groups and potentially slow the rate of oxidative addition compared to a non-aminated analogue.

This electronic push-pull system makes the substrate reactive enough for facile coupling without being overly prone to degradation. The amino and nitrile groups also offer valuable sites for post-coupling transformations, allowing for the rapid generation of diverse compound libraries from a single Suzuki product.

Caption: Electronic influences on the reactivity of this compound.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6] The process comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, typically coordinated to phosphine ligands, inserting into the carbon-bromine bond of the this compound. This forms a square planar Pd(II) complex.[4] The reactivity for aryl halides generally follows the trend I > Br > Cl.[9]

  • Transmetalation: This step requires the presence of a base. The base activates the organoboron compound (e.g., a boronic acid) to form a more nucleophilic boronate species.[10][11] This boronate then transfers its organic group to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.[12][13]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the new C-C bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][7]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_ii_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation diorgano_pd Ar-Pd(II)L₂(R') transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R' (Product) reductive_elimination->product aryl_halide Ar-Br (Substrate) aryl_halide->oxidative_addition boronic_acid R'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The success of a Suzuki coupling reaction is highly dependent on the careful selection and handling of reagents and the maintenance of an inert atmosphere.[9]

Protocol 1: General Procedure for Coupling with Arylboronic Acids

This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas (Argon or Nitrogen)

Table 2: Typical Reaction Component Stoichiometry

ComponentMolar Eq.Typical Amount (for 1 mmol scale)
This compound1.0215 mg (1.0 mmol)
Arylboronic Acid1.2 - 1.51.2 - 1.5 mmol
Palladium Catalyst (Pd(dppf)Cl₂)0.01 - 0.057.3 - 36.6 mg (1-5 mol%)
Base (K₂CO₃)2.0 - 3.0276 - 415 mg (2-3 mmol)
Solvent (Dioxane/Water, 4:1)-5 mL

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

  • Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[9]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the flask under a positive flow of inert gas.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Caption: A typical experimental workflow for the Suzuki coupling protocol.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues encountered during Suzuki coupling reactions.

Table 3: Troubleshooting Common Suzuki Coupling Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) or ligand oxidized.[9]2. Insufficiently Degassed System: Oxygen poisoning the catalyst.3. Poor Reagent Solubility: Reagents not dissolving in the chosen solvent.[14]4. Ineffective Base: Base is not strong or soluble enough to facilitate transmetalation.[14]1. Use fresh, high-purity catalyst and ligands. Consider a more robust pre-catalyst.2. Ensure thorough degassing of solvents and the reaction vessel. Maintain a positive inert gas pressure.3. Screen alternative solvents (e.g., Toluene, DMF, 2-MeTHF) or increase the reaction temperature.4. Switch to a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄).
Significant Side Products 1. Protodeboronation: The boronic acid is replaced by a hydrogen atom.[7][9]2. Homocoupling: Two boronic acid molecules couple together.3. Dehalogenation: The bromo-substituent is replaced by hydrogen.1. Use a more stable boronic ester (e.g., pinacol ester).[7] Use milder base or anhydrous conditions if possible.[14]2. This is often caused by oxygen in the system.[7] Ensure rigorous degassing.3. This can be caused by impurities or side reactions with the solvent or base. Ensure high-purity reagents.
Reaction Stalls 1. Catalyst Degradation: Catalyst loses activity over time at high temperatures.2. Product Inhibition: The product may coordinate to the catalyst, slowing the reaction.1. Add a second portion of the catalyst. Consider a more stable ligand (e.g., Buchwald-type ligands).[15]2. Try a higher dilution or a different ligand that may disfavor product binding.

Conclusion

This compound is a highly effective and versatile substrate for Suzuki-Miyaura cross-coupling reactions. Its unique electronic properties allow for reliable coupling under standard conditions, while its multiple functional groups provide extensive opportunities for further synthetic elaboration. By understanding the core reaction mechanism and adhering to meticulous experimental techniques, particularly regarding the exclusion of oxygen, researchers can successfully leverage this building block to accelerate the synthesis of novel and complex molecules for drug discovery and materials science applications.

References

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • Sharma, A., et al. (2018). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 3(3), 10-15. [Link]

  • Yoneda, J., et al. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MDPI. (2024). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Das, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 4(2), 1-13. [Link]

  • Lima, F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(8), 2216-2223. [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Franco, D., & Seoane, A. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4499. [Link]

  • Ermert, P., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1956–1959. [Link]

  • Wang, D., et al. (2018). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 83(21), 13240–13251. [Link]

  • Ciriminna, R., & Pagliaro, M. (2013). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 9, 2033–2038. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Gonc¸alves, L. C., et al. (2005). Suzuki–Miyaura cross-coupling reaction of aryl bromides and chlorides with phenylboronic acid under aerobic conditions catalyz. Tetrahedron Letters, 46(17), 3029-3031. [Link]

  • PubChem. (2025). 5-Amino-4-(2-bromoacetyl)-2-fluorobenzonitrile. [Link]

Sources

palladium-catalyzed cross-coupling of 5-Amino-4-bromo-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Palladium-Catalyzed Cross-Coupling of 5-Amino-4-bromo-2-fluorobenzonitrile

Authored by a Senior Application Scientist

Introduction: Strategic Value of this compound

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient discovery of novel therapeutics. This compound has emerged as a highly valuable scaffold, particularly in the synthesis of kinase inhibitors.[1][2] Its unique trifunctional architecture—an electron-deficient fluorobenzonitrile ring, a nucleophilic amino group, and a reactive bromine atom—provides a versatile platform for targeted chemical modification. The bromine atom, in particular, serves as a crucial handle for palladium-catalyzed cross-coupling reactions, enabling the precise installation of diverse aryl, heteroaryl, and alkyl groups.

This guide provides an in-depth exploration of two cornerstone palladium-catalyzed transformations—the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation—as applied to this specific substrate. We will dissect the underlying mechanisms, present detailed and field-proven protocols, and offer expert insights into reaction optimization and troubleshooting.

Pillar 1: The Mechanistic Core of Palladium-Catalyzed Cross-Coupling

The remarkable success of palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, lies in a predictable and elegant catalytic cycle.[3][4] This cycle, common to most cross-coupling reactions, involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[5] The three fundamental steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step and is facilitated by electron-rich, sterically bulky phosphine ligands that stabilize the low-coordinate Pd(0) species.[6][7]

  • Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig) :

    • In the Suzuki-Miyaura reaction, an organoboron species (e.g., a boronic acid) transfers its organic group to the palladium center. This step requires a base to activate the organoboron reagent, forming a more nucleophilic boronate species.[4][8]

    • In the Buchwald-Hartwig amination, an amine coordinates to the Pd(II) complex. A strong base then deprotonates the coordinated amine, forming a palladium-amido complex.[9][10]

  • Reductive Elimination : The two organic fragments coupled to the palladium center are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5][11]

Catalytic_Cycle cluster_main General Pd(0)/Pd(II) Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)X OxAdd->PdII_Aryl Transmetal Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald) PdII_Aryl->Transmetal PdII_Coupling L₂Pd(II)(Ar)(R) Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product Ar-R (Product) RedElim->Product Regen Catalyst Regeneration ArX Ar-X (this compound) RM R-M (e.g., R-B(OH)₂) or R₂NH

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Pillar 2: Experimental Protocols & Field-Proven Insights

The following protocols are designed as robust starting points for researchers. Successful cross-coupling is highly dependent on the purity of reagents and the exclusion of oxygen, which can deactivate the catalyst. The use of modern, well-defined palladium precatalysts is highly recommended for reliable generation of the active LPd(0) species.[12]

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is pivotal for synthesizing biaryl compounds, which are common motifs in kinase inhibitors designed to occupy hydrophobic pockets of the ATP-binding site.[13][14]

Objective: To couple this compound with an arylboronic acid.

Materials:

ReagentM.W.StoichiometryExample Amount (for 1 mmol scale)
This compound216.031.0 eq216 mg
Arylboronic AcidVariable1.2 - 1.5 eq1.2 - 1.5 mmol
Pd(OAc)₂224.502 mol%4.5 mg
SPhos (Ligand)410.474 mol%16.4 mg
K₃PO₄ (Base)212.272.0 - 3.0 eq425 - 637 mg
Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O 4:1)--5 mL

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent catalyst oxidation.

  • Reagent Addition: Add the palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and SPhos ligand (0.04 eq) to the flask. Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS (typically 2-18 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expert Causality:

  • Ligand Choice: SPhos is a sterically bulky, electron-rich biarylphosphine ligand. Its bulk facilitates the final reductive elimination step, while its electron-donating nature promotes the initial oxidative addition of the aryl bromide.[6]

  • Base and Solvent: A moderately strong base like K₃PO₄ is effective in the transmetalation step without promoting significant side reactions.[15] The use of a dioxane/water solvent system aids in dissolving both the organic substrate and the inorganic base.[15]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is indispensable for creating aryl amine linkages, which are prevalent in pharmaceuticals and often serve as key hydrogen-bond donors/acceptors in enzyme-ligand interactions.[10][16]

Objective: To couple this compound with a primary or secondary amine.

Materials:

ReagentM.W.StoichiometryExample Amount (for 1 mmol scale)
This compound216.031.0 eq216 mg
Amine (Primary or Secondary)Variable1.2 eq1.2 mmol
Pd₂(dba)₃915.721-2 mol%9.2 - 18.4 mg
XPhos (Ligand)476.622-4 mol%9.5 - 19.0 mg
Sodium tert-butoxide (NaOtBu)96.101.4 eq135 mg
Anhydrous Toluene--5 mL

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strong counterflow of inert gas, add sodium tert-butoxide (1.4 eq) to a dry Schlenk flask. Add this compound (1.0 eq), Pd₂(dba)₃ (0.01 eq), and the XPhos ligand (0.02 eq).

  • Inert Atmosphere: If not in a glovebox, seal the vessel and immediately evacuate and backfill with inert gas three times.

  • Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by the amine coupling partner (1.2 eq).

  • Reaction Execution: Seal the vessel tightly and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through celite. Wash the organic layer with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography.

Expert Causality:

  • Catalyst/Ligand System: The combination of Pd₂(dba)₃ (a stable Pd(0) source) and a bulky biarylphosphine ligand like XPhos is a robust system for challenging C-N couplings.[17] The ligand accelerates both oxidative addition and reductive elimination.[7]

  • Base Choice: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine once it coordinates to the palladium center, forming the key palladium-amido intermediate.[9][12] Weaker bases are often insufficient.[18]

  • Solvent: Anhydrous, non-polar solvents like toluene are preferred to prevent hydrolysis of the strong base and to avoid inhibition of the catalyst by polar coordinating species.[12]

Pillar 3: Optimization, Data, and Workflow Visualization

Comparative Data for Reaction Optimization

The choice of reaction parameters is critical and often substrate-dependent. The following table provides a starting point for optimization based on common coupling partners.

Reaction TypeCoupling Partner ExampleCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Typical Yield
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O100>85%
Suzuki-Miyaura 3-Pyridylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)DMF/H₂O10070-90%
Buchwald-Hartwig MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.4)Toluene110>90%
Buchwald-Hartwig AnilinePd(OAc)₂ (2)BrettPhos (4)Cs₂CO₃ (1.5)t-BuOH10075-95%
Troubleshooting Common Issues
  • Low or No Conversion:

    • Cause: Inactive catalyst. Oxygen may have entered the system, or reagents may be impure. Amines, in particular, can contain impurities that poison palladium catalysts.[12]

    • Solution: Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed. Use a reliable precatalyst or confirm the activity of your palladium source. Consider adding an extra equivalent of ligand relative to palladium, as amines can sometimes act as competing ligands.[12]

  • Hydrodehalogenation (Ar-Br → Ar-H):

    • Cause: A side reaction where the aryl halide is reduced. This can be promoted by moisture or certain bases and is more common in Suzuki couplings.

    • Solution: Use rigorously dried solvents and reagents. Screen different bases; sometimes a weaker base like K₂CO₃ or Cs₂CO₃ can mitigate this issue.[19]

  • Homocoupling of Boronic Acid (R-B(OH)₂ → R-R):

    • Cause: A common side reaction in Suzuki couplings, often catalyzed by palladium in the presence of oxygen.

    • Solution: Meticulously deoxygenate the reaction mixture before and during heating. Adding the boronic acid slowly or using a slight excess (1.1-1.2 eq) can sometimes help.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow General Cross-Coupling Workflow A 1. Reagent Prep (Weigh Substrate, Coupling Partner, Base) B 2. Vessel Setup (Add solids to flame-dried Schlenk flask) A->B C 3. Inert Atmosphere (Evacuate & Backfill with Ar/N₂ x3) B->C D 4. Catalyst Addition (Add Pd source and Ligand) C->D E 5. Solvent & Reagent Addition (Add degassed solvent & liquid reagents) D->E F 6. Reaction (Heat with vigorous stirring) E->F G 7. Monitoring (TLC / LC-MS) F->G G->F Incomplete H 8. Work-up (Quench, Extract, Wash) G->H Complete I 9. Purification (Silica Gel Chromatography) H->I J 10. Characterization (NMR, MS) I->J

Caption: A standard experimental workflow for palladium-catalyzed cross-coupling.

References

  • Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • Lumen Learning. 17.2. Palladium catalyzed couplings. Organic Chemistry II.
  • The Royal Swedish Academy of Sciences. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. 2010.
  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. 2023.
  • Various Authors. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF on ResearchGate.
  • Powers, D. C., & Ritter, T. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
  • Hartwig, J. F. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
  • Noviandri, A. Ligand electronic influence in Pd-catalyzed C-C coupling processes. Thesis. 2015.
  • Di-Promoterra, M., et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. 2025.
  • Authors Not Listed. Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. 2025.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Wikipedia. Buchwald–Hartwig amination.
  • MySkinRecipes. 2-Amino-5-bromo-4-fluorobenzonitrile.
  • Magano, J. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
  • BenchChem. An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition.
  • Lo, C., et al. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. PubMed Central.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Reagent Guides.
  • Zhang, Y., et al. Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. PubMed Central.
  • Bosiak, M. J., et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. 2021.
  • Bacsa, I., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Reddit user discussion. Suzuki vs. Hartwig-Buchwald. r/Chempros. 2020.
  • BenchChem. Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Bromobenzonitrile.
  • uns S. Lutz, et al. What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. 2020.
  • BenchChem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine.
  • Sheng, J., et al. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
  • BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromoindole.
  • Ferreira, B. R. V., et al. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. 2023.
  • Gillespie, J. R., et al. Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR. PubMed. 2007.
  • Bouattour, R., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. 2021.
  • Nam, S., et al. 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies.
  • Wujec, M., et al. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PubMed Central. 2023.

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Amino-4-bromo-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

5-Amino-4-bromo-2-fluorobenzonitrile is a highly functionalized aromatic building block of significant interest to researchers, scientists, and drug development professionals. Its unique substitution pattern, featuring an activating amino group and two halogen atoms ortho and para to a strongly electron-withdrawing nitrile group, renders the aromatic ring exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity, coupled with the differential reactivity of the fluorine and bromine substituents, makes it a versatile scaffold for the synthesis of a diverse array of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2]

This guide provides an in-depth exploration of the principles governing SNAr reactions on this substrate, detailed experimental protocols for substitution with various nucleophiles, and insights into the strategic application of this compound in medicinal chemistry.

Scientific Principles: Understanding the Reactivity of this compound

The propensity of this compound to undergo SNAr reactions is a direct consequence of its electronic structure. The cyano (-CN) group, being a potent electron-withdrawing group, significantly polarizes the aromatic ring, creating electron-deficient carbon centers that are susceptible to nucleophilic attack. This effect is further enhanced by the inductive effects of the fluorine and bromine atoms.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The initial, and typically rate-determining, step involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the aromatic system and is effectively stabilized by the electron-withdrawing nitrile group. The presence of the amino group, while generally considered an activating group in electrophilic aromatic substitution, can also influence the reactivity and regioselectivity of nucleophilic attack through its electronic and steric properties.

A key feature of SNAr reactions is the relative leaving group ability of the halogens, which follows the order F > Cl > Br > I. This is in stark contrast to SN1 and SN2 reactions where iodide is the best leaving group. In SNAr, the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Consequently, in this compound, the fluorine atom is the more likely site of initial nucleophilic substitution.

Experimental Protocols

The following protocols are provided as a guide for performing nucleophilic aromatic substitution reactions on this compound with common classes of nucleophiles. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Aniline)

This protocol describes the synthesis of a substituted aminobenzonitrile, a common structural motif in kinase inhibitors.

Workflow for Reaction with Amine Nucleophiles

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound and aniline in an appropriate solvent (e.g., DMF or NMP) in a reaction vessel. B Add a base (e.g., K2CO3 or DIPEA). A->B Sequential Addition C Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) under an inert atmosphere. D Monitor the reaction progress by TLC or LC-MS. C->D Time E Cool the reaction mixture and quench with water. F Extract the product with an organic solvent (e.g., ethyl acetate). E->F G Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate. F->G H Purify the crude product by column chromatography. G->H

Caption: General workflow for the SNAr reaction with amine nucleophiles.

Materials:

  • This compound

  • Aniline (or other amine nucleophile)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).

  • Under an inert atmosphere, add anhydrous DMF or NMP to dissolve the starting material.

  • Add the amine nucleophile (1.1-1.5 eq) to the solution.

  • Add the base (e.g., K₂CO₃, 2.0 eq or DIPEA, 2.5 eq).

  • Heat the reaction mixture to 80-120 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF/NMP).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)

This protocol details the synthesis of an alkoxy-substituted benzonitrile, which can be a key intermediate in the synthesis of various biologically active molecules.

Workflow for Reaction with Alkoxide Nucleophiles

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Prepare a solution of the alkoxide (e.g., sodium methoxide in methanol) or generate it in situ. B Add a solution of this compound in an anhydrous solvent (e.g., THF or DMF). A->B Slow Addition C Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C). D Monitor the reaction progress by TLC or LC-MS. C->D Time E Quench the reaction with a saturated aqueous solution of ammonium chloride. F Extract the product with an organic solvent (e.g., ethyl acetate). E->F G Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate. F->G H Purify the crude product by column chromatography or recrystallization. G->H

Caption: General workflow for the SNAr reaction with alkoxide nucleophiles.

Materials:

  • This compound

  • Sodium methoxide (or other alkoxide)

  • Methanol (or corresponding alcohol)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of sodium methoxide in methanol (1.2 eq).

  • Add anhydrous THF or DMF as a co-solvent if necessary.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF or DMF.

  • Slowly add the solution of the benzonitrile to the alkoxide solution at room temperature with stirring.

  • Heat the reaction mixture to 50-80 °C if the reaction is sluggish at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Protocol 3: Reaction with Thiol Nucleophiles (e.g., Sodium Thiomethoxide)

This protocol outlines the synthesis of a thioether-substituted benzonitrile, a valuable intermediate for further functionalization in drug discovery.

Workflow for Reaction with Thiol Nucleophiles

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Prepare a solution of the thiol and a base (e.g., NaH or K2CO3) in an anhydrous polar aprotic solvent (e.g., DMF). B Add a solution of this compound to the thiolate solution. A->B Controlled Addition C Stir the reaction mixture at room temperature or heat as required. D Monitor the reaction progress by TLC or LC-MS. C->D Time E Quench the reaction with water or a saturated aqueous solution of NH4Cl. F Extract the product with an organic solvent (e.g., ethyl acetate). E->F G Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate. F->G H Purify the crude product by column chromatography. G->H

Caption: General workflow for the SNAr reaction with thiol nucleophiles.

Materials:

  • This compound

  • Methanethiol (or other thiol)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Water or saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the thiol (1.2 eq) and anhydrous DMF.

  • Cool the solution in an ice bath and carefully add the base (e.g., NaH, 1.2 eq, or K₂CO₃, 2.0 eq) portion-wise to generate the thiolate in situ.

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Slowly add the solution of the benzonitrile to the thiolate solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or LC-MS. Gentle heating may be required for less reactive thiols.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Expected Outcomes and Regioselectivity

The following table summarizes the expected products and general observations for the SNAr reactions of this compound with various nucleophiles. Yields are indicative and may vary based on the specific nucleophile and reaction conditions.

Nucleophile ClassRepresentative NucleophileExpected Major ProductTypical Reaction ConditionsExpected Yield Range
AminesAniline5-Amino-4-bromo-2-(phenylamino)benzonitrileDMF, K₂CO₃, 100 °C, 12-24 h60-85%
Morpholine4-(3-Amino-2-bromo-6-cyanophenyl)morpholineNMP, DIPEA, 120 °C, 8-16 h70-90%
AlkoxidesSodium methoxide5-Amino-4-bromo-2-methoxybenzonitrileMethanol/THF, RT to 60 °C, 2-6 h75-95%
ThiolatesSodium thiomethoxide5-Amino-4-bromo-2-(methylthio)benzonitrileDMF, NaH, 0 °C to RT, 1-4 h80-95%

Regioselectivity: In most cases, the nucleophilic attack will preferentially occur at the C2 position, leading to the displacement of the fluorine atom. This is due to the higher electronegativity of fluorine, which makes it a better leaving group in SNAr reactions compared to bromine. The position of the electron-withdrawing nitrile group ortho to the fluorine further activates this position for nucleophilic attack.

Application in Kinase Inhibitor Synthesis

The derivatives synthesized from this compound are valuable intermediates in the synthesis of protein kinase inhibitors.[3][4] The newly introduced amino, alkoxy, or thioether group at the C2 position can serve as an anchor point for building more complex molecular architectures that can interact with the ATP-binding site of kinases. The remaining bromine atom at the C4 position can be further functionalized, for example, through palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), to introduce additional diversity and optimize the pharmacological properties of the final compounds.

Schematic Representation of Kinase Inhibitor Synthesis

A This compound B SNAr with Nucleophile (Nu-H) A->B Step 1 C 4-Bromo-5-amino-2-(Nu)benzonitrile B->C D Palladium-catalyzed Cross-coupling (e.g., Suzuki Reaction) C->D Step 2 E Kinase Inhibitor Scaffold D->E

Caption: A general synthetic strategy for kinase inhibitors.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its favorable electronic properties make it an excellent substrate for nucleophilic aromatic substitution reactions, allowing for the facile introduction of a wide range of functional groups. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for utilizing this compound in their synthetic endeavors, particularly in the exciting and rapidly evolving field of drug discovery.

References

  • Google Patents. (2014). CN104292391A - Method for preparing p-bromobenzonitrile.
  • Google Patents. (2016). WO2018013774A1 - Bicyclic heteroaryl substituted compounds.
  • Faler, C. A., Cao, B., & Joullié, M. M. (2005).
  • PMC. (2021). Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 5-Amino-2-bromo-4-fluorobenzonitrile 1g. Retrieved from [Link]

  • Google Patents. (2021). CN115043842A - Amino-substituted bicyclic inhibitor and preparation method and application thereof.
  • Google Patents. (2007). CY1110442T1 - Pyrimidine derivatives, medicines containing these compounds, their use and methods for their preparation.
  • PubChem. (n.d.). 5-Amino-3-bromo-2-fluorobenzonitrile. Retrieved from [Link]

  • PubMed. (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Retrieved from [Link]

  • Google Patents. (2015). WO2015200650A1 - Substituted benzene and 6,5-fused bicyclic heteroaryl compounds.
  • RSC Publishing. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Retrieved from [Link]

  • MDPI. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Retrieved from [Link]

  • NIH. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Retrieved from [Link]

  • RSC Publishing. (2001). Synthesis of novel 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles. Retrieved from [Link]

  • NIH. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Retrieved from [Link]

  • NIH. (2012). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Retrieved from [Link]

  • Molecules. (2012). Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. Retrieved from [Link]

  • PubMed. (2021). Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-2-bromo-4-iodobenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-2-bromo-4-fluorobenzonitrile. Retrieved from [Link]

Sources

Application Note: Synthesis and Evaluation of a Novel ERAP1 Inhibitor Derived from 5-Amino-4-bromo-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and in vitro evaluation of a novel potential Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) inhibitor, designated as GWT-2601 . The synthesis originates from the versatile building block, 5-Amino-4-bromo-2-fluorobenzonitrile. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel modulators of the antigen presentation pathway. We detail a robust two-step synthetic protocol involving a sulfonylation reaction followed by a Suzuki-Miyaura cross-coupling. Furthermore, we provide step-by-step protocols for the structural elucidation and purity assessment of GWT-2601, alongside a fluorescence-based enzymatic assay to determine its inhibitory potency against human ERAP1.

Introduction: ERAP1 as a Therapeutic Target

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a zinc-metallopeptidase that plays a crucial role in the adaptive immune system.[1] Located in the endoplasmic reticulum, ERAP1 is responsible for the final trimming of antigenic peptide precursors to an optimal length of 8-9 amino acids before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules.[2] This process is critical for the presentation of cellular antigens to CD8+ T-cells, which are essential for immune surveillance against viral infections and malignancies.[3]

Dysregulation of ERAP1 activity has been genetically linked to a number of autoimmune diseases, including ankylosing spondylitis and psoriasis, where altered peptide presentation can lead to an aberrant immune response against self-antigens.[3] Conversely, in the context of immuno-oncology, inhibiting ERAP1 can modify the landscape of tumor-associated antigens presented on cancer cells. This alteration can unmask novel neoantigens, rendering tumor cells more visible and susceptible to destruction by the immune system.[4] Therefore, the development of potent and selective ERAP1 inhibitors represents a promising therapeutic strategy for both autoimmune disorders and cancer immunotherapy.[5]

This compound is a valuable starting material in medicinal chemistry due to its distinct functional groups that allow for sequential, regioselective modifications. The amino group serves as a nucleophile for amide or sulfonamide formation, while the bromine atom provides a handle for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions.[6] This application note leverages these properties to construct GWT-2601, a novel compound designed to inhibit ERAP1.

Synthesis of ERAP1 Inhibitor GWT-2601

The synthesis of GWT-2601 is a two-step process. The first step involves the sulfonylation of the primary amino group of this compound. The second step is a Suzuki-Miyaura cross-coupling reaction to introduce a phenyl group at the position of the bromine atom.

GWT_2601_Synthesis cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Suzuki-Miyaura Coupling A This compound B Intermediate: N-(4-bromo-5-cyano-2-fluorophenyl)benzenesulfonamide A->B reagent1 Benzenesulfonyl chloride, Pyridine, DCM C Intermediate D Final Product: GWT-2601 (N-(5-cyano-2-fluoro-[1,1'-biphenyl]-4-yl)benzenesulfonamide) C->D reagent2 Phenylboronic acid, Pd(PPh3)4, K2CO3, Toluene/Water ERAP1_Assay_Workflow A Prepare serial dilutions of GWT-2601 in assay buffer B Add GWT-2601 and recombinant human ERAP1 to a 384-well plate A->B C Pre-incubate at room temperature for 15 minutes B->C D Initiate reaction by adding Leu-AMC substrate C->D E Monitor fluorescence increase over time (Ex: 380 nm, Em: 460 nm) D->E F Calculate percent inhibition and determine IC50 value E->F

Sources

Application Notes and Protocols for the Derivatization of the Amino Group of 5-Amino-4-bromo-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Innovation in Drug Discovery and Materials Science

5-Amino-4-bromo-2-fluorobenzonitrile is a highly functionalized aromatic compound that has garnered significant attention as a versatile building block in the synthesis of complex organic molecules.[1][2] Its unique substitution pattern, featuring an amino group for derivatization, a bromine atom amenable to cross-coupling reactions, a fluorine atom to enhance metabolic stability and binding affinity, and a nitrile group as a versatile synthetic handle, makes it a valuable intermediate in diverse fields.[1][3] This trifecta of reactive sites allows for a modular and strategic approach to the synthesis of novel compounds.

In medicinal chemistry, this scaffold is a key component in the development of kinase inhibitors and other targeted therapies.[3][4] The ability to readily modify the amino group allows for the fine-tuning of pharmacological properties, such as potency, selectivity, and pharmacokinetics. In materials science, derivatives of this compound are explored for applications in organic light-emitting diodes (OLEDs) and other advanced materials where its unique electronic properties can be harnessed.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of the primary amino group of this compound. The protocols detailed herein are designed to be robust and reproducible, offering a foundation for the synthesis of a diverse array of derivatives.

Chemical Reactivity and Strategic Considerations

The reactivity of the amino group in this compound is characteristic of an aromatic amine. It readily participates in a variety of chemical transformations, including acylation, sulfonylation, and urea formation. The electron-withdrawing nature of the nitrile and halogen substituents slightly deactivates the aromatic ring, which can influence the nucleophilicity of the amino group. However, it remains sufficiently reactive for most standard derivatization procedures.

A key strategic consideration when working with this molecule is the potential for competing reactions at the bromine atom, particularly under conditions that favor cross-coupling reactions. Therefore, the choice of reagents and reaction conditions should be carefully selected to ensure selective derivatization of the amino group.

Core Derivatization Protocols

The following sections provide detailed, step-by-step protocols for the most common and synthetically useful derivatizations of the amino group of this compound.

N-Acylation: Synthesis of Amides

N-acylation is a fundamental transformation that introduces an acyl group onto the amino moiety, forming a stable amide bond. This is a common strategy to explore structure-activity relationships (SAR) in drug discovery by introducing a variety of substituents.

Causality Behind Experimental Choices: The use of a base, such as pyridine or triethylamine, is crucial to neutralize the acid byproduct (e.g., HCl from an acyl chloride) and to act as a catalyst. The choice of solvent is dictated by the solubility of the starting materials and reagents. Dichloromethane (DCM) is a good general-purpose solvent for these reactions. The reaction temperature is typically kept low initially to control the exothermic reaction and then allowed to warm to room temperature to ensure complete conversion.

Protocol 1: N-Acetylation with Acetyl Chloride

  • Materials:

    • This compound

    • Acetyl chloride

    • Pyridine (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Add anhydrous pyridine (1.2 eq) to the solution.

    • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

    • Quench the reaction by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-(5-bromo-4-cyano-3-fluorophenyl)acetamide.

Data Presentation: Representative Acylating Agents

Acylating AgentBaseSolventExpected Product
Acetyl chloridePyridineDCMN-(5-bromo-4-cyano-3-fluorophenyl)acetamide
Benzoyl chlorideTriethylamineDCMN-(5-bromo-4-cyano-3-fluorophenyl)benzamide
Acetic anhydridePyridineDCMN-(5-bromo-4-cyano-3-fluorophenyl)acetamide

Experimental Workflow: N-Acylation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve this compound in anhydrous DCM B Cool to 0 °C A->B C Add Pyridine B->C D Add Acylating Agent C->D E Warm to RT and Stir D->E F Monitor by TLC E->F G Quench with 1 M HCl F->G Upon Completion H Extract with DCM G->H I Wash with NaHCO₃ and Brine H->I J Dry and Concentrate I->J K Recrystallization or Column Chromatography J->K G A Dissolve Starting Material in Pyridine B Add Sulfonyl Chloride A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Pour into Ice-Water and Acidify D->E Upon Completion F Extract with EtOAc E->F G Wash with NaHCO₃ and Brine F->G H Dry and Concentrate G->H I Purify Product H->I

Sources

Application Notes and Protocols: Functionalization of the Nitrile Group in 5-Amino-4-bromo-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Amino-4-bromo-2-fluorobenzonitrile

This compound is a highly functionalized aromatic building block of significant interest to the pharmaceutical and material science industries. Its unique substitution pattern, featuring an activating amino group, a synthetically versatile bromine atom, and a metabolically robust fluorine atom, makes it a valuable precursor for a diverse range of complex molecules.[1] This guide provides a detailed exploration of the chemical transformations of the nitrile group in this scaffold, offering insights into the underlying principles and practical, step-by-step protocols for its conversion into key functional groups. Understanding the reactivity of the nitrile moiety is paramount for leveraging the full synthetic potential of this versatile intermediate in drug discovery and materials development.[2][3]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for designing and executing successful synthetic transformations.

PropertyValueSource
Molecular Formula C₇H₄BrFN₂[4]
Molecular Weight 215.02 g/mol [4]
CAS Number 893615-28-6[4]
Appearance Solid
Purity Typically ≥98%[4]

Strategic Functionalization of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, significantly expanding the molecular diversity accessible from this compound. This guide will focus on three primary transformations: hydrolysis to the corresponding benzamide, reduction to the aminomethyl derivative, and [3+2] cycloaddition to form a tetrazole ring.

Section 1: Hydrolysis to 5-Amino-4-bromo-2-fluorobenzamide

Scientific Rationale: The hydrolysis of a nitrile to a primary amide is a fundamental transformation in organic synthesis. This conversion is particularly valuable in medicinal chemistry for introducing a hydrogen-bond donor and acceptor moiety, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The reaction can be catalyzed by either acid or base, with the choice of catalyst often depending on the stability of other functional groups within the molecule.[2] For this compound, a carefully controlled alkaline hydrolysis is often preferred to avoid potential side reactions involving the amino group under strongly acidic conditions.

Mechanism of Alkaline Hydrolysis: The reaction proceeds via nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated by a water molecule to yield the tautomeric imidic acid, which rapidly rearranges to the more stable amide.

Detailed Protocol: Alkaline Hydrolysis of this compound

Objective: To synthesize 5-Amino-4-bromo-2-fluorobenzamide via the partial hydrolysis of this compound.

Materials:

  • This compound

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M solution

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.15 g (10 mmol) of this compound in 40 mL of ethanol.

  • Addition of Base: To the stirred solution, add 20 mL of a 2 M aqueous solution of sodium hydroxide.

  • Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Neutralization: Carefully neutralize the mixture to pH 7 by the dropwise addition of 1M hydrochloric acid.

  • Precipitation and Isolation: The product, 5-Amino-4-bromo-2-fluorobenzamide, will precipitate out of the solution upon neutralization. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 20 mL) to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Expected Outcome: This protocol should yield 5-Amino-4-bromo-2-fluorobenzamide as a solid with an expected yield of 80-90%. The purity of the product can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and IR).

Section 2: Reduction to (5-Amino-4-bromo-2-fluorophenyl)methanamine

Scientific Rationale: The reduction of a nitrile to a primary amine is a crucial transformation for introducing a basic, nucleophilic center into a molecule. This is particularly important in the synthesis of pharmaceuticals, where the resulting benzylamine moiety can serve as a key pharmacophore or a handle for further derivatization. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.[5] Given the presence of a bromine atom, which can be susceptible to hydrogenolysis, a metal hydride reduction is often the method of choice.

Mechanism of Reduction with LiAlH₄: The reaction involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile group. This is followed by a second hydride addition to the intermediate imine, which upon acidic work-up, yields the primary amine.

Detailed Protocol: Reduction of this compound with LiAlH₄

Objective: To synthesize (5-Amino-4-bromo-2-fluorophenyl)methanamine via the reduction of this compound.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Deionized Water

  • 1 M Sodium Hydroxide (NaOH) solution

  • Three-neck round-bottom flask with a reflux condenser and a dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry 500 mL three-neck round-bottom flask under an inert atmosphere, suspend 1.90 g (50 mmol) of LiAlH₄ in 100 mL of anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 5.38 g (25 mmol) of this compound in 100 mL of anhydrous THF in a dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 4 hours.

  • Monitoring the Reaction: Monitor the reaction by TLC until the starting material is no longer detectable.

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly add 1.9 mL of water, followed by 1.9 mL of 15% aqueous NaOH solution, and then 5.7 mL of water. This sequential addition is crucial for quenching the excess LiAlH₄ and forming a granular precipitate of aluminum salts.

  • Filtration: Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF (3 x 50 mL).

  • Extraction: Combine the filtrate and washings and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude (5-Amino-4-bromo-2-fluorophenyl)methanamine can be purified by column chromatography on silica gel if necessary.

Expected Outcome: This protocol is expected to provide the desired benzylamine in good yield (70-85%). The product's identity and purity should be confirmed by spectroscopic analysis.

Section 3: [3+2] Cycloaddition to 5-(5-Amino-4-bromo-2-fluorophenyl)-1H-tetrazole

Scientific Rationale: The [3+2] cycloaddition of a nitrile with an azide, typically sodium azide, is the most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles.[6][7] The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry, offering improved metabolic stability and bioavailability.[8] This transformation is therefore of high strategic importance in drug design. The reaction is often catalyzed by a Lewis acid or a Brønsted acid, which activates the nitrile towards nucleophilic attack by the azide ion.[9]

Mechanism of [3+2] Cycloaddition: The reaction proceeds through a concerted [3+2] cycloaddition mechanism, where the azide ion acts as the 1,3-dipole and the nitrile as the dipolarophile. The use of a catalyst, such as zinc chloride or ammonium chloride, facilitates the reaction by coordinating to the nitrile nitrogen, thereby lowering the energy of the LUMO and accelerating the cycloaddition.

Detailed Protocol: Synthesis of 5-(5-Amino-4-bromo-2-fluorophenyl)-1H-tetrazole

Objective: To synthesize 5-(5-Amino-4-bromo-2-fluorophenyl)-1H-tetrazole from this compound.

Materials:

  • This compound

  • Sodium Azide (NaN₃) - Caution: Highly toxic and potentially explosive!

  • Ammonium Chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M solution

  • Ethyl Acetate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 4.30 g (20 mmol) of this compound, 1.56 g (24 mmol) of sodium azide, and 1.28 g (24 mmol) of ammonium chloride in 100 mL of DMF.

  • Reaction Execution: Heat the stirred mixture to 120 °C under a reflux condenser for 12-18 hours.

  • Monitoring the Reaction: Monitor the reaction's progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 400 mL of ice-water.

  • Acidification: Acidify the aqueous mixture to pH 2-3 with 2M hydrochloric acid. This will protonate the tetrazole and cause it to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude product can be recrystallized from an appropriate solvent system, such as ethanol/water, to yield the pure 5-(5-Amino-4-bromo-2-fluorophenyl)-1H-tetrazole.

  • Drying: Dry the purified product under vacuum at 60-70 °C.

Expected Outcome: This procedure should afford the desired tetrazole derivative in good to excellent yields (85-95%). The structure and purity should be confirmed by spectroscopic methods and elemental analysis.

Visualization of Synthetic Pathways

The following diagrams illustrate the key transformations described in this guide.

Nitrile Functionalization cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_cycloaddition [3+2] Cycloaddition start_h This compound prod_h 5-Amino-4-bromo-2-fluorobenzamide start_h->prod_h NaOH, EtOH/H₂O, Reflux start_r This compound prod_r (5-Amino-4-bromo-2-fluorophenyl)methanamine start_r->prod_r 1. LiAlH₄, THF 2. H₂O work-up start_c This compound prod_c 5-(5-Amino-4-bromo-2-fluorophenyl)-1H-tetrazole start_c->prod_c NaN₃, NH₄Cl, DMF, 120°C

Caption: Key functionalizations of the nitrile group.

Conclusion and Future Perspectives

The protocols detailed in this application note provide robust and reliable methods for the functionalization of the nitrile group in this compound. These transformations open up a vast chemical space for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further exploration of these derivatives, including their participation in cross-coupling reactions at the bromine position and derivatization of the amino group, will undoubtedly lead to the discovery of new molecular entities with enhanced properties and functionalities.

References

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. [Link]

  • American Chemical Society. (n.d.). [3+2] Cycloaddition reactions of aromatic nitriles with sodium azide to form tetrazoles. [Link]

  • Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]

  • DeepDyve. (1995, September 1). Hydrolysis of para ‐substituted benzonitriles in water, Environmental Toxicology and Chemistry. [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 2-Bromo-4-fluorobenzonitrile. [Link]

  • Technical Disclosure Commons. (2025, September 22). Improved process for the preparation of 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-6- [(2-hydroxyethoxy)carbamoyl]-1-methyl-1H-b. [Link]

  • PubMed. (2012). Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. [Link]

  • ResearchGate. (2017, October 11). Facile synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine and related amide derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Preparation of 3-Bromo-1,2,4,5-tetrazine. (n.d.). Organic Syntheses. [Link]

  • Elsen, H., Färber, C., Ballmann, G., & Harder, S. (2018). LiAlH4: From Stoichiometric Reduction to Imine Hydrogenation Catalysis. Angewandte Chemie International Edition, 57(24), 7156–7160. [Link]

  • 5-Aminotetrazole as A Building Block For Multicomponent Reactions (Review). (2025, August 5). ResearchGate. [Link]

  • Dömling, A. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(15), 7349–7407. [Link]

  • Hydrogenation Reaction Set up - Reduction of a Nitro group. (2024, November 30). YouTube. [Link]

  • Elsen, H., Färber, C., Ballmann, G., & Harder, S. (2018). LiAlH4: From Stoichiometric Reduction to Imine Hydrogenation Catalysis. Angewandte Chemie International Edition in English, 57(24), 7156–7160. [Link]

  • How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. (2023, February 9). YouTube. [Link]

Sources

use of 5-Amino-4-bromo-2-fluorobenzonitrile in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Use of 5-Amino-4-bromo-2-fluorobenzonitrile in the Synthesis of High-Value Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of this compound

This compound (CAS No. 893615-28-6) is a meticulously engineered aromatic building block designed for advanced heterocyclic synthesis in medicinal chemistry and materials science.[1][2] Its molecular architecture, featuring an electron-donating amino group, an electron-withdrawing nitrile group, and two distinct halogen substituents (bromo and fluoro) on a benzene ring, creates a versatile and highly reactive scaffold.[1][3] This unique combination of functional groups is not accidental; it provides a strategic toolkit for the synthetic chemist, enabling a wide range of selective transformations.

The core utility of this compound lies in the ortho-relationship between the nucleophilic amino group and the electrophilic nitrile group, which serves as a powerful precursor for a variety of annulation (ring-forming) reactions.[4] The fluorine atom enhances the electrophilicity of the nitrile's carbon atom, while the bromine atom acts as a stable, yet reactive handle for post-cyclization modifications, such as transition-metal-catalyzed cross-coupling reactions.[5] This allows for the rapid construction of complex molecular frameworks from a single, versatile starting material, making it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like Organic Light-Emitting Diodes (OLEDs).[3][6][7]

This guide provides an in-depth exploration of the application of this compound in the synthesis of two critical classes of N-heterocycles: Quinazolines and Benzothiazoles . We will detail the underlying reaction mechanisms, provide validated experimental protocols, and discuss the strategic considerations for leveraging this powerful synthetic intermediate.

Part 1: Synthesis of Substituted Quinazolines

Quinazolines are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous molecules with significant therapeutic potential, including anticancer agents, anti-inflammatory drugs, and antivirals.[4][8] The 2,4-disubstituted quinazoline scaffold is of particular interest. The following section details a robust, acid-mediated [4+2] annulation strategy to construct this valuable core.

Synthetic Strategy and Mechanism

The synthesis of the quinazoline ring from this compound capitalizes on the intramolecular cyclization between the amino and nitrile functionalities. A common and effective strategy involves a one-pot, multi-component reaction with an aryl ketone and a nitrogen source, typically mediated by an acid catalyst.

The proposed mechanism proceeds through several key steps:

  • Imine Formation: The reaction is initiated by the condensation of the aryl ketone with an in-situ generated ammonia source (from ammonium acetate) to form an imine intermediate.

  • Nucleophilic Attack: The amino group of the this compound performs a nucleophilic attack on the imine carbon.

  • Intramolecular Cyclization: The newly formed secondary amine then attacks the electrophilic carbon of the nitrile group. Acid catalysis is crucial here as it protonates the nitrile nitrogen, significantly activating it towards nucleophilic attack.[9]

  • Tautomerization & Aromatization: The resulting intermediate undergoes tautomerization to form a more stable dihydroquinazoline.

  • Oxidation: A final oxidation step, often facilitated by air (O₂) or a mild oxidant, leads to the aromatic quinazoline product.

This sequence provides a convergent and atom-economical route to highly functionalized quinazolines.[10]

Visualization of the Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Key Mechanistic Steps cluster_output Output A 5-Amino-4-bromo- 2-fluorobenzonitrile P1 Imine Formation A->P1 B Aryl Ketone (e.g., Acetophenone) B->P1 C NH4OAc (Nitrogen Source) C->P1 D Acid Catalyst (e.g., HCl, p-TsOH) P3 Intramolecular Cyclization (Annulation) D->P3 Catalysis E Solvent (e.g., HFIP) Heat (70-120°C) E->P1 P2 Nucleophilic Addition P1->P2 Intermediate A P2->P3 Intermediate B P4 Oxidative Aromatization P3->P4 Dihydroquinazoline F Purification (Column Chromatography) P4->F G Substituted Quinazoline Product F->G

Caption: Workflow for Quinazoline Synthesis.

Experimental Protocol: Synthesis of 7-Bromo-5-fluoro-2-methyl-4-phenylquinazoline

This protocol describes the synthesis of a representative 2,4-disubstituted quinazoline via an acid-mediated annulation.[4]

Materials and Reagents:

  • This compound (1.0 mmol, 215 mg)

  • Acetophenone (1.2 mmol, 144 mg, 140 µL)

  • Ammonium acetate (NH₄OAc) (2.0 mmol, 154 mg)

  • p-Toluenesulfonic acid (p-TsOH) (0.2 mmol, 38 mg)

  • 1,2-Dichloroethane (DCE) (5 mL)

  • Standard laboratory glassware, magnetic stirrer, heating mantle with reflux condenser

  • Thin Layer Chromatography (TLC) apparatus (Silica gel 60 F₂₅₄ plates)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (215 mg), acetophenone (140 µL), ammonium acetate (154 mg), and p-TsOH (38 mg).

  • Add 1,2-dichloroethane (5 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 85°C) and maintain for 12-16 hours.

  • Monitor the reaction progress by TLC (Eluent: 30% Ethyl acetate in Hexane). The starting material will have a different Rf value than the more conjugated quinazoline product.

  • Upon completion, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with dichloromethane (DCM, 20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2 x 15 mL) to neutralize the acid catalyst, followed by brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (100-200 mesh) using a gradient elution (e.g., 5% to 20% ethyl acetate in hexane) to afford the pure product.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Data Summary
ReactantMol. Equiv.M.W. ( g/mol )Amount Used
This compound1.0215.02215 mg
Acetophenone1.2120.15144 mg
Ammonium Acetate2.077.08154 mg
p-TsOH·H₂O0.2190.2238 mg
Product ---319.16 ~220 mg
Conditions: 1,2-Dichloroethane, 85°C, 16hTypical Yield: 65-75%

Part 2: Synthesis of Substituted Benzothiazoles

Benzothiazoles are another class of "privileged" heterocyclic scaffolds found in numerous biologically active compounds, including antimicrobial, anticancer, and anticonvulsant agents.[11] Their synthesis from this compound requires the introduction of a sulfur atom and subsequent cyclization.

Synthetic Strategy and Mechanism

A highly efficient method for constructing the 2-substituted benzothiazole core involves a Brønsted acid-catalyzed condensation of a 2-aminothiophenol with a nitrile.[12] Therefore, a two-step approach is proposed:

  • Diazotization-Xanthate Substitution (Leuckart-type reaction): The amino group of the starting material is first converted into a more versatile functional group. A common route is diazotization followed by reaction with a xanthate salt (e.g., potassium ethyl xanthate). Subsequent hydrolysis yields the corresponding 2-aminothiophenol derivative.

  • Acid-Catalyzed Cyclization: The intermediate 2-aminothiophenol is then reacted with a second nitrile component (R-CN) under strong acid catalysis (e.g., trifluoromethanesulfonic acid, TfOH). The acid activates the nitrile for nucleophilic attack by the thiol group, followed by intramolecular condensation involving the amino group to form the benzothiazole ring.

This strategy allows for the synthesis of a diverse library of 2-substituted benzothiazoles by simply varying the nitrile component in the second step.

Visualization of the Synthetic Pathway

G cluster_step1 Step 1: Thiol Formation cluster_step2 Step 2: Cyclization A 5-Amino-4-bromo- 2-fluorobenzonitrile S1_1 1. NaNO2, HCl (Diazotization) 2. Potassium Ethyl Xanthate A->S1_1 S1_2 Hydrolysis S1_1->S1_2 B Intermediate: 6-Amino-5-bromo-3-cyano- 2-fluorothiophenol S1_2->B S2_1 Brønsted Acid Catalyst (e.g., TfOH) Heat B->S2_1 C Nitrile (R-CN) C->S2_1 D Final Product: 2-Substituted-5-bromo- 7-fluorobenzothiazole S2_1->D

Caption: Two-Step Pathway to Benzothiazoles.

Experimental Protocol: Synthesis of 5-Bromo-7-fluoro-2-phenylbenzothiazole (Illustrative)

This protocol outlines the key cyclization step. The synthesis of the required 2-aminothiophenol intermediate is a standard procedure that should be performed with appropriate safety precautions.

Materials and Reagents:

  • 6-Amino-5-bromo-3-cyano-2-fluorothiophenol (1.0 mmol, 248 mg) - Synthesized from starting material

  • Benzonitrile (1.5 mmol, 155 mg, 152 µL)

  • Trifluoromethanesulfonic acid (TfOH) (0.5 mmol, 75 mg, 44 µL)

  • Standard laboratory glassware for moisture-sensitive reactions, inert atmosphere (N₂ or Ar)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine the 6-Amino-5-bromo-3-cyano-2-fluorothiophenol (248 mg) and benzonitrile (152 µL).

  • Carefully add trifluoromethanesulfonic acid (44 µL) dropwise to the mixture at room temperature with vigorous stirring. The reaction can be exothermic.

  • After the addition is complete, heat the reaction mixture to 100°C and maintain for 10-12 hours.

  • Monitor the reaction by TLC (Eluent: 20% Ethyl acetate in Hexane).

  • Cool the reaction to room temperature and carefully quench by slowly adding it to a stirred mixture of ice and saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted benzothiazole.

  • Characterize the product using appropriate spectroscopic techniques.

Data Summary
ReactantMol. Equiv.M.W. ( g/mol )Amount Used
6-Amino-5-bromo-3-cyano-2-fluorothiophenol1.0248.10248 mg
Benzonitrile1.5103.12155 mg
Trifluoromethanesulfonic acid0.5150.0875 mg
Product ---323.18 ~245 mg
Conditions: Neat, 100°C, 12hTypical Yield: 70-80%

References

  • Watanuki, S., et al. (2003, October 14). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Tetrahedron Letters. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]

  • ResearchGate. (n.d.). Comment on Cyclization of 2-(3-Acylthioureido)benzonitrile in Sulfuric Acid. [Link]

  • Ju, M., & Schomaker, J. M. (2021). Nitrene transfer catalysts for enantioselective C-N bond formation. Nature Reviews Chemistry, 5(8), 580-594. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

  • National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]

  • American Chemical Society. (2025, December 24). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones. [Link]

  • ScienceDirect. (n.d.). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. [Link]

  • National Institutes of Health. (n.d.). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. [Link]

  • Autechaux, A. (n.d.). The Chemical Properties and Synthesis Applications of 5-Bromo-2-fluorobenzonitrile. LinkedIn. [Link]

  • American Chemical Society. (2023, July 21). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. [Link]

  • National Institutes of Health. (2023, April 4). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. [Link]

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. [Link]

  • IJFMR. (2023). Study on Benzimidazole: A Comprehensive Review. [Link]

  • National Institutes of Health. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. [Link]

  • Autechaux, A. (n.d.). The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. LinkedIn. [Link]

  • National Institutes of Health. (n.d.). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. [Link]

  • CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. [Link]

  • Autechaux, A. (n.d.). The Chemical Versatility of 4-Bromo-2-fluorobenzonitrile in Modern Industrial Applications. LinkedIn. [Link]

  • SpectraBase. (n.d.). 5-Bromo-2-fluorobenzonitrile. [Link]

  • MySkinRecipes. (n.d.). 4-Amino-5-bromo-2-fluorobenzonitrile. [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. [Link]

  • Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. [Link]

  • NIST. (n.d.). Benzonitrile, 4-bromo-. [Link]

  • PubChem. (n.d.). 5-Amino-3-bromo-2-fluorobenzonitrile. [Link]

  • Arctom Scientific. (n.d.). CAS NO. 1934940-2 | 4-Amino-5-bromo-2-fluorobenzonitrile. [Link]

  • ResearchGate. (n.d.). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. [Link]

Sources

large-scale synthesis of 5-Amino-4-bromo-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 5-Amino-4-bromo-2-fluorobenzonitrile

Abstract

This document provides a comprehensive guide to the (CAS: 893615-28-6), a critical building block in modern medicinal chemistry and materials science.[1][2] Recognizing the industrial demand for this intermediate, we present a robust, scalable, multi-step synthetic protocol. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, process safety considerations, and analytical validation required for successful and reproducible large-scale production. The protocols herein are designed for researchers, chemists, and process development professionals engaged in pharmaceutical and chemical manufacturing.

Introduction: Significance and Synthetic Strategy

This compound is a highly functionalized aromatic compound. Its unique substitution pattern—featuring amino, bromo, fluoro, and nitrile moieties—makes it an exceptionally versatile precursor for a range of complex molecules, including kinase inhibitors and central nervous system (CNS) drugs.[3][4] The presence of multiple reactive sites allows for selective and sequential chemical modifications through reactions like Suzuki or Buchwald-Hartwig couplings.[4]

Transitioning the synthesis of such a molecule from bench-scale to large-scale production introduces significant challenges, including reaction control, thermal management, impurity profiling, and cost-effectiveness. The synthetic strategy detailed in this note has been designed to address these challenges by employing a logical and industrially viable three-step sequence starting from the readily available 2-fluorobenzonitrile.

The chosen pathway involves:

  • Electrophilic Bromination: Introduction of the bromine atom ortho to the fluorine and meta to the nitrile.

  • Regioselective Nitration: Installation of a nitro group, which will serve as a precursor to the target amine.

  • Chemoselective Reduction: Conversion of the nitro group to the final amine without affecting the other functional groups.

This approach ensures high regioselectivity and leverages well-understood, scalable chemical transformations.

Process Overview: Synthetic Workflow

The overall transformation from the starting material to the final product is illustrated in the workflow diagram below. This multi-step process is designed for sequential execution in standard large-scale chemical reactors.

G A 2-Fluorobenzonitrile B 4-Bromo-2-fluorobenzonitrile A->B C 4-Bromo-2-fluorobenzonitrile D 4-Bromo-2-fluoro-5-nitrobenzonitrile C->D HNO₃, H₂SO₄ E 4-Bromo-2-fluoro-5-nitrobenzonitrile F This compound E->F SnCl₂·2H₂O, Ethyl Acetate

Caption: High-level workflow for the synthesis of this compound.

Detailed Synthesis Protocols

The following protocols provide step-by-step instructions for the multi-kilogram scale synthesis. All operations should be conducted in a well-ventilated area or fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE).

Step 1: Synthesis of 4-Bromo-2-fluorobenzonitrile
  • Principle: This step employs an electrophilic aromatic substitution. Concentrated sulfuric acid acts as both the solvent and a catalyst, protonating the brominating agent (dibromohydantoin) to generate a potent electrophile that selectively brominates the ring at the 4-position, which is activated by the ortho-para directing fluorine atom. A patent describes a similar bromination of o-fluorobenzonitrile.[5]

  • Experimental Protocol:

    • Charge a 100 L glass-lined reactor with concentrated (98%) sulfuric acid (25 L).

    • Cool the acid to 5-10°C using a chiller.

    • Slowly add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (7.5 kg, 26.2 mol) in portions, ensuring the temperature does not exceed 15°C.

    • Once the addition is complete, slowly add 2-fluorobenzonitrile (6.05 kg, 50.0 mol) dropwise via an addition funnel over 2-3 hours, maintaining the internal temperature between 10-15°C.

    • After the addition, allow the mixture to stir at 10-15°C for an additional 4 hours. Monitor reaction completion by HPLC.

    • In a separate vessel, prepare 100 L of ice-cold water.

    • Slowly and carefully quench the reaction mixture by transferring it into the cold water, ensuring the quench temperature does not exceed 30°C.

    • Extract the aqueous slurry with dichloromethane (2 x 50 L).

    • Combine the organic layers and wash sequentially with water (20 L) and a 5% aqueous sodium bisulfite solution (20 L) to remove any residual bromine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Recrystallize the crude solid from ethanol to obtain pure 4-Bromo-2-fluorobenzonitrile as a white solid.

Step 2: Synthesis of 4-Bromo-2-fluoro-5-nitrobenzonitrile
  • Principle: This is a classic nitration reaction using a nitrating mixture (HNO₃ in H₂SO₄). The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. The substitution occurs at the 5-position, meta to the deactivating cyano group and ortho to the activating fluorine atom. A similar procedure is documented for related halo-benzonitriles.[6]

  • Experimental Protocol:

    • Charge the 100 L reactor with concentrated sulfuric acid (30 L) and cool to -5°C.

    • Slowly add 4-Bromo-2-fluorobenzonitrile (8.0 kg, 40.0 mol) while maintaining the temperature below 0°C.

    • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (68%, 4.2 L, 60 mol) to concentrated sulfuric acid (10 L) at 0°C.

    • Add the cold nitrating mixture dropwise to the reactor over 3-4 hours, ensuring the internal temperature is strictly maintained between 0-5°C.

    • Stir the reaction mixture at 0-5°C for 6-8 hours. Monitor progress by HPLC.

    • Upon completion, quench the reaction by slowly pouring it onto 150 kg of crushed ice.

    • Filter the resulting solid precipitate and wash thoroughly with cold water until the washings are neutral (pH 6-7).

    • Dry the solid in a vacuum oven at 50-60°C to afford 4-Bromo-2-fluoro-5-nitrobenzonitrile.

Step 3: Synthesis of this compound
  • Principle: This step involves the reduction of the nitro group to an amine. Stannous chloride (SnCl₂) in a protic solvent system is an effective and chemoselective reducing agent for this transformation, leaving the nitrile and aryl halides intact. A similar reduction of a related nitrobenzonitrile is well-established.[7]

  • Experimental Protocol:

    • Charge the reactor with ethyl acetate (50 L) and 4-Bromo-2-fluoro-5-nitrobenzonitrile (7.0 kg, 28.6 mol).

    • Add stannous chloride dihydrate (SnCl₂·2H₂O) (32.2 kg, 143 mol) to the suspension.

    • Heat the mixture to reflux (approx. 77°C) and maintain for 2-3 hours. Monitor the reaction by HPLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is ~8. This will precipitate tin salts.

    • Filter the mixture through a pad of celite to remove the inorganic solids.

    • Separate the organic phase from the filtrate. Extract the aqueous phase with additional ethyl acetate (2 x 20 L).

    • Combine all organic phases, wash with brine (25 L), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or slurry in a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product, this compound.

Quantitative Data and Process Parameters

The following table summarizes the key quantitative data for each step of the synthesis. Yields are representative of a well-optimized process.

ParameterStep 1: BrominationStep 2: NitrationStep 3: Reduction
Primary Reactant 2-Fluorobenzonitrile4-Bromo-2-fluorobenzonitrile4-Bromo-2-fluoro-5-nitrobenzonitrile
Key Reagents DBDMH, H₂SO₄HNO₃, H₂SO₄SnCl₂·2H₂O, NaHCO₃
Solvent(s) H₂SO₄, DichloromethaneH₂SO₄Ethyl Acetate, Water
Temperature (°C) 10 to 150 to 575 to 80 (Reflux)
Reaction Time (h) 4 to 66 to 82 to 3
Typical Yield 80 - 85%85 - 90%78 - 83%
Product Purity >98% (after recrystallization)>97% (crude)>98% (after purification)[1][8]

Process Safety and Hazard Analysis

Safe execution of this synthesis requires a thorough understanding of the hazards associated with the materials used.

  • Corrosive Materials: Concentrated sulfuric and nitric acids are highly corrosive and can cause severe burns.[5][6] Handle only with appropriate acid-resistant gloves, face shields, and protective clothing. Quenching operations are highly exothermic and must be performed slowly and with adequate cooling.

  • Oxidizing Agents: Concentrated nitric acid is a strong oxidizer. Avoid contact with combustible materials.

  • Product Hazards: The final product, this compound, and its precursors are classified as harmful. They are harmful if swallowed, in contact with skin, or if inhaled, and cause skin and eye irritation.[9][10]

  • General Precautions:

    • All additions of reagents should be performed slowly and with continuous monitoring of the internal temperature.

    • Ensure adequate ventilation to prevent the buildup of harmful vapors.

    • Have appropriate spill kits (e.g., sodium bicarbonate for acid spills) readily available.

    • Refer to the Safety Data Sheet (SDS) for each chemical before use.[9][10]

Analytical Characterization and Quality Control

To ensure the identity, purity, and consistency of the final product, a suite of analytical methods should be employed.

MethodPurposeTypical Parameters
HPLC Purity assessment and reaction monitoring.Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm). Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid. Detection: UV at 254 nm.[11]
¹H and ¹³C NMR Unambiguous structural confirmation.Solvent: DMSO-d₆ or CDCl₃. Provides detailed information on the chemical environment of hydrogen and carbon atoms.[11][12]
LC-MS Molecular weight confirmation and impurity identification.Coupled with the HPLC method to provide mass data for the main peak and any impurities.[13]
FTIR Functional group identification.KBr pellet or ATR. Expected peaks for -NH₂ (stretch), -C≡N (stretch), and C-Br/C-F bonds.[11]

Troubleshooting Guide

Even in a well-defined process, issues can arise. The following guide provides a logical framework for addressing common problems.

G problem1 Problem Incomplete Bromination (Step 1) cause1 Probable Cause 1. Insufficient brominating agent. 2. Reaction temp too low. 3. Insufficient reaction time. problem1->cause1 problem2 Problem Formation of Di-nitrated Impurity (Step 2) cause2 cause2 problem2->cause2 problem3 Problem Incomplete Reduction / Low Yield (Step 3) cause3 Probable Cause 1. Deactivated SnCl₂. 2. Insufficient heating/reflux. 3. Inefficient extraction/work-up. problem3->cause3 solution1 Solution 1. Check stoichiometry of DBDMH. 2. Ensure temp is maintained at 10-15°C. 3. Extend reaction time and monitor by HPLC. cause1->solution1 solution2 Solution 1. Improve temperature control. 2. Use stoichiometric amount of HNO₃. 3. Slow down addition of nitrating mixture. cause2->solution2 solution3 Solution 1. Use fresh, high-quality SnCl₂·2H₂O. 2. Ensure vigorous reflux is achieved. 3. Perform multiple extractions and check pH during work-up. cause3->solution3

Caption: A troubleshooting flowchart for common issues in the synthesis.

References

  • Aromsyn Co.,Ltd. This compound.
  • Benchchem. Synthesis routes of 5-Amino-2-fluorobenzonitrile.
  • Google Patents. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • PrepChem.com. Synthesis of A. 2-Bromo-4-fluorobenzonitrile.
  • ChemicalBook. 4-Bromo-2-fluorobenzonitrile synthesis.
  • Methylamine Supplier. Benzonitrile, 5-Amino-4-Bromo-2-Fluoro.
  • PubChem. 4-Bromo-2-fluorobenzonitrile.
  • Sigma-Aldrich. 5-Amino-2-bromo-4-fluorobenzonitrile.
  • IUCr Journals. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino.
  • Sigma-Aldrich. SAFETY DATA SHEET - 5-Bromo-2-fluorobenzonitrile.
  • Benchchem. 5-Amino-2-bromo-4-chlorobenzonitrile.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-2-fluorobenzonitrile.
  • Benchchem. Synthesis routes of 5-Amino-2-bromobenzonitrile.
  • Advanced ChemBlocks. This compound 97%.
  • BLD Pharm. 893615-28-6|this compound.
  • Key Organics. This compound.
  • Sunway Pharm Ltd. This compound - CAS:893615-28-6.
  • CP Lab Safety. This compound, min 98%, 1 gram.
  • ResearchGate. An Efficient Synthetic Process for Scale-Up Production of 4,5Diamino2-(trifluoromethyl)benzonitrile and 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine.
  • Benchchem. Application Notes and Protocols for the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry.
  • PubChem. 5-Amino-3-bromo-2-fluorobenzonitrile.
  • Benchchem.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Amino-4-bromo-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-4-bromo-2-fluorobenzonitrile is a key building block in medicinal chemistry and materials science, often utilized in the synthesis of pharmaceuticals and advanced materials like organic light-emitting diodes (OLEDs).[1] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages. This guide provides a comprehensive, field-tested approach to the purification of this compound by recrystallization, structured as a technical support resource for researchers and development professionals.

Critical Safety Precautions

Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound and its related precursor, 5-Bromo-2-fluorobenzonitrile, are hazardous substances.

Key Hazards:

  • Harmful: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Irritant: Causes skin irritation and serious eye irritation.[2][4]

  • Respiratory Tract Irritation: May cause respiratory irritation.[2]

Mandatory Personal Protective Equipment (PPE):

  • Wear protective gloves, protective clothing, eye protection (safety goggles), and a face shield.[2]

  • All operations must be conducted in a well-ventilated chemical fume hood.[2][5]

  • Ensure eyewash stations and safety showers are readily accessible.[2][4]

Part 1: The Recrystallization Protocol: A Step-by-Step Guide

Recrystallization is a purification technique based on the principle that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound readily at high temperatures but poorly at low temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures.[6][7][8]

Step 1: Solvent System Selection

The choice of solvent is the most critical step for a successful recrystallization.[8] For this compound, a moderately polar compound, several solvent systems can be effective. A trial-and-error approach with small quantities of crude material is often necessary.[9]

Solubility Profile Analysis:

Solvent/SystemPolarityBoiling Point (°C)Rationale & Expected Outcome
Ethanol/Water High (Polar Protic)78-100The compound is likely soluble in hot ethanol. Water acts as an anti-solvent, added dropwise to the hot solution until turbidity appears, to decrease solubility upon cooling. This is a common and effective pair for moderately polar compounds.[7]
Ethyl Acetate/Hexane Medium/Low77 / 69The compound should dissolve in hot ethyl acetate. Hexane, a non-polar anti-solvent, is then added to induce crystallization upon cooling.
Isopropanol Medium (Polar Protic)82A good single-solvent option to test. The compound should have high solubility when hot and significantly lower solubility when cold.
Acetone High (Polar Aprotic)56An excellent solvent, but its low boiling point can result in a smaller solubility differential between hot and cold states, potentially impacting yield.[9]
Step 2: The Dissolution Process
  • Place the crude this compound in an Erlenmeyer flask (do not fill more than halfway).

  • Add a magnetic stir bar or a boiling chip to ensure smooth boiling.

  • In a separate flask, heat your chosen primary solvent (e.g., ethanol) to a gentle boil.

  • Add the minimum amount of hot solvent to the flask containing the crude solid, just enough to cover it. Swirl or stir while keeping the mixture hot on a hot plate.

  • Continue adding small portions of the hot solvent until the compound has completely dissolved. Adding too much solvent is the most common cause of poor yield.[10][11]

Step 3: Hot Filtration (Optional, for Insoluble Impurities)

If you observe insoluble impurities (e.g., dust, inorganic salts) in the hot solution, a hot filtration is necessary.

  • Pre-heat a stemless glass funnel and a clean receiving Erlenmeyer flask. This prevents the product from crystallizing prematurely in the funnel.[6][12]

  • Place a piece of fluted filter paper in the hot funnel.

  • Quickly pour the hot, dissolved solution through the filter paper into the clean, hot receiving flask.

Step 4: Crystallization
  • Cover the flask with a watch glass or loosely inserted stopper.

  • Crucially, allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling traps impurities and leads to the formation of small, impure crystals. Slow cooling allows for the formation of a proper crystal lattice, yielding larger and purer crystals.[10]

  • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

Step 5: Isolation and Washing
  • Set up a vacuum filtration apparatus with a Büchner funnel and a clean filter flask.

  • Wet the filter paper with a small amount of the ice-cold recrystallization solvent (or the anti-solvent, e.g., water or hexane) to ensure it seals against the funnel.[12]

  • Swirl the flask to create a slurry of crystals and pour it into the Büchner funnel while the vacuum is on.

  • Wash the crystals with a minimum amount of ice-cold solvent .[11] This removes any soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the product.

  • Keep the vacuum on for several minutes to pull air through the crystals and begin the drying process.

Step 6: Drying
  • Transfer the purified crystals from the filter paper to a pre-weighed watch glass.

  • Dry the crystals to a constant weight.[11] This can be done by air drying (if the solvent is volatile) or in a vacuum oven at a temperature well below the compound's melting point. Incomplete drying will artificially inflate the yield and can interfere with subsequent reactions.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Start: Crude Product dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve hot_filt 2. Hot Filtration (If Needed) dissolve->hot_filt Insoluble impurities? cool 3. Slow Cooling & Crystallization dissolve->cool No hot_filt->cool ice_bath 4. Ice Bath (Maximize Yield) cool->ice_bath vac_filt 5. Vacuum Filtration ice_bath->vac_filt wash 6. Wash with Ice-Cold Solvent vac_filt->wash dry 7. Dry Crystals wash->dry finish End: Pure Product dry->finish

Caption: Workflow for the recrystallization of this compound.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.

Q1: I've cooled the solution, even in an ice bath, but no crystals have formed. What's wrong?

A1: This is a common issue, typically arising from two main causes: using too much solvent or supersaturation.[10][11]

  • Cause 1: Excessive Solvent. The concentration of the compound is too low to allow crystallization.

    • Solution: Gently heat the solution to boil off some of the solvent.[6][13] Allow the now more concentrated solution to cool slowly again. Be careful not to evaporate too much solvent, which could cause the product to precipitate out with impurities.

  • Cause 2: Supersaturation. The solution contains more dissolved solute than it theoretically should at that temperature, and crystallization needs a nucleation point to begin.[10]

    • Solution A (Induce Nucleation): Scratch the inside surface of the flask at the meniscus with a clean glass rod. The microscopic scratches on the glass provide a surface for crystals to begin forming.[11][13]

    • Solution B (Seed Crystals): If you have a small amount of the pure product, add a tiny "seed crystal" to the cooled solution. This provides a template for further crystal growth.[11][13]

Q2: My compound separated as an oily liquid instead of forming crystals. How do I fix this?

A2: This phenomenon, known as "oiling out," occurs when the solute's melting point is lower than the boiling point of the solvent, or when the concentration of impurities is very high. The solute melts in the hot solvent before it dissolves.[6][12]

  • Solution 1: Adjust Solvent Volume & Cooling Rate. Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point. Then, allow the solution to cool much more slowly. Insulating the flask can help.[6][10]

  • Solution 2: Change the Solvent System. The chosen solvent may be inappropriate. Select a solvent with a lower boiling point or use a mixed solvent system to adjust the polarity and boiling point.[6]

Q3: My final product is colored, but the pure compound should be white or off-white. What happened?

A3: The color is due to the presence of colored impurities that co-crystallized with your product.

  • Solution: Use Activated Charcoal. Redissolve the impure crystals in a suitable hot solvent. Add a very small amount (a spatula tip) of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, then allow the clear filtrate to cool and crystallize as usual.[14]

Q4: My recovery yield is very low (<50%). Where did my product go?

A4: A low yield can result from several experimental errors.[13]

  • Cause 1: Too Much Solvent. As discussed in Q1, using an excess of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[11][13]

  • Cause 2: Premature Crystallization. If the product crystallized during a hot filtration step, it was lost at that stage.

  • Cause 3: Excessive Washing. Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, can redissolve a substantial portion of the product.[11]

  • Solution: Before discarding the filtrate (mother liquor), you can test for remaining product by evaporating a small sample. If a large residue remains, you may be able to recover more product by concentrating the mother liquor and cooling for a second crop of crystals. Note that this second crop may be less pure than the first.

Troubleshooting_Guide start Problem Encountered During Recrystallization no_crystals Q: No Crystals Formed? start->no_crystals oiling_out Q: Product 'Oiled Out'? start->oiling_out low_yield Q: Yield is Very Low? start->low_yield cause_solvent Cause: Too Much Solvent? no_crystals->cause_solvent sol_evap Solution: Boil off excess solvent, re-cool slowly. cause_solvent->sol_evap Yes cause_super Cause: Supersaturation? cause_solvent->cause_super No sol_seed Solution: Scratch flask or add seed crystal. cause_super->sol_seed Yes sol_reheat Solution: Reheat, add more solvent, cool very slowly. oiling_out->sol_reheat sol_change_solvent Solution: Choose a different solvent system. oiling_out->sol_change_solvent cause_yield Possible Causes: - Too much solvent - Premature crystallization - Excessive washing low_yield->cause_yield sol_yield Solution: Re-evaluate procedure. Concentrate mother liquor for a second crop. cause_yield->sol_yield

Caption: A decision tree for troubleshooting common recrystallization problems.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the defining characteristics of an ideal recrystallization solvent? A1: An ideal solvent should meet several criteria:

  • The compound of interest should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[6]

  • Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).[6][7]

  • The solvent must not react chemically with the compound being purified.[6]

  • It should have a relatively low boiling point for easy removal during the drying stage.[6][8]

Q2: How can I determine a good starting solvent without extensive trial and error? A2: The principle of "like dissolves like" is a good starting point.[8] this compound has polar functional groups (amino, nitrile) and a halogenated aromatic ring. Therefore, moderately polar solvents like ethanol, isopropanol, or ethyl acetate are logical starting points. You can also search scientific databases like SciFinder or Reaxys for purification methods used on structurally similar compounds.[7]

Q3: Is it possible to use a mixture of two solvents? A3: Yes, a mixed-solvent system is often very effective. This typically involves one solvent in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").[8] The compound is dissolved in a minimum amount of the hot "solvent," and the hot "anti-solvent" is added dropwise until the solution becomes slightly cloudy (turbid). A few drops of the hot "solvent" are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common pairs include ethanol/water and ethyl acetate/hexane.[7]

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Unknown. (n.d.). Recrystallization1.
  • Unknown. (n.d.). recrystallization.pdf.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • ECHEMI. (n.d.). 5-Bromo-2-fluorobenzonitrile SDS, 179897-89-3 Safety Data Sheets.
  • Quora. (2017, February 16). What is the best solvent for recrystallization?.
  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • Unknown. (n.d.). Recrystallization.
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET.
  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of 2-Amino-3,5-difluorobenzonitrile.
  • Smolecule. (2023, August 16). Buy this compound | 893615-28-6.

Sources

Technical Support Center: Column Chromatography of 5-Amino-4-bromo-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing column chromatography purification of 5-Amino-4-bromo-2-fluorobenzonitrile (CAS 893615-28-6). The unique combination of a basic amino group, a polar nitrile, and halogen substituents on the aromatic ring presents specific challenges that require careful consideration of the chromatographic conditions. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: How do I select an appropriate starting solvent system for the purification of this compound?

A1: The selection of a mobile phase (eluent) is the most critical factor in achieving successful separation.[1][2] The process should always begin with Thin Layer Chromatography (TLC) to scout for an optimal solvent system.[3]

This compound is a moderately polar compound due to the presence of the amino (-NH2) and nitrile (-CN) groups.[4] A good starting point for TLC analysis is a mixture of a non-polar and a polar solvent. The standard, cost-effective choice for compounds of "normal" polarity is an Ethyl Acetate/Hexane system.[2][5]

Recommended TLC Scouting Protocol:

  • Prepare Stock Solutions: Dissolve your crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to create a concentrated stock solution for spotting.

  • Spot the TLC Plate: Using a capillary tube, spot the crude mixture onto the baseline of three separate TLC plates.

  • Develop in Different Solvent Ratios: Prepare three developing chambers with varying ratios of Ethyl Acetate (EtOAc) in Hexane. Good starting points would be:

    • 20% EtOAc / 80% Hexane

    • 30% EtOAc / 70% Hexane

    • 50% EtOAc / 70% Hexane

  • Analyze the Results: After developing and visualizing the plates (typically under UV light), aim for a solvent system that gives your target compound a Retention Factor (Rf) between 0.25 and 0.35 .[1][2]

    • If the Rf is too high (>0.5): The solvent system is too polar. Decrease the proportion of Ethyl Acetate.

    • If the Rf is too low (<0.2): The solvent system is not polar enough. Increase the proportion of Ethyl Acetate.

An Rf in the 0.25-0.35 range ensures that the compound interacts sufficiently with the stationary phase, allowing for effective separation from impurities on a column.[2]

Q2: My spots are streaking on the TLC plate, and the peaks from my column are broad (tailing). What is causing this and how can I fix it?

A2: This is the most common issue when purifying compounds containing primary or secondary amines on standard silica gel.

The Cause (Mechanism): Standard silica gel (SiO₂) is slightly acidic due to the presence of silanol groups (Si-OH) on its surface. The basic amino group (-NH2) of your compound can undergo a strong, non-ideal acid-base interaction with these silanol groups. This leads to some molecules of your compound sticking too strongly to the silica, causing them to elute slowly and over many fractions, resulting in significant peak tailing or streaking.[6]

The Solution (Protocol): To prevent this, you must neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.

  • Triethylamine (Et₃N) Additive: The most common solution is to add 0.5-2% triethylamine to your chosen solvent system (e.g., 30% EtOAc / 69% Hexane / 1% Et₃N). The triethylamine is a stronger base and will preferentially interact with the acidic silanol sites, effectively "masking" them from your target compound. This allows your amine to elute symmetrically and in a sharper band.[6]

  • Ammonia/Methanol Additive: For more stubborn amines or highly polar compounds, a solution of ammonia in methanol can be used as the polar component of the mobile phase. A common stock solution is 10% ammonia in methanol, which can then be used in a mixture with a less polar solvent like dichloromethane (DCM).[5] For example: 5% (10% NH₃ in MeOH) / 95% DCM.

Workflow for Addressing Tailing:

Caption: Troubleshooting workflow for peak tailing of basic compounds.

Q3: My compound won't elute from the column, even with a highly polar solvent system. What should I do?

A3: This frustrating scenario can arise from several issues. A systematic approach is needed to diagnose the problem.

Potential Cause Diagnostic Step Solution
Compound Decomposition Your compound may be unstable on silica gel.[7] To test this, spot the compound on a TLC plate, let it sit for 1-2 hours, then develop it. If a new spot appears at the baseline or the original spot diminishes, decomposition is likely.Switch to a less acidic stationary phase like neutral alumina. Alternatively, deactivate the silica gel by pre-treating it with a base.
Irreversible Adsorption The interaction with silica is too strong (common with very polar compounds).Use a more aggressive polar solvent system, such as 5-10% Methanol in Dichloromethane, often with a basic additive like triethylamine or ammonia.[5] Caution: Using more than 10% methanol in your eluent can start to dissolve the silica gel itself.[5]
Poor Solubility / Precipitation The compound may have precipitated at the top of the column when loaded, especially if a less-polar running solvent was introduced after loading in a more-polar one.Use a "dry loading" technique.[8] Dissolve your crude product in a good solvent (e.g., DCM), add a small amount of silica gel to the solution, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.
Incorrect Solvent Preparation A simple mistake, such as accidentally using a non-polar solvent when you intended to use a polar one, can happen.Double-check the solvent bottles used to prepare your mobile phase.[7] If in doubt, prepare a fresh batch and test it on TLC.
Q4: I'm getting poor separation between my product and a similarly polar impurity. How can I improve the resolution?

A4: Improving the separation of compounds with close Rf values requires optimizing several parameters.

  • Fine-Tune the Solvent System: Even small changes in solvent polarity can have a large impact. Try adjusting your solvent ratio in small increments (e.g., from 30% EtOAc to 28% EtOAc). Sometimes, switching solvent systems entirely can help. For example, an Ethyl Acetate/Hexane system separates based on different interactions than a Dichloromethane/Methanol system. A useful rule of thumb is that 10% ethyl acetate/hexane is roughly equivalent in polarity to 20% ether/hexane.[5]

  • Change the Stationary Phase: If the impurity and product have different functional groups, switching from silica to alumina (or even a reverse-phase silica) can change the elution order and improve separation.

  • Optimize Column Parameters:

    • Column Dimensions: Use a longer, thinner column for difficult separations. A higher ratio of stationary phase to sample (aim for at least 50:1 by weight) is beneficial.

    • Flow Rate: Do not run the column too fast. A slower flow rate allows for proper equilibration between the mobile and stationary phases, leading to sharper bands and better resolution.[8]

  • Run a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), you can start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity of the mobile phase over time to elute your product, leaving more polar impurities behind.[9]

Summary of Recommended Solvent Systems

Solvent System Polarity Typical Use Case & Notes
Ethyl Acetate / HexaneAdjustable (Low to High)The standard starting system for most compounds. Cost-effective and provides good resolution for many separations.[2][5]
Dichloromethane / MethanolAdjustable (Medium to Very High)Excellent for more polar compounds that do not move in EtOAc/Hexane.[5] Remember to limit MeOH to <10%.
Diethyl Ether / HexaneAdjustable (Low to Medium)An alternative to EtOAc/Hexane. Ether is less polar than EtOAc.
Modifier Additives
+ 0.5-2% Triethylamine (Et₃N)N/AEssential for preventing peak tailing with basic compounds like amines.[6] Add to any of the above systems.
+ 1-10% (Ammonia in MeOH)N/AA powerful modifier for eluting very polar or stubborn amines from the baseline.[5] Typically used with Dichloromethane.

References

  • How To Choose Solvent System For Column Chromatography? Chemistry For Everyone. [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]

  • Suitable solvents for column chromatography. Chemistry Stack Exchange. [Link]

  • How can I select the solvent system for column chromatography? ResearchGate. [Link]

  • Tips and Tricks for the Lab: Column Choices. ChemistryViews. [Link]

  • Benzonitrile, 5-Amino-4-Bromo-2-Fluoro. Methylamine Supplier. [Link]

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, Royal Society of Chemistry. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]

Sources

Technical Support Center: Synthesis of 5-Amino-4-bromo-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Amino-4-bromo-2-fluorobenzonitrile. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, while straightforward in principle, can be accompanied by the formation of several impurities that complicate purification and compromise final product quality.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights into identifying, troubleshooting, and mitigating common impurities encountered during this synthesis. We will delve into the causality behind impurity formation and provide robust protocols to ensure the integrity of your experimental outcomes.

Plausible Synthetic Pathway: An Overview

The most common and direct laboratory-scale synthesis of this compound involves the electrophilic bromination of a commercially available starting material, 4-Amino-2-fluorobenzonitrile. The directing effects of the substituents on the aromatic ring are key to the success of this reaction. The potent activating, ortho-para directing amino group (-NH₂) overwhelmingly governs the position of bromination, while the deactivating, meta-directing fluoro (-F) and cyano (-CN) groups have a lesser influence. Bromination is expected to occur at the C5 position, which is ortho to the amino group.

Synthesis_and_Impurity_Pathway Reaction Reaction Impurity1 Impurity1 Reaction->Impurity1 Poor regioselectivity Impurity2 Impurity2 Reaction->Impurity2 Excess brominating agent or prolonged reaction time Impurity4 Impurity4 Reaction->Impurity4 Incomplete reaction Product Product Impurity3 Impurity3 Product->Impurity3 Harsh workup conditions (strong acid/base, heat)

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis and purification, presented in a question-and-answer format.

Q1: My post-reaction analysis (TLC/LC-MS) shows a major product spot/peak, but also a persistent, closely-eluting side product. What is this likely to be?

A1: This is a classic sign of an isomeric impurity . While the C5 position is electronically and sterically favored for bromination, a small percentage of bromination can occur at the C3 position, leading to the formation of 3-Amino-4-bromo-2-fluorobenzonitrile.

  • Causality: The amino group strongly activates both ortho positions (C3 and C5). Although C5 is generally favored, reaction conditions such as solvent polarity and temperature can influence the regioselectivity.

  • Troubleshooting & Resolution:

    • Temperature Control: Perform the bromination at a lower temperature (e.g., 0-5 °C) to enhance selectivity. Electrophilic aromatic substitutions are often more selective at reduced temperatures.

    • Solvent Choice: Using a non-polar or less polar solvent can sometimes improve selectivity. If using NBS, consider switching from a polar aprotic solvent like DMF to acetonitrile or THF.

    • Purification: These isomers are often difficult to separate. Careful column chromatography using a shallow solvent gradient (e.g., a slow increase of ethyl acetate in hexanes) is the most effective method. Multiple columns may be necessary for high purity.

Q2: My mass spectrometry results indicate an impurity with a mass of M+78/80 relative to my product. What is this impurity?

A2: This mass difference corresponds to the addition of another bromine atom, indicating an over-bromination or di-brominated impurity. The most likely structure is 3,5-diamino-4-bromo-2-fluorobenzonitrile (if starting from a different precursor) or more likely, a di-bromo substituted product. Given the starting material, this would be 5-Amino-X,4-dibromo-2-fluorobenzonitrile.

  • Causality: The powerful activating effect of the amino group makes the product, this compound, susceptible to a second bromination, especially if excess brominating agent is used or the reaction is left for too long.

  • Troubleshooting & Resolution:

    • Stoichiometry: Use a precise stoichiometry of your brominating agent (e.g., N-Bromosuccinimide, NBS). A slight sub-stoichiometric amount (e.g., 0.95-1.0 equivalents) is often preferable to ensure all the brominating agent is consumed.

    • Controlled Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over a set period. This keeps the instantaneous concentration of the electrophile low, minimizing over-reaction.

    • Reaction Monitoring: Monitor the reaction closely by TLC or HPLC. Quench the reaction as soon as the starting material is consumed.

Q3: During aqueous workup or upon storing the product, I've noticed a decrease in solubility and my NMR/IR spectra show changes in the nitrile region. What could be happening?

A3: You are likely observing hydrolysis of the nitrile group . The nitrile (-CN) can hydrolyze to a primary amide (-CONH₂) or further to a carboxylic acid (-COOH) under either acidic or basic conditions, particularly when heated.

  • Causality: The workup procedure, especially if it involves strong acids or bases for neutralization or extraction, can provide the conditions for hydrolysis.

  • Troubleshooting & Resolution:

    • Mild Workup: Use mild acids and bases for pH adjustment (e.g., saturated sodium bicarbonate instead of NaOH, dilute HCl instead of concentrated).

    • Temperature: Perform all extractions and washes at room temperature or below. Avoid heating the reaction mixture during workup.

    • Purification: If hydrolysis has occurred, the resulting carboxylic acid can be removed by a basic wash (e.g., with NaHCO₃ solution) during extraction, as the acid will deprotonate and move to the aqueous layer. The amide is more challenging to remove and will require chromatography.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most critical parameters to control during the synthesis?

The three most critical parameters are:

  • Temperature: To control regioselectivity and minimize side reactions.

  • Stoichiometry of the Brominating Agent: To prevent over-bromination.

  • Purity of Starting Material: Impurities in the starting 4-Amino-2-fluorobenzonitrile will be carried through and can complicate the reaction and purification. Always check the purity of your starting material by NMR or HPLC before beginning.

FAQ 2: What is the recommended method for purifying the final product?

Flash column chromatography is the most effective method for achieving high purity (>98%).

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is typically effective. Start with a low polarity (e.g., 5% ethyl acetate) and gradually increase the concentration. The product is moderately polar and should elute cleanly. Recrystallization from an ethanol/water or ethyl acetate/heptane solvent system can also be an effective final polishing step.

FAQ 3: How can I definitively characterize an unknown impurity?

A combination of analytical techniques is required for unambiguous identification.[1][2]

  • LC-MS: Provides the molecular weight of the impurity, which is the first clue to its identity (e.g., M+80 for bromination).

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, allowing you to determine the elemental formula.

  • NMR Spectroscopy: If the impurity can be isolated (e.g., by preparative HPLC), 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will elucidate its structure, including the substitution pattern on the aromatic ring.

  • FTIR Spectroscopy: Can confirm the presence or absence of key functional groups (e.g., the disappearance of the -CN stretch around 2230 cm⁻¹ if hydrolysis occurs).

FAQ 4: What are common impurities in the starting material, 4-Amino-2-fluorobenzonitrile?

The synthesis of 4-Amino-2-fluorobenzonitrile can introduce its own set of impurities.[3] A common route involves the cyanation of a bromo-aniline precursor.[4] Potential impurities include:

  • Residual Precursor: Such as 4-bromo-3-fluoroaniline.

  • Isomeric Aminofluorobenzonitriles: Depending on the synthetic route used by the supplier.

  • Inorganic Salts: From the cyanation reaction (e.g., copper salts).

Protocols & Methodologies

Protocol 1: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on your laboratory conditions.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-Amino-2-fluorobenzonitrile (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (approx. 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate vial, dissolve N-Bromosuccinimide (NBS) (1.0 eq) in a minimum amount of the same solvent. Add this solution dropwise to the cooled reaction mixture over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the progress by TLC (e.g., using 30% ethyl acetate in hexanes). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by pouring it into a beaker of ice water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash with saturated sodium thiosulfate solution (to remove any residual bromine), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography as described in FAQ 2.

Protocol 2: HPLC Method for Impurity Profiling

This is a general method; optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient from 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Summary of Potential Impurities

Impurity Name/TypePotential SourceRecommended Analytical MethodMitigation Strategy
Isomeric Impurities Non-selective brominationHPLC, LC-MS, NMR (if isolated)Lower reaction temperature, optimize solvent
Di-brominated Product Excess brominating agentLC-MS (M+78/80), NMRUse precise stoichiometry (≤1.0 eq), controlled addition
Unreacted Starting Material Incomplete reactionHPLC, TLCMonitor reaction closely, ensure reagent activity
Hydrolysis Products (-CONH₂, -COOH) Harsh acidic/basic workupHPLC, LC-MS, FTIRUse mild workup conditions, avoid heat
Starting Material Impurities Purity of commercial precursorsHPLC, GC-MSAnalyze starting material before use

References

  • CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents.
  • Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • This compound, min 98%, 1 gram - CP Lab Safety. Available at: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance - AMSbiopharma. Available at: [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino - IUCr Journals. Available at: [Link]

Sources

Technical Support Center: Suzuki Coupling of 5-Amino-4-bromo-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals working with 5-Amino-4-bromo-2-fluorobenzonitrile, a substrate known for its unique reactivity profile. As your Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this reaction and achieve your desired synthetic outcomes.

The structure of this compound presents a distinct set of challenges. The presence of a strongly electron-donating amino group, which can coordinate with and potentially inhibit the palladium catalyst, alongside strongly electron-withdrawing fluoro and cyano groups, creates a complex electronic environment. This guide provides a structured approach to troubleshooting common issues and establishing a robust reaction protocol.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the Suzuki coupling of this compound in a direct question-and-answer format.

Q1: My reaction shows low or no conversion to the desired product. What are the primary causes and how can I resolve this?

Low or no conversion is the most common issue and typically points to a problem with the catalytic cycle. The cause can usually be traced to one of three areas: catalyst activity, oxidative addition, or transmetalation.

A1: Root Cause Analysis & Stepwise Solutions:

  • Inactive Catalyst System: The active catalyst is a Pd(0) species, which is highly sensitive to oxygen.[1] Furthermore, the free amino group on your substrate can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[2]

    • Solution 1: Rigorous Degassing. Ensure your solvent and reaction vessel are thoroughly deoxygenated. Standard procedure is to bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes prior to adding the catalyst.[3] Alternatively, three cycles of freeze-pump-thaw can be used for more sensitive reactions.

    • Solution 2: Use a Modern Precatalyst. Instead of generating Pd(0) in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be inconsistent, use a well-defined, air-stable Pd(II) precatalyst. Buchwald G3 or G4 precatalysts are designed to cleanly and efficiently generate the active L-Pd(0) species under the reaction conditions, leading to more reproducible results.[1][4]

  • Inefficient Oxidative Addition: While the electron-withdrawing groups (-F, -CN) help activate the C-Br bond, the electron-donating amino group can electronically deactivate it. This step, where the palladium inserts into the Carbon-Bromine bond, is often the rate-determining step of the cycle.[5]

    • Solution: Employ Bulky, Electron-Rich Ligands. The key to overcoming a sluggish oxidative addition is the choice of ligand. Standard ligands like PPh₃ are often insufficient. Use bulky, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[4][6][7] These ligands accelerate oxidative addition and stabilize the palladium center, preventing catalyst decomposition. Recent studies on ortho-bromoanilines have shown CataXCium A Pd G3 to be particularly effective.[2]

  • Failed Transmetalation: This step involves the transfer of the organic group from the boron reagent to the palladium center.[8] It can fail due to the quality of the boronic acid or an inappropriate choice of base.

    • Solution 1: Verify Boronic Acid Quality & Stoichiometry. Boronic acids can degrade on storage and are prone to forming anhydride trimers (boroxines). Use a fresh, high-quality boronic acid. It is also common practice to use a slight excess (1.2–1.5 equivalents) to drive the reaction to completion.

    • Solution 2: Combat Protodeboronation. Boronic acids can be hydrolyzed back to the corresponding arene in a common side reaction called protodeboronation.[9] This is especially problematic with water-sensitive or heteroaromatic boronic acids. To mitigate this, consider using a more stable boronic ester, such as a pinacol ester (Bpin), or a potassium trifluoroborate salt (BF₃K).[1][7]

    • Solution 3: Optimize the Base. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[6][7] A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is often a good starting point. Very strong bases like NaOH can promote side reactions, while very weak bases may not be effective. The base should be finely powdered to ensure maximum surface area and reactivity.

Q2: I am observing significant side products. How can I identify and suppress them?

The formation of side products not only lowers your yield but also complicates purification. The most common culprits in this specific coupling are protodebromination, boronic acid homocoupling, and protodeboronation.

A2: Identifying and Mitigating Common Side Products:

  • Protodebromination (Hydrodehalogenation):

    • Observation: You detect 5-amino-2-fluorobenzonitrile as a major byproduct.

    • Cause: This occurs when the aryl-palladium intermediate reacts with a hydride source instead of the boronate. The hydride source can be trace water, the solvent (especially alcohols), or certain bases.[1]

    • Solution: Ensure you are using anhydrous solvents. If using an alcohol/water mixture, try switching to an aprotic solvent system like Dioxane/H₂O or Toluene/H₂O.[10]

  • Boronic Acid Homocoupling:

    • Observation: You detect a biaryl product derived from the dimerization of your boronic acid coupling partner.

    • Cause: This side reaction is primarily caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to a different catalytic cycle that favors homocoupling.[1]

    • Solution: The remedy is the same as for catalyst inactivity: meticulous and thorough degassing of the reaction mixture before and during the reaction.[3]

  • Protodeboronation:

    • Observation: You detect the arene/heteroarene corresponding to your boronic acid starting material.

    • Cause: As mentioned in Q1, this is the hydrolysis of the C-B bond. It is often accelerated in highly aqueous or acidic/basic conditions.[9]

    • Solution: Use a stable boronic ester (pinacol or neopentyl glycol) or a potassium trifluoroborate salt.[1] Using a weaker base like KF or CsF can also suppress this pathway, particularly if your substrate is sensitive.[6]

Frequently Asked Questions (FAQs)

FAQ 1: What are the best recommended starting conditions for this coupling?

For a challenging substrate like this, starting with a robust, well-established catalyst system is critical. The following table provides a reliable starting point for reaction optimization.

Parameter Recommendation Rationale
Aryl Halide This compound1.0 equivalent
Boron Reagent Arylboronic Acid or Pinacol Ester1.3 equivalents
Palladium Precatalyst XPhos Pd G3 or CataXCium A Pd G31-3 mol%. Provides a reliable source of active Pd(0).[2][4]
Ligand (Included in Precatalyst)Bulky, electron-rich ligands are essential for this substrate.
Base K₃PO₄ or K₂CO₃2.0-3.0 equivalents. Effective and generally compatible.
Solvent 1,4-Dioxane / H₂O (e.g., 5:1 ratio)A versatile solvent system for Suzuki couplings.[7]
Temperature 80-100 °CA good starting temperature to ensure sufficient reaction rate.
Concentration 0.1 M (relative to aryl halide)A standard starting concentration.
FAQ 2: Should I protect the amino group before the reaction?

While protecting the amine as a carbamate (Boc) or amide is a valid strategy to prevent catalyst coordination, it adds two steps to your synthetic sequence (protection and deprotection).

Recommendation: With modern catalyst systems, protection is often unnecessary. The use of bulky biarylphosphine ligands (like XPhos, SPhos, etc.) or specific precatalysts like CataXCium A Pd G3 has been shown to be highly effective for coupling unprotected ortho-bromoanilines.[2] These ligands create a sterically hindered environment around the palladium center that disfavors coordination of the amino group. It is highly recommended to first attempt the reaction with the unprotected amine using the conditions outlined in FAQ 1.

FAQ 3: How can I effectively monitor the reaction progress?

Monitoring the reaction is key to understanding its kinetics and knowing when it has reached completion.

  • Thin-Layer Chromatography (TLC): A quick and easy method. Use a stain (e.g., potassium permanganate) that visualizes both starting materials and the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative analysis. It allows you to track the disappearance of starting materials and the appearance of the product and any side products, giving you a complete picture of the reaction profile.

Visualized Experimental Workflow & Logic

Suzuki Catalytic Cycle with Substrate-Specific Challenges

The diagram below illustrates the Suzuki catalytic cycle, with annotations highlighting the specific hurdles presented by this compound.

Suzuki_Cycle Diagram 1: Suzuki Catalytic Cycle for this compound cluster_main cluster_inputs cluster_outputs cluster_inhibitors Potential Issues Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition (Rate-Limiting Step) Pd0->OA PdII_Aryl Ar-Pd(II)-Br Complex OA->PdII_Aryl SlowOA Bulky, e⁻-rich ligand (L) is required to overcome deactivation by NH₂ group. OA->SlowOA Trans Transmetalation PdII_Aryl->Trans PdII_Diaryl Ar-Pd(II)-Ar' Complex Trans->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RE->Product ArBr Ar-Br (Your Substrate) ArBr->OA Boronic Ar'-B(OR)₂ + Base Boronic->Trans SideReaction Protodeboronation of Ar'-B(OR)₂ can occur here, preventing transmetalation. Boronic->SideReaction Inhibition NH₂ group can coordinate to Pd(0), forming an off-cycle, inactive complex. Troubleshooting_Flowchart Diagram 2: Troubleshooting Flowchart start Reaction Problem: Low Yield / No Reaction check_reagents Step 1: Verify Reagents - Fresh Boronic Acid? - Anhydrous Solvent? - Powdered Base? start->check_reagents check_setup Step 2: Check Setup - Was mixture rigorously degassed? - Correct Temperature? check_reagents->check_setup analyze_mixture Step 3: Analyze Crude Mixture (LCMS) What is the main species present? check_setup->analyze_mixture sm_only Outcome A: Mostly Starting Material analyze_mixture->sm_only side_products Outcome B: Significant Side Products analyze_mixture->side_products solution_sm Solution for A: Focus on Catalyst & Ligand 1. Use a Pd(II) Precatalyst (e.g., G3). 2. Use a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos). 3. Increase temperature. sm_only->solution_sm identify_side_product Identify the side product side_products->identify_side_product protodebromination Protodebromination Product? identify_side_product->protodebromination homocoupling Homocoupling Product? identify_side_product->homocoupling protodeboronation Protodeboronation Product? identify_side_product->protodeboronation solution_debr Solution: - Use aprotic solvent (Dioxane). - Ensure anhydrous conditions. protodebromination->solution_debr solution_homo Solution: - Improve degassing protocol. homocoupling->solution_homo solution_debo Solution: - Use boronic pinacol ester (Bpin). - Use KF or CsF as base. protodeboronation->solution_debo

References

Technical Support Center: Optimization of Reaction Conditions for 5-Amino-4-bromo-2-fluorobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-4-bromo-2-fluorobenzonitrile is a key substituted benzonitrile intermediate, valuable in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2] Its specific arrangement of amino, bromo, fluoro, and nitrile functional groups provides multiple reaction sites for building sophisticated molecular architectures. However, the synthesis of this molecule is not without its challenges. The competing electronic effects of the substituents can lead to issues with yield, regioselectivity, and purification.

This guide provides field-proven insights and troubleshooting protocols designed for researchers and process chemists. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions to optimize your synthesis.

Part 1: Strategic Synthesis Planning

The successful synthesis of this compound hinges on a logical approach to introducing the functional groups. The most common and logical strategy involves the regioselective bromination of a commercially available precursor, 5-Amino-2-fluorobenzonitrile.

The primary challenge is to control the position of bromination. In the starting material, 5-Amino-2-fluorobenzonitrile, the activating and ortho-, para-directing amino group at C5 is the most influential substituent. It strongly directs incoming electrophiles to the C4 and C6 positions. The fluorine at C2 has a weaker ortho-, para-directing effect, while the nitrile at C1 is a meta-director. The strong activation by the amino group makes the bromination at the C4 position both electronically favored and sterically accessible.

Below is a diagram outlining the primary synthetic workflow.

Synthesis_Workflow SM Starting Material: 5-Amino-2-fluorobenzonitrile Reaction Electrophilic Bromination SM->Reaction Brominating Agent (NBS) Solvent (DMF, MeCN, or CH2Cl2) Workup Reaction Quench & Aqueous Work-up Reaction->Workup Monitor by TLC/LC-MS Purification Purification (Recrystallization or Chromatography) Workup->Purification Crude Product Product Final Product: This compound Purification->Product Purity >98%

Caption: High-level workflow for the synthesis of this compound.

Part 2: Core Experimental Protocol

This protocol provides a robust starting point for the synthesis. Each step includes justifications to build a foundational understanding of the reaction system.

Objective: To synthesize this compound via electrophilic bromination of 5-Amino-2-fluorobenzonitrile.

Materials:

  • 5-Amino-2-fluorobenzonitrile (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Dimethylformamide (DMF), Acetonitrile (MeCN), or Dichloromethane (CH2Cl2) as solvent

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step-by-Step Methodology:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Amino-2-fluorobenzonitrile (1.0 eq) in the chosen solvent (e.g., DMF, 10 mL per gram of starting material).

    • Causality: DMF is a polar aprotic solvent that effectively dissolves the starting material and facilitates the ionic mechanism of electrophilic bromination without interfering with the reaction.

    • Cool the solution to 0 °C using an ice-water bath.

    • Causality: Low temperature is crucial to control the reaction rate, preventing potential side reactions such as over-bromination (di-bromination) and degradation of the sensitive amino-substituted aromatic ring.

  • Reagent Addition:

    • Add N-Bromosuccinimide (NBS, 1.05 eq) to the cooled solution in small portions over 15-20 minutes.

    • Causality: NBS is a mild and selective source of electrophilic bromine (Br⁺), which is safer and easier to handle than elemental bromine (Br₂). Using a slight excess ensures the complete consumption of the starting material, but a large excess should be avoided to minimize side products. Portion-wise addition helps maintain temperature control.

  • Reaction Monitoring (Self-Validation):

    • Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes.

    • Causality: Direct monitoring is the only reliable way to determine the reaction endpoint. Running the reaction for a fixed time can lead to an incomplete reaction or the formation of impurities. The goal is the complete disappearance of the starting material spot.

  • Work-up and Extraction:

    • Once the reaction is complete, quench it by adding cold, saturated aqueous sodium thiosulfate solution to neutralize any unreacted NBS.

    • Dilute the mixture with water and extract the product with Ethyl Acetate (3x volumes).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic byproducts like succinimide) and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by either recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or column chromatography on silica gel.[3]

    • Causality: Purification is essential to remove unreacted starting material, succinimide byproduct, and any isomeric or over-brominated impurities. The choice between recrystallization and chromatography depends on the impurity profile and scale.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Troubleshooting Common Problems

Question: My reaction yield is very low. What are the likely causes?

Answer: Low yield is a frequent issue that can be traced to several factors. Systematically investigating the cause is key.

  • Possible Cause 1: Incomplete Reaction. If your reaction monitoring (TLC/LC-MS) shows significant starting material remaining, the reaction has not gone to completion.

    • Solution: Ensure your NBS is fresh and active. Old NBS can hydrolyze and lose its effectiveness. You can also try extending the reaction time at 0 °C or allowing the reaction to slowly warm to room temperature after the initial stirring period at low temperature.

  • Possible Cause 2: Over-bromination. The formation of a di-brominated product is a common side reaction due to the strong activating nature of the amino group.

    • Solution: Maintain strict temperature control at 0 °C or even lower (-10 °C). Ensure you do not add more than 1.05 equivalents of NBS. Adding the NBS in smaller portions over a longer period can also help mitigate this.

  • Possible Cause 3: Product Loss During Work-up. this compound has some polarity.

    • Solution: Ensure you perform a thorough extraction from the aqueous phase, using an adequate volume of organic solvent (like Ethyl Acetate) at least three times. If the product is partially protonated, it may have higher water solubility. Ensure the aqueous layer is neutral or slightly basic before the final extraction.

Below is a decision tree to guide your troubleshooting process for low yield.

Troubleshooting_Low_Yield Start Low Yield Observed Check_TLC Analyze Crude TLC/LC-MS Start->Check_TLC SM_Present Significant Starting Material Remains Check_TLC->SM_Present Yes New_Spots New, Less Polar Spots (Likely Di-brominated) Check_TLC->New_Spots No, but... Clean_Reaction Reaction Looks Clean, but Mass Balance is Low Check_TLC->Clean_Reaction No Action_Incomplete Action: 1. Check NBS Purity/Activity 2. Extend Reaction Time 3. Slightly Increase Temperature SM_Present->Action_Incomplete Action_Overbromination Action: 1. Lower Reaction Temperature 2. Reduce NBS to 1.0 eq 3. Add NBS Slower New_Spots->Action_Overbromination Action_Workup Action: 1. Re-extract Aqueous Layer 2. Check pH of Aqueous Layer 3. Use More Extraction Solvent Clean_Reaction->Action_Workup

Caption: Troubleshooting decision tree for diagnosing the cause of low reaction yield.

Question: I am observing multiple product spots on my TLC plate that are difficult to separate. What is happening?

Answer: This indicates the formation of isomers. While the C4 position is electronically favored, some bromination may occur at the C6 position, leading to the formation of 3-Amino-4-bromo-6-fluorobenzonitrile.

  • Solution 1: Change the Solvent. Solvent polarity can influence regioselectivity. A less polar solvent like Dichloromethane (CH2Cl2) may improve selectivity for the desired C4 isomer compared to a highly polar solvent like DMF.

  • Solution 2: Use a Bulky Brominating Agent. While less common, employing a sterically bulkier source of electrophilic bromine could potentially favor substitution at the less hindered C4 position over the C6 position, which is flanked by the amino and nitrile groups.

Question: My purification by column chromatography is not effective. What can I do?

Answer: If the product and a key impurity (like the starting material or an isomer) have very similar polarities, silica gel chromatography can be challenging.

  • Solution 1: Recrystallization. This is often the best method for removing close-running impurities. Experiment with different solvent systems. A good starting point is dissolving the crude solid in a minimal amount of a hot solvent in which it is soluble (like ethanol or ethyl acetate) and then slowly adding a cold anti-solvent (like water or hexanes) until turbidity is observed, then allowing it to cool slowly.

  • Solution 2: Modify your Chromatographic Conditions. If you must use chromatography, try a less polar solvent system to increase the separation (difference in Rf values) between your spots. Using a high-purity, small-particle-size silica gel can also significantly improve resolution.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this reaction? A: N-Bromosuccinimide (NBS) is a lachrymator and corrosive. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents used (DMF, CH2Cl2) also have specific hazards and should be handled accordingly.

Q2: Can I use elemental bromine (Br₂) instead of NBS? A: While technically possible, Br₂ is highly corrosive, toxic, and much more difficult to handle safely. It is also less selective and more likely to cause over-bromination and other side reactions. NBS is the recommended reagent for this transformation due to its mildness and selectivity.[1]

Q3: My 5-Amino-2-fluorobenzonitrile starting material is poorly soluble in Dichloromethane. What should I do? A: Poor solubility can hinder the reaction. You can try a co-solvent system, such as adding a small amount of a more polar solvent like Acetonitrile (MeCN). Alternatively, Acetonitrile itself can be used as the primary solvent and often provides a good balance of solubility and reactivity control.

Part 4: Optimization Data Summary

The following table summarizes expected outcomes based on adjustments to key reaction parameters. This data is synthesized from general principles of electrophilic aromatic substitution and serves as a guide for your optimization experiments.

ParameterCondition A (Baseline)Condition B (High Selectivity)Condition C (Forcing)Expected Outcome
Solvent DMFDichloromethane (CH2Cl2)Acetonitrile (MeCN)CH2Cl2 may improve regioselectivity; DMF ensures solubility.
Temperature 0 °C-10 °C to 0 °C0 °C to Room TempLower temperatures minimize side products. Higher temps increase rate but risk over-reaction.
NBS eq. 1.05 eq1.0 eq1.1 - 1.2 eqUse minimal excess to avoid di-bromination. Higher equivalents for stubborn reactions.
Purity Good (~90-95%)Excellent (>95%)Fair to PoorCondition B is optimized for the highest purity of the crude product.
Reaction Time 2-4 hours3-6 hours1-2 hoursSlower, more controlled reactions generally yield cleaner material.

References

  • Google Patents: CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • IUCr Journals: Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile... Describes synthetic procedures for related fluorinated aminobenzonitriles. [Link]

  • Google Patents: Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • PrepChem.com: Synthesis of A. 2-Bromo-4-fluorobenzonitrile. Provides a synthetic protocol for a related bromo-fluorobenzonitrile. [Link]

  • CP Lab Safety: this compound, min 98%, 1 gram. Product information including CAS number and molecular formula. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD.: The Indispensable Role of 5-Amino-2-fluorobenzonitrile. Highlights the importance of high-purity intermediates in R&D. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD.: The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. Discusses the utility of bromo-fluorobenzonitriles in pharmaceuticals and advanced materials. [Link]

Sources

preventing side reactions in the synthesis of 5-Amino-4-bromo-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-4-bromo-2-fluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the common challenges and prevent side reactions in your synthesis, ensuring a high yield and purity of your target molecule.

Troubleshooting Common Side Reactions

This section addresses specific issues that may arise during the synthesis of this compound. The primary synthetic route considered here is the electrophilic bromination of 5-Amino-2-fluorobenzonitrile.

Issue 1: Formation of Multiple Brominated Products and Low Yield of the Desired Regioisomer

Question: My reaction is producing a mixture of mono- and di-brominated products, and the yield of the desired this compound is low. How can I improve the regioselectivity and prevent over-bromination?

Answer: This is a common issue arising from the high reactivity of the aniline ring towards electrophilic substitution. The amino group is a strong activating and ortho, para-directing group, which can lead to rapid, multiple brominations and the formation of undesired isomers.

Causality: The powerful electron-donating nature of the amino group significantly activates the aromatic ring, making it highly susceptible to electrophilic attack. The directing effects of the substituents on the starting material, 5-Amino-2-fluorobenzonitrile, are as follows:

  • -NH₂ (Amino): Strongly activating, ortho, para-director.

  • -F (Fluoro): Deactivating via induction but ortho, para-directing via resonance.

  • -CN (Cyano): Strongly deactivating, meta-director.

The combined effect of the amino and fluoro groups directs the incoming electrophile (Br⁺) to the positions ortho and para to the amino group. This can lead to a mixture of products, including the desired 4-bromo isomer, the 6-bromo isomer, and di-brominated species.

To address this, the reactivity of the amino group must be temporarily attenuated. This is best achieved by protecting the amino group as an acetamide. The acetyl group is electron-withdrawing, which significantly reduces the activating effect of the nitrogen lone pair, allowing for a more controlled and selective bromination.

Workflow for Controlled Monobromination

G cluster_0 Step 1: Protection cluster_1 Step 2: Regioselective Bromination cluster_2 Step 3: Deprotection A 5-Amino-2-fluorobenzonitrile B N-(3-cyano-4-fluorophenyl)acetamide A->B Acetic Anhydride, Pyridine C N-(5-bromo-3-cyano-4-fluorophenyl)acetamide B->C N-Bromosuccinimide (NBS), Acetic Acid D This compound C->D Aq. HCl, Heat

Caption: Controlled synthesis via a protection-bromination-deprotection sequence.

Detailed Protocol for Controlled Monobromination:

Part A: Acetylation of 5-Amino-2-fluorobenzonitrile (Protection)

  • Dissolve 5-Amino-2-fluorobenzonitrile in a suitable solvent such as pyridine or a mixture of water and hydrochloric acid.[1][2]

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.[3]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the acetanilide product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product, N-(3-cyano-4-fluorophenyl)acetamide, can be used in the next step without further purification if the purity is sufficient.

Part B: Regioselective Bromination

  • Dissolve the N-(3-cyano-4-fluorophenyl)acetamide in glacial acetic acid.

  • Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or HPLC to ensure complete consumption of the starting material and to minimize the formation of di-brominated byproducts.

  • Once the reaction is complete, pour the mixture into water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and then a dilute solution of sodium bisulfite to remove any unreacted bromine.

  • Dry the product, N-(5-bromo-3-cyano-4-fluorophenyl)acetamide.

Part C: Hydrolysis of the Acetanilide (Deprotection)

  • Suspend the crude N-(5-bromo-3-cyano-4-fluorophenyl)acetamide in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux (typically 80-90 °C) for 2-4 hours.[4] Monitor the hydrolysis by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with a base, such as aqueous sodium hydroxide, to a pH of 7-8 to precipitate the free amine.

  • Collect the solid this compound by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization.

Issue 2: Hydrolysis of the Nitrile Group to Carboxylic Acid

Question: During my workup, I am observing a significant amount of the corresponding carboxylic acid impurity (5-Amino-4-bromo-2-fluorobenzoic acid). How can I prevent this?

Answer: The nitrile group (-CN) is susceptible to hydrolysis under both strong acidic and strong basic conditions, especially at elevated temperatures. This side reaction can occur during the deprotection step (acid hydrolysis of the acetamide) or if the final product is exposed to harsh pH conditions during purification.

Causality: The hydrolysis of nitriles proceeds in two stages: first to an amide, and then to a carboxylic acid. This process is catalyzed by either acid or base.[5]

G A R-CN (Nitrile) B R-CONH2 (Amide) A->B H+ or OH-, H2O C R-COOH (Carboxylic Acid) B->C H+ or OH-, H2O, Heat

Caption: The two-stage hydrolysis of a nitrile group.

Preventative Measures:

  • During Deprotection:

    • Minimize Reaction Time: Monitor the deprotection of the acetamide closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed.

    • Control Temperature: Avoid excessive heating or prolonged refluxing times. Use the lowest temperature that allows for a reasonable reaction rate.

  • During Workup and Purification:

    • Avoid Strong Bases: When neutralizing the acidic solution after deprotection, add the base slowly and at a low temperature (0-10 °C) to avoid localized areas of high pH and temperature.

    • Purification: If using chromatography, ensure the mobile phase is not strongly acidic or basic. For recrystallization, choose a neutral solvent system.

Condition to AvoidRecommended PracticeRationale
Prolonged heating in strong acid/baseMonitor reaction closely and work up promptlyMinimizes the time for the nitrile group to hydrolyze.
High temperatures during workupCool the reaction mixture before neutralizationPrevents acceleration of the hydrolysis reaction.
Use of strong, concentrated bases for neutralizationUse a moderate concentration of base (e.g., 2M NaOH) and add it slowlyAvoids localized high pH and exothermic reactions that can promote hydrolysis.
Issue 3: Formation of a Debrominated Impurity

Question: My final product is contaminated with 5-Amino-2-fluorobenzonitrile. What is causing this debromination?

Answer: The presence of the starting material, 5-Amino-2-fluorobenzonitrile, in your final product after the bromination step indicates a reductive dehalogenation side reaction. This can occur if a reducing agent is present or if certain catalytic conditions are employed.

Causality: Aryl bromides can be reductively dehalogenated under various conditions, most notably catalytic hydrogenation (e.g., using Pd/C and H₂).[6] While you may not be intentionally running a reduction, trace metals from previous steps or certain reagents can sometimes facilitate this process.

Preventative Measures:

  • Avoid Reductive Conditions: Ensure that no reducing agents (e.g., sodium borohydride, lithium aluminum hydride) are inadvertently introduced into the reaction or workup.

  • Reagent Purity: Use pure reagents and solvents to avoid trace metal catalysts that could promote dehalogenation.

  • Quenching: If a reagent like sodium bisulfite is used to quench excess bromine, use it in stoichiometric amounts and at low temperatures, as it can sometimes participate in reduction pathways under certain conditions.

  • Inert Atmosphere: While less common for this specific reaction, running reactions under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent side reactions mediated by atmospheric components.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: A good starting point for recrystallization is a polar protic solvent like ethanol or isopropanol, or a mixed solvent system such as ethanol/water.[7] The ideal solvent will dissolve the compound when hot but have low solubility when cold. It is recommended to perform a small-scale solvent screen to find the optimal conditions for your specific batch.

Q2: How can I monitor the progress of the bromination reaction?

A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, use a mobile phase such as a mixture of ethyl acetate and hexanes. The product will be less polar than the di-brominated side product but more polar than the starting acetanilide. For HPLC, a reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic or acetic acid for peak shape) is a good starting point.[6]

Q3: What are the expected ¹H NMR chemical shifts for the aromatic protons of this compound?

A3: The ¹H NMR spectrum is expected to show two signals in the aromatic region. Due to the substitution pattern, you would expect two doublets. The proton at the 3-position will be a doublet, and the proton at the 6-position will be a doublet. The exact chemical shifts and coupling constants will depend on the solvent used, but they will generally be in the range of 6.5-7.5 ppm.[3]

Q4: Is it necessary to protect the amino group, or can I achieve monobromination by controlling the reaction conditions?

A4: While it is sometimes possible to achieve regioselective monohalogenation of anilines by carefully controlling the temperature and using specific reagent systems (e.g., copper halides in ionic liquids), protecting the amino group is a much more reliable and scalable method for preventing over-bromination and ensuring high regioselectivity.[4] For a robust and reproducible synthesis, the protection-bromination-deprotection sequence is highly recommended.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Amino-4-bromo-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to providing in-depth guidance on catalyst selection for cross-coupling reactions involving the versatile building block, 5-Amino-4-bromo-2-fluorobenzonitrile. This resource is designed to address the specific challenges and questions that arise during the synthesis of complex molecules utilizing this substrate.

Troubleshooting Guide

This section addresses common issues encountered during cross-coupling reactions with this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: My cross-coupling reaction with this compound is resulting in low to no yield. What are the likely causes and how can I troubleshoot this?

Answer:

Low or non-existent yields in palladium-catalyzed cross-coupling reactions are a frequent challenge. A systematic approach is key to identifying the root cause.[1] The unique electronic properties of this compound, featuring an electron-donating amino group and electron-withdrawing fluoro and cyano groups, can influence catalyst activity and stability.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Inactive Catalyst The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.[1][2] Oxygen can deactivate palladium catalysts.[3]Ensure rigorous inert atmosphere techniques (e.g., thorough degassing of solvents, use of a glovebox).[3] Use a fresh batch of a well-defined, air-stable precatalyst.[3]
Inappropriate Ligand Choice The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.[1] The electron-rich and sterically hindered nature of the substrate requires a suitable ligand.For Suzuki-Miyaura couplings, consider bulky, electron-rich phosphine ligands like SPhos or XPhos.[4][5] For Buchwald-Hartwig aminations, biaryl phosphine ligands such as XPhos and RuPhos are often effective.[3]
Suboptimal Base The base is critical for the transmetalation step in Suzuki-Miyaura coupling and for deprotonating the amine in Buchwald-Hartwig amination.[6] An incorrect base can lead to poor reactivity.For Suzuki-Miyaura, screen bases like K₃PO₄ or Cs₂CO₃.[7] For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or KOtBu are generally preferred.[3]
Poor Reagent Quality Moisture and other impurities in reagents or solvents can significantly hinder the reaction.[1]Use anhydrous solvents and ensure the purity of all starting materials.
Low Reaction Temperature The oxidative addition of the C-Br bond to the palladium center can be slow, especially with electron-rich systems.Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. A temperature screen from 80°C to 120°C is often recommended.[7]

Troubleshooting Workflow for Low Yield

Caption: A step-by-step workflow for troubleshooting low-yield cross-coupling reactions.

Issue 2: Significant Side Product Formation (e.g., Dehalogenation)

Question: I am observing a significant amount of the dehalogenated product (5-amino-2-fluorobenzonitrile) in my reaction mixture. How can I minimize this side reaction?

Answer:

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling, where the bromine atom is replaced by a hydrogen atom.[8] This is often promoted by the formation of palladium-hydride species.[8]

Strategies to Minimize Dehalogenation:

Strategy Rationale
Choice of Base Stronger bases can sometimes promote the formation of palladium-hydride species.
Ligand Selection Bulky, electron-rich ligands can sterically hinder the approach of hydride sources and favor the desired cross-coupling pathway.[8]
Solvent Choice The solvent can influence the stability of palladium-hydride intermediates.
Lower Reaction Temperature The dehalogenation pathway may be disfavored at lower temperatures.[8]

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is most suitable for this compound?

A1: This substrate is versatile and can be used in several key palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids or esters. This is a robust method for creating biaryl structures.[6][9]

  • Buchwald-Hartwig Amination: To form C-N bonds with various amines. This reaction is essential for synthesizing complex aniline derivatives.[10][11]

  • Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.[12]

The choice of reaction depends on the desired final product.

Q2: What is the general reactivity order of halogens in cross-coupling reactions, and how does this apply to my substrate?

A2: The reactivity of the carbon-halogen bond in the rate-determining oxidative addition step generally follows the order: C-I > C-Br > C-Cl.[13] Since your substrate contains a C-Br bond, it is expected to be more reactive than a corresponding chloro-substituted aniline but less reactive than an iodo-substituted one.[13] The C-F bond is generally unreactive under typical palladium-catalyzed cross-coupling conditions, allowing for selective reaction at the C-Br position.[14]

Q3: Can the amino group on the ring interfere with the catalyst?

A3: Yes, the amino group can coordinate to the palladium center, which may potentially inhibit the catalytic cycle.[15] The use of bulky ligands can help to mitigate this by sterically discouraging the coordination of the amino group. In some cases, protecting the amine group (e.g., as a Boc-carbamate) can prevent this issue, though this adds extra steps to the synthesis.[8]

Q4: What are some recommended starting conditions for a Suzuki-Miyaura coupling with this substrate?

A4: A good starting point would be:

  • Catalyst System: Pd(OAc)₂ (2 mol%) with a bulky phosphine ligand like SPhos (4 mol%).[4]

  • Base: K₃PO₄ (2-3 equivalents).[4]

  • Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[4]

  • Temperature: 85-100 °C.[4]

  • Atmosphere: Inert (Argon or Nitrogen).[4]

These conditions should be optimized for each specific boronic acid partner.

Q5: For a Buchwald-Hartwig amination, what catalyst system should I start with?

A5: For C-N bond formation with an amine, a robust starting point is:

  • Catalyst System: A palladium precatalyst like Pd₂(dba)₃ (2 mol%) with a ligand such as XPhos (4 mol%).[16]

  • Base: A strong, non-nucleophilic base like NaOtBu (1.4 equivalents).[16]

  • Solvent: Anhydrous, degassed toluene or 1,4-dioxane.[16]

  • Temperature: 100-110 °C.[16]

  • Atmosphere: Inert (Argon or Nitrogen).[16]

Catalyst Selection Logic

G cluster_0 Reaction Type cluster_1 Recommended Catalyst Systems cluster_2 Key Considerations Suzuki-Miyaura (C-C) Suzuki-Miyaura (C-C) Suzuki_Catalyst Pd(OAc)₂ / SPhos or Pd(PPh₃)₄ Suzuki-Miyaura (C-C)->Suzuki_Catalyst Buchwald-Hartwig (C-N) Buchwald-Hartwig (C-N) Buchwald_Catalyst Pd₂(dba)₃ / XPhos or Pd-PEPPSI-IPr Buchwald-Hartwig (C-N)->Buchwald_Catalyst Sonogashira (C-C≡) Sonogashira (C-C≡) Sonogashira_Catalyst PdCl₂(PPh₃)₂ / CuI Sonogashira (C-C≡)->Sonogashira_Catalyst Ligand_Bulk Ligand Bulk & Electron Density Suzuki_Catalyst->Ligand_Bulk Buchwald_Catalyst->Ligand_Bulk Base_Choice Base Strength & Solubility Sonogashira_Catalyst->Base_Choice Solvent Solvent Polarity & Degassing Temperature Reaction Temperature

Caption: Decision matrix for catalyst system selection based on the desired cross-coupling reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[3]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane/water (4:1, 5 mL) via syringe.[4]

  • Reaction: Place the vessel in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[7]

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific amines.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (NaOtBu, 1.4 mmol), and the Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).[3]

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[3]

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.[3]

  • Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
  • BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Bromobenzonitrile.
  • Cross-Coupling Reactions Guide. (n.d.).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • BenchChem. (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • BenchChem. (n.d.). Reactivity comparison of halogenated anilines in cross-coupling.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine.
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
  • So, C. M., & Kwong, F. Y. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Boronic Acids. In Modern Arylation Methods (pp. 1-44). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • BenchChem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Efficient Coupling with 2-Amino-4-iodobenzonitrile.
  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2536–2543. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.

Sources

managing regioselectivity in reactions of 5-Amino-4-bromo-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 5-Amino-4-bromo-2-fluorobenzonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this versatile but challenging building block. Here, we address common questions and troubleshoot specific experimental issues to help you manage and control regioselectivity in your reactions.

Frequently Asked Questions (FAQs)

This section covers the fundamental principles governing the reactivity of this compound.

Q1: What are the key reactive sites on this compound and how do the substituents influence their reactivity?

A1: The reactivity of the aromatic ring is dictated by the electronic properties of its four substituents. Understanding their individual and collective effects is crucial for predicting reaction outcomes.

  • -CN (Cyano group at C1): This is a strong electron-withdrawing group through both resonance and induction. It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho (C2) and para (C4) positions.[1][2]

  • -F (Fluoro group at C2): Fluorine is the most electronegative halogen and is strongly electron-withdrawing by induction. However, it can act as a weak π-donor through resonance.[3] Its position ortho to the powerful cyano group makes the C2 carbon highly electron-deficient and susceptible to SNAr.[4][5]

  • -NH₂ (Amino group at C5): The amino group is a very strong activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance.[6][7] This increases electron density at C4 and C6, potentially competing with the deactivating effects of the other groups. It can also act as a nucleophile or a ligand for metal catalysts.

  • -Br (Bromo group at C4): Like fluorine, bromine is an electron-withdrawing group via induction but a weak π-donor via resonance.[8] Crucially, the Carbon-Bromine (C-Br) bond is significantly more reactive than the Carbon-Fluorine (C-F) bond in palladium-catalyzed cross-coupling reactions.[9]

This interplay results in two primary, regiochemically distinct reaction pathways: Nucleophilic Aromatic Substitution (SNAr) , favored at the C2-F position, and Palladium-Catalyzed Cross-Coupling , favored at the C4-Br position.

Fig 1. Primary reactive sites on this compound.

Q2: Which position is more reactive for Nucleophilic Aromatic Substitution (SNAr), C2-F or C4-Br?

A2: The C2-F position is significantly more reactive towards SNAr. This is due to two main factors:

  • Electronic Activation: SNAr reactions proceed through a negatively charged intermediate (a Meisenheimer complex). The stability of this intermediate determines the reaction rate. An electron-withdrawing group ortho or para to the leaving group is required to stabilize this intermediate via resonance.[2] The powerful cyano group at C1 is ortho to the fluorine at C2, providing strong resonance stabilization. The bromine at C4 is meta to the cyano group, offering no such stabilization.[2]

  • Leaving Group Ability: In the context of SNAr, fluoride is an excellent leaving group. The rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.[5] This makes the carbon more electrophilic and susceptible to attack.

Q3: For palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira, which halide is more reactive?

A3: The C4-Br bond is the preferred site for palladium-catalyzed cross-coupling reactions. The generally accepted reactivity order for aryl halides in the rate-determining oxidative addition step is C-I > C-OTf > C-Br >> C-Cl >> C-F.[10] The C-F bond is exceptionally strong and generally unreactive under standard cross-coupling conditions, requiring specialized catalysts or harsh conditions for activation.[9] This difference in reactivity allows for highly regioselective functionalization at the C4 position while leaving the C2-fluorine intact.[9]

Troubleshooting Guide: Managing Regioselectivity

This section provides structured solutions to common experimental problems.

Problem 1: Poor Regioselectivity in Suzuki Coupling
  • Symptom: You are attempting a Suzuki-Miyaura coupling at the C4-Br position but observe a significant amount of the C2-substituted product (where F has been replaced) or a low yield.

  • Root Cause Analysis: While the C-Br bond is inherently more reactive, certain conditions can lead to side reactions.

    • Harsh Basic Conditions: Strong bases, especially in combination with high temperatures, can promote a competitive SNAr reaction at the C2-F position with hydroxide or alkoxide ions from the solvent or base.

    • Catalyst/Ligand Mismatch: Some catalyst systems, particularly those designed for C-F activation, might show unwanted reactivity. More commonly, an inefficient catalyst for C-Br activation may require higher temperatures, inadvertently promoting the SNAr side reaction.

    • Amino Group Interference: The C5-amino group can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

G Troubleshooting: Poor Regioselectivity in Suzuki Coupling start Problem: Mixture of C4-Aryl and C2-Substituted Products in Suzuki Coupling cond_base Are you using a strong base (e.g., NaOH, NaOtBu) at high temp (>100°C)? start->cond_base sol_base Solution 1: Modify Base & Temp - Use a milder base (K₂CO₃, K₃PO₄, Cs₂CO₃). - Lower reaction temperature to 80-100°C. cond_base->sol_base Yes cond_cat Is the reaction sluggish, requiring high temperatures for low conversion? cond_base->cond_cat No sol_base->cond_cat sol_cat Solution 2: Optimize Catalyst System - Use a high-activity catalyst like Pd(PPh₃)₄ or a pre-catalyst with a biarylphosphine ligand. - Screen different ligands (e.g., SPhos, XPhos) to improve C-Br oxidative addition efficiency. cond_cat->sol_cat Yes cond_amine Are you observing catalyst deactivation or complex mixture formation? cond_cat->cond_amine No sol_cat->cond_amine sol_amine Solution 3: Protect the Amino Group - Convert -NH₂ to an amide (e.g., acetamide) or carbamate (e.g., Boc) prior to coupling. - Deprotect post-coupling if necessary. cond_amine->sol_amine Yes end_node Achieved High Regioselectivity at C4 cond_amine->end_node No / Issue Resolved sol_amine->end_node

Fig 2. Decision tree for troubleshooting poor Suzuki coupling regioselectivity.

This protocol is a robust starting point for coupling arylboronic acids at the C4 position.[11][12]

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%). Add the solvent (e.g., a 4:1 mixture of 1,4-dioxane/water).

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Proven efficacy for C-Br activation without promoting C-F cleavage under mild conditions.[13]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Milder inorganic bases minimize the risk of a competitive SNAr at the C2-F position.[14]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFProtic/aprotic mixtures that facilitate both the dissolution of reagents and the catalytic cycle.
Temperature 80 - 100 °CSufficient to drive the reaction without providing enough energy for unwanted side reactions.
Problem 2: Unintended Intramolecular Cyclization to form Quinazolines
  • Symptom: During a reaction intended to modify the amino or cyano group, you isolate a fused heterocyclic product, such as a quinazoline derivative.

  • Root Cause Analysis: The ortho relationship between the amino and cyano groups makes this molecule a prime substrate for cyclization reactions.[15][16] Many reaction conditions, especially those involving the introduction of a one-carbon unit (e.g., from orthoformates or DMF), can trigger this transformation.[15][17]

  • Embrace It (If Desired): this compound is an excellent starting material for synthesizing substituted quinazolines, which are valuable pharmacophores.[17] A common method involves reaction with an orthoester like triethyl orthoformate in the presence of an acid catalyst, followed by substitution of the resulting intermediate.

  • Avoid It (If Undesired):

    • Protect the Amino Group: The most effective strategy is to protect the C5-amino group as an amide or carbamate. This removes its nucleophilicity and prevents it from participating in cyclization.

    • Control Reagents: Be mindful of reagents that can act as a one-carbon source for the cyclization. For example, using DMF as a solvent at high temperatures can sometimes lead to formylation of the amino group, followed by cyclization.

    • Temperature Control: Keep reaction temperatures as low as possible when functionalizing other parts of the molecule.

This protocol demonstrates a palladium-catalyzed cascade reaction to form a quinazoline, illustrating how the molecule's inherent reactivity can be leveraged.[15]

  • Combine Reagents: In a sealed tube, combine the this compound derivative (1.0 equiv), triethyl orthoformate (3.0 equiv), and the desired boronic acid (1.5 equiv).

  • Add Catalyst and Solvent: Add a palladium(II) catalyst (e.g., Pd(OAc)₂, 5 mol%) and a suitable solvent like acetic acid.

  • Reaction: Seal the tube and heat to 100-120 °C until the starting material is consumed (monitor by LC-MS). The reaction proceeds via C-N bond formation followed by an intramolecular Suzuki coupling.

  • Workup and Purification: Cool the reaction, neutralize the acid, and perform a standard extractive workup followed by column chromatography.

References

  • Organic Chemistry Portal. Synthesis of quinazolines. [Link]

  • Maleev, G. V., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. [Link]

  • Shaikh, A., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. [Link]

  • Jin, L., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research. [Link]

  • KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II. [Link]

  • Chemistry LibreTexts. (2019, June 5). 15.03.1: Theory of Directing effects. [Link]

  • Chemistry LibreTexts. (2022, October 4). 7.5: Directing Effects. [Link]

  • Hulet, R. (2021, March 9). 44g: Determining the directing effect of a substituent. YouTube. [Link]

  • Taguchi, H., et al. (2017). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Vapourtec. Aromatic Substitution. [Link]

  • The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • PubChem. 5-Amino-4-(2-bromoacetyl)-2-fluorobenzonitrile. [Link]

  • ResearchGate. The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). [Link]

  • da Rocha, G. M., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. ChemProc. [Link]

  • Jo, Y., et al. (2022). 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. Molecules. [Link]

  • PubChem. 5-Bromo-2-fluorobenzonitrile. [Link]

  • PubChem. 5-Amino-3-bromo-2-fluorobenzonitrile. [Link]

  • Dana Bioscience. 5-Amino-2-bromo-4-fluorobenzonitrile 1g. [Link]

  • PubChem. 5-Amino-2-bromo-4-fluorobenzonitrile. [Link]

  • AMiner. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [Link]

Sources

Technical Support Center: Work-Up Procedures for Reactions Involving 5-Amino-4-bromo-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting and frequently asked questions for the work-up of reactions involving the versatile building block, 5-Amino-4-bromo-2-fluorobenzonitrile. As a Senior Application Scientist, my aim is to provide you with not just procedural steps, but also the underlying chemical principles to empower you to resolve challenges in your synthetic endeavors.

Introduction

This compound is a trifunctional aromatic compound, presenting a unique set of opportunities and challenges in chemical synthesis.[1] Its amino, bromo, and cyano groups offer multiple reaction pathways, particularly in cross-coupling reactions and the synthesis of complex heterocyclic systems.[1][2] However, this very multifunctionality can complicate the post-reaction work-up and purification process. This guide is designed to address the most common issues encountered during the work-up phase of reactions utilizing this valuable intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the work-up of reactions with this compound?

A1: The main challenges stem from the compound's diverse functional groups:

  • Basicity of the Amino Group: The amino group can act as a base, leading to the formation of salts with acidic reagents or byproducts. This can affect the solubility of your product and complicate extractions.

  • Polarity: The presence of the amino and cyano groups imparts significant polarity to the molecule, which can lead to issues with product isolation from polar solvents and byproducts.

  • Solubility: this compound has low solubility in water but is soluble in some organic solvents.[3] Understanding its solubility profile in various solvents is crucial for an effective extraction strategy.

  • Potential for Side Reactions: The reactivity of the amino and bromo groups can sometimes lead to side reactions if the work-up conditions are not carefully controlled (e.g., pH, temperature).

Q2: I am observing a persistent emulsion during my aqueous work-up. What could be the cause and how can I resolve it?

A2: Emulsions are common when working with amino-containing aromatic compounds. The primary causes are often the presence of fine particulate matter or the surfactant-like properties of certain salts or byproducts.

  • Troubleshooting Steps:

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.

    • Filtration: If solid particulates are suspected, filtering the entire mixture through a pad of Celite® can be effective.

    • Solvent Modification: Adding a small amount of a different organic solvent with a lower polarity (e.g., hexane or toluene to an ethyl acetate extraction) can sometimes disrupt the emulsion.

    • Gentle Agitation: Avoid vigorous shaking during the extraction process. Gentle, prolonged mixing is often sufficient and less likely to cause persistent emulsions.

Q3: My product seems to be partially soluble in the aqueous layer during extraction. How can I minimize this loss?

A3: The basicity of the amino group means that at low pH, it will be protonated, forming a water-soluble salt.

  • pH Control is Key: Before extraction, carefully adjust the pH of the aqueous layer. For basic compounds like this compound and its derivatives, the aqueous layer should be made basic (pH > 8) using a base like sodium bicarbonate or sodium carbonate solution. This ensures the amino group is in its neutral, less water-soluble form.

  • Salting Out: As mentioned for emulsions, adding brine to the aqueous layer can decrease the solubility of your organic product in the aqueous phase.

Troubleshooting Guide: Common Work-Up Scenarios

This section provides a more in-depth look at specific issues that may arise during the work-up of common reaction types involving this compound.

Scenario 1: Work-up of a Suzuki-Miyaura Cross-Coupling Reaction

Suzuki-Miyaura reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate.[4] However, the work-up can be challenging due to the presence of residual palladium catalyst, boronic acid derivatives, and inorganic bases.

Problem: Difficulty in Removing Palladium Residues

  • Causality: Palladium catalysts can sometimes form colloidal suspensions or stick to polar compounds, making them difficult to remove by simple filtration or extraction.

  • Solution Protocol:

    • Initial Filtration: After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent (e.g., ethyl acetate, toluene). Filter the mixture through a pad of Celite® to remove the bulk of the inorganic salts and some of the palladium.

    • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with:

      • Saturated aqueous ammonium chloride solution (to remove residual boronic acids).

      • Water.

      • Brine.

    • Activated Carbon Treatment: If the organic layer is still dark with palladium residues, it can be stirred with a small amount of activated carbon for 15-30 minutes, followed by filtration through Celite®. Use activated carbon judiciously, as it can also adsorb your product.

    • Thiol-Based Scavengers: For particularly stubborn palladium contamination, consider using a thiol-based scavenger resin. Stir the organic solution with the resin for a few hours, then filter.

Problem: Presence of Boronic Acid Byproducts in the Final Product

  • Causality: Excess boronic acid and its byproducts can be carried through the work-up, especially if they have similar polarities to the desired product.

  • Solution Protocol:

    • Base Wash: A wash with a mild aqueous base (e.g., 1M sodium carbonate) can help to deprotonate and solubilize boronic acids, facilitating their removal into the aqueous phase.

    • Oxidative Work-up: In some cases, a mild oxidative work-up can be employed to convert residual boronic acids into more easily removable phenols. This should be approached with caution to avoid oxidation of the desired product.

    • Column Chromatography: Careful column chromatography is often necessary for complete removal. A gradient elution from a non-polar solvent to a more polar one can effectively separate the product from boronic acid-related impurities.

Scenario 2: Work-up of a Nucleophilic Aromatic Substitution (SNAr) Reaction

The electron-deficient nature of the aromatic ring in this compound makes it susceptible to nucleophilic aromatic substitution.[1]

Problem: Incomplete Reaction and Difficulty Separating Starting Material from Product

  • Causality: SNAr reactions can sometimes be sluggish, leading to a mixture of starting material and product. If the product has a similar polarity to the starting material, separation by chromatography can be challenging.

  • Solution Protocol:

    • Reaction Monitoring: The first line of defense is to ensure the reaction has gone to completion by using techniques like TLC or LC-MS.

    • Selective Extraction: If the product has a significantly different pKa from the starting material (e.g., if the amino group was acylated), a carefully controlled acid-base extraction can be used for separation.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Experimental Protocols

General Aqueous Work-up Procedure
  • Quenching: Cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding an appropriate reagent (e.g., water, saturated ammonium chloride).

  • Solvent Addition: Dilute the mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • pH Adjustment: Adjust the pH of the aqueous layer as needed (typically to >8 for basic products).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer one or two more times with the organic solvent.

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
WaterLow solubility[3]
MethanolSoluble[5]
DichloromethaneSoluble[6]
TetrahydrofuranSoluble[7]
DimethylformamideSoluble[7]

Visualization

Work-up Decision Tree

Workup_Decision_Tree start Reaction Mixture quench Quench Reaction start->quench dilute Dilute with Organic Solvent quench->dilute extract Aqueous Extraction dilute->extract emulsion_check Emulsion Formed? break_emulsion Break Emulsion (Brine, Celite) emulsion_check->break_emulsion Yes pH_check Product in Aqueous Layer? emulsion_check->pH_check No break_emulsion->extract extract->emulsion_check adjust_pH Adjust pH > 8 pH_check->adjust_pH Yes wash Wash Organic Layer (Water, Brine) pH_check->wash No adjust_pH->extract dry Dry (Na2SO4 / MgSO4) wash->dry concentrate Concentrate dry->concentrate purify Purification (Chromatography/Recrystallization) concentrate->purify

Sources

Technical Support Center: 5-Amino-4-bromo-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Amino-4-bromo-2-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and storage of this compound. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Introduction

This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] Its unique combination of an amino group, a bromine atom, a fluorine atom, and a nitrile group makes it a valuable building block, but also introduces specific stability and handling considerations.[1] Proper storage and handling are critical to ensure the integrity of the compound and the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[2] The container should be tightly sealed to prevent moisture absorption and exposure to air, which can lead to decomposition.[2] It is also crucial to keep it away from heat sources, open flames, and oxidizing agents.[2] Some suppliers recommend storage at room temperature under an inert atmosphere in a dark place.

Q2: I've noticed the color of my this compound has changed from off-white to a brownish tint. Is it still usable?

A2: A color change often indicates degradation of the compound. The amino group is susceptible to oxidation, which can lead to the formation of colored impurities. While minor discoloration might not significantly impact every application, it is a sign of reduced purity. For sensitive applications, such as in the synthesis of pharmaceutical active ingredients, it is highly recommended to use a fresh, uncolored batch. If you must use the discolored material, consider purifying it by recrystallization or column chromatography before use.

Q3: My reaction yield is lower than expected. Could the stability of this compound be a factor?

A3: Yes, the stability of this compound can significantly impact reaction yields. Degradation of the starting material means you are starting with a lower effective concentration of the desired reactant. Additionally, the degradation products can potentially interfere with your reaction, leading to the formation of byproducts and a more complex purification process. Always ensure your starting material has been stored correctly and appears as a free-flowing, off-white solid.

Q4: What are the primary degradation pathways for this compound?

A4: While specific degradation studies on this compound are not extensively published, we can infer potential degradation pathways based on its functional groups:

  • Oxidation of the Amino Group: The primary amino group is susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of colored impurities and a decrease in the purity of the material.

  • Hydrolysis of the Nitrile Group: Under strongly acidic or basic conditions, the nitrile group can hydrolyze to a carboxylic acid or an amide. This is typically not a concern during storage but can be a factor in certain reaction conditions.

  • Photodegradation: Aromatic amines can be sensitive to light. Prolonged exposure to UV light may induce decomposition.[3]

Q5: Is this compound compatible with all common laboratory solvents?

A5: this compound has low solubility in water but is soluble in some organic solvents.[2] While it is generally compatible with common aprotic organic solvents like THF, DMF, and DMSO for reaction purposes, it's important to use anhydrous solvents, especially for moisture-sensitive reactions. The amino group can react with protic solvents under certain conditions, and prolonged storage in solution is not recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent analytical data (NMR, LC-MS) between batches. Degradation of the compound due to improper storage.Always store in a tightly sealed container in a cool, dry, and dark place. Purge the container with an inert gas like argon or nitrogen before sealing.
Formation of a dark, insoluble material in the reaction mixture. Possible oxidation of the amino group.Run the reaction under an inert atmosphere (nitrogen or argon). Degas solvents before use.
Side product with a mass corresponding to the hydrolyzed nitrile group. Presence of water or strongly acidic/basic conditions.Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. Control the pH of your reaction mixture.
The solid has clumped together and is no longer a free-flowing powder. Moisture absorption.Store the compound in a desiccator. If clumping has occurred, the material may have been compromised. Consider drying a small sample under vacuum and re-analyzing before use in a critical reaction.

Experimental Protocols

Protocol for Handling and Dispensing

To maintain the integrity of this compound, follow these steps when handling and dispensing the material:

  • Preparation: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Inert Atmosphere: If the compound is stored under an inert atmosphere, allow the container to reach room temperature before opening to prevent condensation of moisture from the air.

  • Dispensing: Briefly open the container and quickly weigh the desired amount of the solid. Minimize the time the container is open to the atmosphere.

  • Resealing: After dispensing, purge the container with a stream of dry nitrogen or argon before tightly resealing the cap.

  • Storage: Return the container to the recommended storage conditions immediately.

Visualization

Logical Workflow for Troubleshooting Degradation Issues

G cluster_0 Troubleshooting Flow start Unexpected Experimental Result (e.g., low yield, impurities) check_storage Verify Storage Conditions (cool, dry, dark, sealed?) start->check_storage improper_storage Improper Storage check_storage->improper_storage No proper_storage Proper Storage check_storage->proper_storage Yes new_batch Use a New Batch of Compound improper_storage->new_batch check_appearance Inspect Physical Appearance (color change, clumping?) proper_storage->check_appearance degraded Signs of Degradation check_appearance->degraded Yes looks_good Appears Normal check_appearance->looks_good No analyze_purity Analyze Purity (NMR, LC-MS) degraded->analyze_purity looks_good->analyze_purity impure Purity Below Specification analyze_purity->impure Fails pure Purity Confirmed analyze_purity->pure Passes purify Purify Material (recrystallization, chromatography) impure->purify impure->new_batch investigate_reaction Investigate Reaction Conditions (atmosphere, solvent, temp.) pure->investigate_reaction purify->analyze_purity

Caption: A logical workflow for troubleshooting degradation issues.

References

  • Benzonitrile, 5-Amino-4-Bromo-2-Fluoro - Methylamine Supplier. (n.d.). Retrieved from Nanjing Finechem Holding Co.,Limited.
  • CAS NO. 1934940-89-2 | 4-Amino-5-bromo-2-fluorobenzonitrile | Catalog BD-A1240264. (n.d.).
  • SAFETY DATA SHEET - 5-Bromo-2-fluorobenzonitrile. (2024, September 6).
  • SAFETY DATA SHEET - 4-Bromo-2-fluorobenzonitrile. (2021, December 25).
  • 5-Bromo-2-fluorobenzonitrile SDS, 179897-89-3 Safety Data Sheets. (n.d.).
  • SAFETY DATA SHEET - 2-Bromo-4-fluorobenzonitrile. (2025, September 22).
  • Buy this compound | 893615-28-6. (2023, August 16).
  • 2-Amino-3-bromo-4-fluorobenzonitrile. (n.d.).
  • SAFETY DATA SHEET - 4-Bromo-2-fluorobenzonitrile. (2025, September 15).
  • 5-Amino-2-bromo-4-fluorobenzonitrile | C7H4BrFN2 | CID 86721321. (n.d.).
  • This compound - CAS:893615-28-6. (n.d.).
  • 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029. (n.d.).
  • preventing degradation of 2-Amino-4-iodobenzonitrile during reactions. (n.d.).
  • 4-Bromo-2-fluorobenzonitrile CAS#: 105942-08-3. (n.d.).
  • 5-Bromo-2-fluorobenzonitrile 97 179897-89-3. (n.d.).
  • 4-Amino-5-bromo-2-fluorobenzonitrile. (n.d.).
  • Understanding Chemical Intermediates: A Deep Dive into 5-Bromo-2-fluorobenzonitrile. (n.d.).

Sources

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 5-Amino-4-bromo-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-Amino-4-bromo-2-fluorobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable building block. My aim is to provide not just solutions, but a deeper understanding of the reaction's intricacies, grounded in established chemical principles.

The synthesis of this compound typically involves the electrophilic bromination of 5-Amino-2-fluorobenzonitrile. While seemingly straightforward, the presence of a strongly activating amino group on the aromatic ring introduces specific challenges related to selectivity and stability. This guide will walk you through common failure points and provide robust, field-tested strategies to optimize your reaction outcomes.

Part 1: Troubleshooting Guide

This section addresses the most frequent issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate first?

Low yields in this synthesis are rarely due to a single factor but rather a combination of suboptimal conditions. The most common culprits are:

  • Over-bromination: The starting material, 5-Amino-2-fluorobenzonitrile, contains a powerful activating amino group, which makes the aromatic ring highly susceptible to electrophilic attack. This can easily lead to the formation of di-brominated or even tri-brominated byproducts, consuming your starting material and complicating purification.

  • Oxidation/Degradation: Anilines are sensitive to oxidation, especially under harsh reaction conditions. The use of a strong brominating agent or elevated temperatures can lead to the formation of colored, tarry impurities, which signifies degradation of either the starting material or the product.

  • Poor Control of Reaction Rate: A rapid, uncontrolled addition of the brominating agent creates localized areas of high concentration, dramatically increasing the likelihood of side reactions.

  • Suboptimal Reagent Quality: N-Bromosuccinimide (NBS), a common reagent for this transformation, can decompose over time to release bromine. Using aged or impure NBS can lead to inconsistent results and the formation of unwanted byproducts.[1][2] It is always recommended to use freshly recrystallized NBS for best results.[2]

Q2: I'm observing a significant amount of unreacted starting material in my crude product. How can I improve the reaction conversion?

Seeing a large amount of starting material post-reaction points toward either insufficient reactivity or premature quenching of the reaction.

  • Insufficient Electrophilicity: Ensure your brominating agent is active. If using NBS, consider adding a catalytic amount of a mild acid (e.g., acetic acid) to protonate the succinimide nitrogen, which can increase the electrophilicity of the bromine atom. However, be cautious, as strong acids can protonate the aniline, deactivating the ring.

  • Reaction Time & Temperature: While higher temperatures can increase reaction rates, they also promote degradation. For this activated system, reactions are often best performed at low temperatures (0 °C to room temperature). Instead of raising the temperature, consider extending the reaction time. Monitor the reaction by TLC or LC-MS every 30-60 minutes to track the consumption of the starting material and determine the optimal endpoint.

  • Stoichiometry: While a 1:1 stoichiometry of brominating agent to substrate is theoretically required, a slight excess (e.g., 1.05 to 1.1 equivalents) of the brominating agent can help drive the reaction to completion. However, using a larger excess will significantly increase the risk of over-bromination.

Q3: My mass spectrometry data shows significant peaks corresponding to di-brominated products. How can I improve the selectivity for mono-bromination?

This is the most common challenge. The key to achieving high selectivity is to carefully control the reactivity of the system.

  • Choice of Brominating Agent: Avoid using elemental bromine (Br₂) directly. It is highly reactive and difficult to control, almost guaranteeing over-bromination with an activated substrate like this. N-Bromosuccinimide (NBS) is the preferred reagent because it provides a low, steady concentration of electrophilic bromine, moderating the reaction rate.[2][3]

  • Solvent Selection: The solvent plays a critical role. Highly polar, coordinating solvents can stabilize the electrophilic bromine species and influence selectivity. Dimethylformamide (DMF) is often an excellent choice for NBS brominations of electron-rich aromatic compounds as it can lead to high levels of para-selectivity.[1] Acetonitrile or Dichloromethane (DCM) are also common choices.

  • Controlled Reagent Addition: Never add the brominating agent all at once. The best practice is to dissolve the NBS in the reaction solvent and add it dropwise or in small portions to a cooled solution of the aniline starting material over an extended period (e.g., 30-60 minutes). This maintains a low concentration of the electrophile at all times, favoring mono-substitution.

Q4: My purification by column chromatography is difficult, and I'm losing a significant amount of product. What are some best practices?

Product loss during purification often stems from incomplete separation or product instability on the stationary phase.

  • Optimize the Crude Product: A cleaner reaction leads to easier purification. The troubleshooting steps above are the first line of defense. Before chromatography, perform an aqueous workup to remove water-soluble byproducts like succinimide. A typical workup involves diluting the reaction mixture with an organic solvent (e.g., Ethyl Acetate), washing with a mild base like sodium bicarbonate solution (to neutralize any acid), and then with brine.

  • Choosing the Right Stationary and Mobile Phase: Standard silica gel is often sufficient. Due to the amino group, the product may show some tailing on silica. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase (e.g., Hexanes/Ethyl Acetate) can significantly improve peak shape and separation.

  • Consider Recrystallization: If the crude product is sufficiently pure (>85-90%), recrystallization can be a highly effective and scalable alternative to chromatography for achieving high purity, often with better recovery. Experiment with solvent systems like Ethanol/Water or Ethyl Acetate/Heptane.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the recommended starting material? The logical and most common starting material is 5-Amino-2-fluorobenzonitrile . This precursor already contains the required amine, fluoro, and nitrile functionalities in the correct orientation.

FAQ 2: Which brominating agent is superior for this synthesis? For activated aromatic systems like anilines, the choice of brominating agent is critical for controlling selectivity.

ReagentProsConsRecommendation
N-Bromosuccinimide (NBS) Solid, easy to handle; provides a low concentration of Br₂ in situ, enhancing selectivity.[3]Can be unstable on storage; impurities can affect reactivity.[1]Highly Recommended. Use freshly recrystallized material for best results.
Elemental Bromine (Br₂) Inexpensive and highly reactive.Volatile, corrosive liquid; very difficult to control selectivity with activated rings, leading to over-bromination.Not Recommended.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Solid, stable, high bromine content by weight.Can be overly reactive for this specific substrate if not used with care.A viable alternative to NBS, but requires careful optimization of addition rate and temperature.

FAQ 3: How critical is temperature control during the reaction? Temperature control is absolutely critical . The electrophilic bromination of this activated aniline is highly exothermic. Running the reaction at or below room temperature (ideally starting at 0 °C) is essential for several reasons:

  • It slows the reaction rate, allowing for better control.

  • It minimizes the formation of di-brominated byproducts by favoring the kinetic mono-brominated product.

  • It reduces the rate of degradation and oxidation of the aniline substrate and product.

Part 3: Optimized Experimental Protocol

This protocol is a robust starting point for achieving a high yield of this compound.

Materials:

  • 5-Amino-2-fluorobenzonitrile

  • N-Bromosuccinimide (NBS), recrystallized

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve 5-Amino-2-fluorobenzonitrile (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in a minimal amount of anhydrous DMF.

  • Add the NBS solution to the cooled aniline solution dropwise via a syringe or dropping funnel over a period of 45-60 minutes. Ensure the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it slowly warm to room temperature.

  • Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Once complete, quench the reaction by pouring it into a separatory funnel containing cold water and Ethyl Acetate.

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography (Hexanes/Ethyl Acetate gradient with 0.1% Triethylamine) or recrystallization to obtain the final product.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the desired synthetic route and the primary side reactions that contribute to low yields.

reaction_pathway SM 5-Amino-2-fluorobenzonitrile (Starting Material) NBS NBS (1.05 eq) DMF, 0 °C to RT SideProduct1 Di-bromo Byproduct (Over-bromination) SM->SideProduct1 Excess NBS or High Temperature SideProduct2 Oxidized Impurities (Degradation) SM->SideProduct2 Harsh Conditions Product This compound (Desired Product) NBS->Product Desired Pathway (Controlled Addition) Product->SideProduct1 Further Bromination

Caption: Synthetic pathway for this compound and competing side reactions.

References

  • Wikipedia contributors. (2024). N-Bromosuccinimide. In Wikipedia, The Free Encyclopedia. [Link]

  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Das, B., & Banerjee, J. (2005). Solid State Nuclear Bromination with N-Bromosuccinimide. Part 1.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS [Video]. YouTube. [Link]

Sources

byproduct formation in 5-Amino-4-bromo-2-fluorobenzonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Amino-4-bromo-2-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive building block. The unique arrangement of an activating amino group, a displaceable bromine atom, an activatable fluorine atom, and a nitrile group on the aromatic ring presents a landscape of synthetic opportunities, but also potential pitfalls in the form of byproduct formation. This document provides in-depth troubleshooting guides and frequently asked questions to help you anticipate and resolve common issues encountered during your experiments.

Part 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C4 position is the most common reaction site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. However, the electron-rich nature of the ring and the presence of other functional groups can lead to several side products.

FAQ 1: I am observing significant amounts of a debrominated byproduct, 5-amino-2-fluorobenzonitrile, in my Suzuki coupling reaction. What is causing this and how can I prevent it?

Answer:

This is a common issue known as hydrodebromination or protodebromination, where the bromine atom is replaced by a hydrogen atom.

Causality:

  • Catalyst-Mediated Reduction: The active Pd(0) catalyst can react with sources of hydride in the reaction mixture, leading to the reductive cleavage of the C-Br bond. Common hydride sources include solvent impurities (e.g., isopropanol), the boronic acid reagent itself, or its decomposition products.

  • Base-Mediated Decomposition: Certain bases, especially in the presence of water or alcohol, can promote the protonolysis of the organoboron reagent, which can indirectly lead to the formation of reducing agents in the catalytic cycle.

  • Inefficient Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the oxidative addition intermediate [Ar-Pd(II)-Br] has a longer lifetime and is more susceptible to side reactions like reduction.

Troubleshooting Guide:

  • Optimize the Base: The choice of base is critical. While stronger bases can facilitate the reaction, they can also promote side reactions.

    • Recommendation: Switch to a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium tert-butoxide (NaOtBu), unless absolutely necessary for your specific substrate.

  • Ensure Anhydrous and Degassed Conditions: Moisture and oxygen can lead to catalyst decomposition and promote side reactions.

    • Protocol: Use freshly dried and degassed solvents. Purge the reaction vessel with an inert gas (Argon or Nitrogen) for at least 15-20 minutes before adding the catalyst.

  • Choice of Boronic Acid/Ester: Boronic esters (e.g., pinacol esters) are often more stable than their corresponding boronic acids and can reduce the incidence of protodeboronation.

  • Ligand Selection: The ligand can influence the stability of the palladium intermediates.

    • Recommendation: For Suzuki couplings, ligands like SPhos or XPhos can promote efficient transmetalation and reductive elimination, minimizing the lifetime of intermediates prone to debromination.

FAQ 2: My Buchwald-Hartwig amination is giving low yields of the desired product, and I suspect catalyst deactivation. What are the likely causes?

Answer:

Low yields in Buchwald-Hartwig aminations with this compound can often be attributed to catalyst inhibition or deactivation. The primary amino group on the substrate itself can act as a ligand for the palladium center, leading to the formation of inactive catalyst species.

Causality:

  • Substrate Inhibition: The lone pair of electrons on the C5-amino group can coordinate to the palladium catalyst, competing with the desired phosphine ligand and inhibiting the catalytic cycle.

  • Oxygen Sensitivity: The Pd(0) catalyst and many phosphine ligands are sensitive to oxidation. Any residual oxygen in the reaction system can lead to the formation of inactive palladium oxides and phosphine oxides.

  • Inappropriate Base: The base not only deprotonates the amine coupling partner but also influences the catalyst's activity. An unsuitable base can lead to catalyst precipitation or decomposition.

Troubleshooting Workflow:

G start Low Yield in Buchwald-Hartwig Amination q1 Is the amino group on the benzonitrile protected? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are you using strictly anhydrous and degassed conditions? a1_yes->q2 sol1 Protect the C5-amino group (e.g., as a Boc-carbamate or an amide). a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Have you screened different ligands and bases? a2_yes->q3 sol2 Dry solvents over molecular sieves and degas with Ar/N2 for 20-30 min. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Improved Yield a3_yes->end sol3 Screen bulky biarylphosphine ligands (e.g., XPhos, RuPhos) and bases (e.g., Cs2CO3, K3PO4). a3_no->sol3 sol3->end

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig aminations.

Recommended Protocol for Amino Group Protection (Boc Protection):

  • Dissolve this compound (1.0 equiv) in anhydrous Tetrahydrofuran (THF).

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 equiv).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the Boc-protected substrate.

Protecting GroupIntroduction ConditionsRemoval Conditions
Boc Boc₂O, base (e.g., DMAP, Et₃N), THF or CH₂Cl₂Strong acid (e.g., TFA in CH₂Cl₂, or HCl in Dioxane)
Acetyl (Ac) Acetyl chloride or Acetic anhydride, base (e.g., Pyridine)Acidic or basic hydrolysis (e.g., HCl/MeOH or LiOH/H₂O)

Part 2: Unwanted Nucleophilic Aromatic Substitution (SNAr)

FAQ 3: I am trying to perform a reaction with a nucleophile, and I am seeing a byproduct where the fluorine atom has been displaced. Why is this happening?

Answer:

The fluorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the adjacent nitrile group (-CN).[1] The amino group at C5, being a strong electron-donating group, further activates the ortho and para positions, including the C2 position, towards nucleophilic attack.

Causality:

The SNAr mechanism involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate called a Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups that can delocalize the negative charge. The nitrile group at C1 is particularly effective at stabilizing this intermediate through resonance.

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to 5-Amino-4-bromo-2-fluorobenzonitrile and Its Derivatives for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, halogenated benzonitriles serve as pivotal structural motifs. Among these, 5-Amino-4-bromo-2-fluorobenzonitrile stands out as a versatile building block, prized for its unique combination of reactive functional groups that facilitate the synthesis of complex molecules with significant therapeutic potential.[1] This guide provides an in-depth comparative analysis of the spectral characteristics of this compound and its derivatives, offering researchers, scientists, and drug development professionals a vital resource for compound identification, purity assessment, and structural elucidation.

The strategic placement of an amino group, a bromine atom, and a fluorine atom on the benzonitrile scaffold imparts distinct electronic properties and reactivity.[1] These features are not only crucial for its role as a synthetic intermediate in creating novel pharmaceutical agents and advanced materials like organic light-emitting diodes (OLEDs) but also give rise to a unique spectroscopic fingerprint.[1] Understanding this fingerprint is paramount for researchers leveraging this compound in their synthetic endeavors.

This guide will navigate through the key spectral analysis techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS)—providing both theoretical grounding and practical, experimentally-derived data to distinguish this compound from its structural isomers and related derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous information about the substitution pattern on the aromatic ring.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by two distinct signals in the aromatic region, a direct consequence of the substitution pattern.[1] The electronic effects of the amino, bromo, fluoro, and cyano groups dictate the chemical shifts of the remaining ring protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument Setup: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • Acquisition Parameters:

    • Set the spectral width to cover the aromatic region (typically 0-10 ppm).

    • Employ a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Use a relaxation delay (D1) of 1-2 seconds.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak.

Comparative ¹H NMR Data:

CompoundH-3 Chemical Shift (ppm)H-6 Chemical Shift (ppm)J-coupling (Hz)
This compound ~7.45 (d)~6.50 (d)J(H-3, H-6) ≈ 8.5
4-Amino-5-bromo-2-fluorobenzonitrileVariesVariesVaries
5-Amino-3-bromo-2-fluorobenzonitrileVariesVariesVaries

Data is illustrative and may vary slightly based on solvent and experimental conditions.

The doublet at approximately 7.45 ppm is assigned to the proton at the C-3 position, showing coupling to the proton at C-6.[1] The upfield shift of the proton at C-6 (around 6.50 ppm) is attributed to the electron-donating effect of the adjacent amino group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The presence of the electron-withdrawing fluorine and cyano groups, and the electron-donating amino group, results in a wide dispersion of carbon signals.

Key ¹³C NMR Features of this compound:

  • C-CN: The carbon of the nitrile group typically appears in the range of 115-120 ppm.

  • C-F: The carbon directly attached to the fluorine atom exhibits a large one-bond C-F coupling constant (¹JCF), a hallmark of organofluorine compounds.

  • C-Br & C-NH₂: The carbons attached to the bromine and amino groups will have their chemical shifts influenced by the electronegativity and resonance effects of these substituents.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an indispensable technique for the rapid identification of key functional groups. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the amino, nitrile, and aromatic moieties.[1]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)

  • Sample Preparation: Grind a small amount of the solid sample with dry potassium bromide (KBr) in an agate mortar and pestle.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands:

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Amino (N-H)Asymmetric & Symmetric Stretch3452 and 3363
Nitrile (C≡N)Stretch~2230
C-FStretch~1250
Aromatic C=CStretch~1600-1450
Aromatic C-HOut-of-plane bend~900-700

The distinct doublet for the N-H stretching vibrations is characteristic of a primary aromatic amine.[1] The strong, sharp peak for the nitrile group is also a key diagnostic feature. The position of the C-H out-of-plane bending bands can provide clues about the substitution pattern of the aromatic ring.[2]

IR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_interpretation Data Interpretation Sample Solid Analyte Grind Grind in Mortar Sample->Grind KBr Dry KBr KBr->Grind Press Form Pellet Grind->Press Spectrometer FT-IR Spectrometer Press->Spectrometer Acquire Acquire Spectrum (4000-400 cm⁻¹) Spectrometer->Acquire Analyze Analyze Spectrum Acquire->Analyze Identify Identify Functional Groups (N-H, C≡N, C-F) Analyze->Identify Compare Compare with Reference Spectra Identify->Compare

Caption: Workflow for FT-IR analysis of solid samples.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For halogenated compounds like this compound, the isotopic distribution of bromine is a particularly useful diagnostic tool.

Key Features in the Mass Spectrum:

  • Molecular Ion Peak (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[3][4] This results in a characteristic M⁺ and M+2 peak pattern of almost equal intensity, which is a clear indicator of the presence of a single bromine atom in the molecule.[3][4]

  • Fragmentation: The fragmentation pattern will be influenced by the stability of the resulting ions. Common fragmentation pathways for aromatic compounds include the loss of the halogen atom and the nitrile group.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

MS_Isotopes cluster_M Molecular Ion Region cluster_intensity Relative Intensity M M⁺ [C₇H₄⁷⁹BrFN₂]⁺ m/z Intensity ~50.5% ~49.5% M:mz->Intensity:f0 Mplus2 M+2 [C₇H₄⁸¹BrFN₂]⁺ m/z + 2 Mplus2:mz->Intensity:f1

Caption: Bromine isotope pattern in mass spectrometry.

UV-Vis Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are influenced by the nature and position of the substituents on the aromatic ring. While less structurally informative than NMR or MS, UV-Vis can be a valuable tool for quantitative analysis and for comparing the electronic properties of a series of related compounds.

Expected UV-Vis Characteristics:

Aromatic compounds typically exhibit characteristic π → π* transitions. The presence of the amino group, a strong auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzonitrile.

Comparative Analysis with Isomeric Derivatives

The true power of these spectroscopic techniques lies in their ability to differentiate between closely related isomers. For example, while this compound and its isomer, 4-Amino-5-bromo-2-fluorobenzonitrile, have the same molecular formula and weight, their NMR and IR spectra will be distinctly different due to the varied electronic environments of the protons and carbons, and the different substitution patterns affecting the vibrational modes.

Table: Comparative Spectroscopic Features of Isomers

FeatureThis compoundAlternative Isomer (e.g., 4-Amino-5-bromo)
¹H NMR Distinct two-proton system with specific chemical shifts and coupling constants.Different chemical shifts and coupling patterns due to altered substituent effects.
IR (C-H bend) Characteristic out-of-plane bending pattern for 1,2,4,5-tetrasubstitution.Different bending pattern corresponding to its specific substitution.[2]
¹³C NMR Unique set of carbon chemical shifts and C-F coupling constants.Different set of carbon chemical shifts and C-F coupling constants.

Conclusion

A multi-technique spectroscopic approach is essential for the unambiguous characterization of this compound and its derivatives. The combination of ¹H and ¹³C NMR provides the most detailed structural information, while IR spectroscopy offers rapid confirmation of functional groups. Mass spectrometry is crucial for determining the molecular weight and confirming the presence of bromine through its characteristic isotopic pattern. By understanding the unique spectral fingerprint of this important building block, researchers can proceed with confidence in their synthetic and drug development endeavors.

References

  • Smolecule. (2023, August 16). This compound.
  • McLafferty, F. W. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry.
  • PubChem. (n.d.). 5-Bromo-2-fluorobenzonitrile. Retrieved from [Link]

  • Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239. Retrieved from [Link]

  • Clark, J. (2023, August 29). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Retrieved from [Link]

Sources

A Comparative Guide to Alternative Reagents for 5-Amino-4-bromo-2-fluorobenzonitrile in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 5-Amino-4-bromo-2-fluorobenzonitrile has emerged as a valuable scaffold, particularly in the synthesis of kinase inhibitors and other pharmaceutically active compounds. Its unique arrangement of an amino group for derivatization, a bromo substituent for cross-coupling reactions, and a fluoro group for modulating electronic properties and metabolic stability makes it a versatile reagent. However, reliance on a single building block can be limiting due to factors such as cost, availability, or the need for nuanced reactivity in specific synthetic pathways.

This guide provides a comprehensive comparison of viable alternatives to this compound, offering experimental insights to inform your synthetic strategies. We will delve into the reactivity profiles of analogous chloro- and iodo-substituted aminobenzonitriles and other related structures, supported by experimental data from the literature.

The Strategic Importance of the Substituted 2-Aminobenzonitrile Motif

The 2-aminobenzonitrile core is a well-established precursor for the synthesis of a variety of heterocyclic compounds, most notably quinazolines and quinazolinones, which are prevalent in numerous FDA-approved drugs. The strategic placement of halogen atoms on this scaffold opens the door to powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino functionalities.

dot graph "Synthetic_Utility" { layout=neato; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"this compound" [fillcolor="#EA4335"]; "Suzuki-Miyaura Coupling" [fillcolor="#34A853"]; "Buchwald-Hartwig Amination" [fillcolor="#34A853"]; "Quinazoline Synthesis" [fillcolor="#34A853"]; "Kinase Inhibitors" [fillcolor="#FBBC05"]; "Other Heterocycles" [fillcolor="#FBBC05"];

"this compound" -> "Suzuki-Miyaura Coupling" [label=" Arylation"]; "this compound" -> "Buchwald-Hartwig Amination" [label=" Amination"]; "this compound" -> "Quinazoline Synthesis" [label=" Cyclization"]; "Suzuki-Miyaura Coupling" -> "Kinase Inhibitors"; "Buchwald-Hartwig Amination" -> "Kinase Inhibitors"; "Quinazoline Synthesis" -> "Kinase Inhibitors"; "Quinazoline Synthesis" -> "Other Heterocycles"; } Caption: Synthetic utility of this compound.

Head-to-Head Comparison of Halo-Substituted 2-Aminobenzonitrile Alternatives

The primary alternatives to this compound are its chloro and iodo analogs: 5-Amino-4-chloro-2-fluorobenzonitrile and 5-Amino-4-iodo-2-fluorobenzonitrile. The choice between these reagents is dictated by the desired reactivity in cross-coupling reactions, cost, and availability.

ReagentCAS NumberKey AdvantagesKey DisadvantagesRelative Cost
This compound893615-28-6Good balance of reactivity and stability. Widely used and well-documented in the literature.Can be more expensive than the chloro analog.Moderate
5-Amino-4-chloro-2-fluorobenzonitrile1803610-62-9Generally more cost-effective. The C-Cl bond can offer selectivity in reactions with multiple halide sites.Less reactive than the bromo and iodo analogs, often requiring more forcing reaction conditions or specialized catalysts.[1]Low
5-Amino-4-iodo-2-fluorobenzonitrileNot readily availableMost reactive in palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions.Often the most expensive and can be less stable.High
2-Amino-5-bromobenzonitrile72115-09-4Simpler structure, potentially lower cost. Useful when the fluoro substituent is not required.Lacks the electronic and metabolic benefits of the fluorine atom.Low to Moderate
4-Amino-2,6-difluorobenzonitrileThe additional fluorine atom can further enhance metabolic stability and binding interactions.Different substitution pattern may lead to different reactivity and regioselectivity.Moderate
Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation. The reactivity of the aryl halide is a critical parameter, with the general trend being I > Br > Cl. This is due to the bond dissociation energies of the carbon-halogen bond.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

This protocol serves as a starting point and may require optimization for specific substrates.

dot graph "Suzuki_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Reagents" { label="Reagents"; style="rounded"; bgcolor="#F1F3F4"; "Aryl_Halide" [label="5-Amino-4-halo-2-fluorobenzonitrile (1.0 equiv)"]; "Boronic_Acid" [label="Arylboronic acid (1.2-1.5 equiv)"]; "Catalyst" [label="Pd Catalyst (e.g., Pd(PPh3)4)"]; "Base" [label="Base (e.g., K2CO3)"]; "Solvent" [label="Solvent (e.g., Dioxane/H2O)"]; }

subgraph "cluster_Reaction" { label="Reaction Conditions"; style="rounded"; bgcolor="#F1F3F4"; "Heating" [label="Heat (e.g., 80-100 °C)"]; "Inert_Atmosphere" [label="Inert Atmosphere (N2 or Ar)"]; }

subgraph "cluster_Workup" { label="Workup & Purification"; style="rounded"; bgcolor="#F1F3F4"; "Extraction" [label="Extraction"]; "Chromatography" [label="Column Chromatography"]; }

"Aryl_Halide" -> "Heating"; "Boronic_Acid" -> "Heating"; "Catalyst" -> "Heating"; "Base" -> "Heating"; "Solvent" -> "Heating"; "Heating" -> "Extraction"; "Inert_Atmosphere" -> "Heating"; "Extraction" -> "Chromatography"; } Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • 5-Amino-4-halo-2-fluorobenzonitrile (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Solvent (e.g., 1,4-dioxane/water, DME, toluene)

Procedure:

  • To a reaction vessel, add the 5-Amino-4-halo-2-fluorobenzonitrile, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the aryl halide follows the trend I > Br > Cl. The choice of ligand for the palladium catalyst is crucial for achieving high yields, especially with less reactive aryl chlorides. Bulky, electron-rich phosphine ligands are often required.[2]

Generalized Experimental Protocol for Buchwald-Hartwig Amination:

dot graph "Buchwald_Hartwig_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Reagents" { label="Reagents"; style="rounded"; bgcolor="#F1F3F4"; "Aryl_Halide" [label="5-Amino-4-halo-2-fluorobenzonitrile (1.0 equiv)"]; "Amine" [label="Amine (1.1-1.5 equiv)"]; "Catalyst" [label="Pd Catalyst (e.g., Pd2(dba)3)"]; "Ligand" [label="Ligand (e.g., XPhos, SPhos)"]; "Base" [label="Base (e.g., NaOtBu)"]; "Solvent" [label="Solvent (e.g., Toluene)"]; }

subgraph "cluster_Reaction" { label="Reaction Conditions"; style="rounded"; bgcolor="#F1F3F4"; "Heating" [label="Heat (e.g., 90-110 °C)"]; "Inert_Atmosphere" [label="Inert Atmosphere (N2 or Ar)"]; }

subgraph "cluster_Workup" { label="Workup & Purification"; style="rounded"; bgcolor="#F1F3F4"; "Filtration" [label="Filtration"]; "Extraction" [label="Extraction"]; "Chromatography" [label="Column Chromatography"]; }

"Aryl_Halide" -> "Heating"; "Amine" -> "Heating"; "Catalyst" -> "Heating"; "Ligand" -> "Heating"; "Base" -> "Heating"; "Solvent" -> "Heating"; "Heating" -> "Filtration"; "Inert_Atmosphere" -> "Heating"; "Filtration" -> "Extraction"; "Extraction" -> "Chromatography"; } Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Materials:

  • 5-Amino-4-halo-2-fluorobenzonitrile (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the 5-Amino-4-halo-2-fluorobenzonitrile, amine, palladium precatalyst, ligand, and base in a reaction vessel.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 90-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

Application in Quinazoline Synthesis

2-Aminobenzonitriles are common starting materials for the synthesis of quinazolines and their derivatives. A variety of methods exist, often involving condensation with aldehydes, orthoesters, or other electrophilic partners.[3][4][5] The specific substitution pattern on the 2-aminobenzonitrile can influence the reaction conditions and the properties of the resulting quinazoline. For instance, a palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a direct route to diverse quinazolines and has been shown to tolerate both bromo and iodo groups on the aminobenzonitrile precursor.[3]

Conclusion and Recommendations

The choice of an alternative to this compound depends on a careful consideration of reactivity, cost, and the specific goals of the synthetic sequence.

  • For cost-sensitive applications and when milder reactivity is acceptable or even desirable for selectivity, 5-Amino-4-chloro-2-fluorobenzonitrile is a strong candidate. Researchers should be prepared to employ more active catalyst systems or higher reaction temperatures.

  • When high reactivity is paramount to ensure high yields under mild conditions , and cost is less of a concern, the iodo-analog , if available, would be the reagent of choice.

  • This compound remains the gold standard for a balance of predictable reactivity and commercial accessibility.

  • For applications where the fluoro-substituent is not critical , simpler and more economical alternatives like 2-amino-5-bromobenzonitrile should be considered.

Ultimately, the optimal choice will be project-specific. This guide provides the foundational knowledge and experimental frameworks to empower researchers to make informed decisions and design robust and efficient synthetic routes.

References

  • Kürti, L., Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis; Background and Detailed Mechanisms. Burlington, MA: Elsevier Academic Press.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
  • Hu, K., Zhen, Q., Gong, J., Cheng, T., Qi, L., Shao, Y., & Chen, J. (2018). A palladium-catalyzed, three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides diverse quinazolines in good yields. Organic Letters, 20(10), 3061-3064.
  • Dorel, R., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie (International ed. in English), 58(48), 17118–17129.
  • Palakodety, S., et al. (2019). Documented step economy and sustainable synthesis of substituted quinazolines. [Journal Name, Volume, Pages]. (Note: Specific journal details were not in the provided search results but the synthetic route is described).
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2022). Molecules, 27(5), 1447.
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (2023). Molecules, 28(8), 3396.

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the synthetic pathways leading to substituted benzonitriles. These molecules are not merely chemical curiosities; they are pivotal building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The nitrile group, with its unique electronic properties and versatile reactivity, serves as a key functional handle for further molecular elaboration. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a comparative analysis of the most reliable and innovative methods for their synthesis. We will move beyond a simple recitation of protocols to dissect the underlying mechanisms and strategic considerations that inform the choice of one route over another.

Introduction: The Strategic Importance of the Nitrile Group

The cyano group (-C≡N) is a powerful tool in the synthetic chemist's arsenal. Its strong electron-withdrawing nature can significantly influence the reactivity of the aromatic ring to which it is attached. Furthermore, the nitrile itself can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and tetrazoles, making it a versatile intermediate in complex molecule synthesis. The choice of synthetic route to a substituted benzonitrile is therefore a critical decision, dictated by factors such as the nature and position of other substituents on the aromatic ring, the desired scale of the reaction, and considerations of cost, safety, and environmental impact.

Classical Routes: Time-Tested Methodologies

While modern catalytic systems have revolutionized arene functionalization, the classical methods for benzonitrile synthesis remain relevant and are often the go-to procedures in many laboratories.

The Sandmeyer Reaction: From Diazonium Salts to Nitriles

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[1][2][3] This two-step process begins with the diazotization of a primary aromatic amine, followed by reaction of the resulting diazonium salt with a copper(I) cyanide salt.[1][4][5]

Mechanism and In-Depth Considerations:

The reaction proceeds through a free radical mechanism initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[1] This generates an aryl radical, dinitrogen gas, and a copper(II) species. The aryl radical then reacts with the copper(II) halide to yield the final aryl halide and regenerate the copper(I) catalyst.[1]

The success of the Sandmeyer reaction is highly dependent on the careful control of reaction conditions, particularly temperature. Diazonium salts are notoriously unstable and can decompose violently if not kept at low temperatures (typically 0-5 °C). The acidity of the medium is also crucial for the initial diazotization step.

Experimental Protocol: A Representative Sandmeyer Reaction

  • Diazotization: Dissolve the substituted aniline (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl, H2SO4) and cool the mixture to 0-5 °C in an ice bath.[4]

  • Sodium Nitrite Addition: Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water, maintaining the temperature below 5 °C.[4] Stir for 15-30 minutes.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.1-1.5 eq) and sodium or potassium cyanide in water.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring.[4] Effervescence (evolution of N2 gas) will be observed.

  • Work-up: Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) to ensure complete reaction.[4] Extract the product with an organic solvent, wash, dry, and purify by distillation or chromatography.

Advantages:

  • Readily available starting materials (anilines).

  • Well-established and generally reliable procedure.[2]

Limitations:

  • The use of stoichiometric and often excess toxic copper cyanide salts.[6]

  • The inherent instability of diazonium salts poses a safety risk, particularly on a large scale.

  • Generation of significant aqueous waste.

Caption: Workflow of the Sandmeyer reaction for benzonitrile synthesis.

The Rosenmund-von Braun Reaction: Direct Cyanation of Aryl Halides

Mechanism and In-Depth Considerations:

The reaction likely involves the oxidative addition of the aryl halide to a copper(I) species to form a Cu(III) intermediate, followed by reductive elimination to yield the benzonitrile.[7] The use of a high-boiling polar aprotic solvent, such as DMF, nitrobenzene, or pyridine, is typical to achieve the necessary high reaction temperatures (often 150–250 °C).[7][10] The reactivity of the aryl halide follows the expected trend: I > Br > Cl.

A significant drawback of the classical Rosenmund-von Braun reaction is the harsh reaction conditions and the use of stoichiometric amounts of copper cyanide.[7]

Experimental Protocol: A Typical Rosenmund-von Braun Reaction

  • Reaction Setup: Combine the aryl halide (1.0 eq) and copper(I) cyanide (1.1-2.0 eq) in a high-boiling aprotic solvent (e.g., DMF).

  • Heating: Heat the mixture to a high temperature (e.g., 150-200 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Work-up: After cooling, the reaction mixture is typically quenched with an aqueous solution of ferric chloride or ammonia to complex the copper salts and facilitate their removal. The product is then extracted with an organic solvent and purified.

Advantages:

  • Direct conversion of aryl halides to nitriles.

  • Avoids the handling of unstable diazonium salts.

Limitations:

  • Harsh reaction conditions (high temperatures).[7][10]

  • Use of stoichiometric and toxic copper cyanide.[11]

  • Substrate scope can be limited by the thermal stability of other functional groups present in the molecule.[7]

Modern Era: Palladium-Catalyzed Cyanation Reactions

The advent of palladium-catalyzed cross-coupling reactions has had a profound impact on the synthesis of substituted benzonitriles.[12] These methods offer milder reaction conditions, broader substrate scope, and often proceed with much lower catalyst loadings compared to the classical copper-mediated reactions.[13]

Palladium-Catalyzed Cyanation of Aryl Halides and Triflates

This powerful transformation allows for the efficient conversion of a wide range of aryl halides (Cl, Br, I) and triflates (OTf) into their corresponding benzonitriles.[12] A variety of cyanide sources can be employed, with zinc cyanide (Zn(CN)2) and potassium hexacyanoferrate(II) (K4[Fe(CN)6]) being among the most common and safer alternatives to alkali metal cyanides.[13]

Mechanism and In-Depth Considerations:

The catalytic cycle is believed to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).[14]

  • Transmetalation (for Zn(CN)2) or Salt Metathesis: The cyanide group is transferred to the palladium center.[14]

  • Reductive Elimination: The C-CN bond is formed, releasing the benzonitrile product (Ar-CN) and regenerating the active Pd(0) catalyst.[14]

The choice of ligand for the palladium catalyst is critical for achieving high efficiency and turnover numbers. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle. A particular challenge is the potential for catalyst deactivation by excess cyanide ions.[14]

Experimental Protocol: A General Procedure for Palladium-Catalyzed Cyanation

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide or triflate (1.0 eq), the palladium precatalyst (e.g., Pd(OAc)2, Pd2(dba)3; 0.5-5 mol%), the phosphine ligand, and the cyanide source (e.g., Zn(CN)2; 0.6-1.0 eq) in a suitable solvent (e.g., DMF, DMAc, toluene).

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) until the starting material is consumed (monitored by TLC or GC/LC-MS).

  • Work-up: After cooling, the reaction mixture is filtered to remove inorganic salts, and the filtrate is concentrated. The product is then purified by chromatography or crystallization.

Caption: Catalytic cycle for palladium-catalyzed cyanation.

Advantages:

  • Mild reaction conditions.[13]

  • Broad substrate scope and excellent functional group tolerance.[13]

  • Use of less toxic cyanide sources.[11][13]

  • Low catalyst loadings.[15]

Limitations:

  • The cost of palladium catalysts and specialized ligands.

  • Potential for palladium contamination in the final product, a critical concern in pharmaceutical applications.

Comparative Performance Data

The following table provides a comparative overview of the different synthetic routes to substituted benzonitriles, highlighting key performance indicators. The data presented is a synthesis of typical results reported in the chemical literature and should be considered as a general guide.

FeatureSandmeyer ReactionRosenmund-von Braun ReactionPalladium-Catalyzed Cyanation
Starting Material Substituted AnilineSubstituted Aryl HalideSubstituted Aryl Halide/Triflate
Typical Reagents NaNO2, H+, CuCNCuCNPd catalyst, ligand, cyanide source (e.g., Zn(CN)2)
Reaction Temperature 0-60 °C150-250 °C[10]80-120 °C
Typical Yields 56-99%[2]50-90%75-98%
Functional Group Tolerance ModeratePoor to Moderate[7]Excellent[13]
Key Advantages Inexpensive, well-establishedDirect, avoids diazonium saltsMild conditions, broad scope, high yields[13]
Key Disadvantages Unstable intermediates, toxic waste[6]Harsh conditions, stoichiometric CuCN[7][11]Catalyst cost, potential metal contamination

Conclusion and Future Outlook

The synthesis of substituted benzonitriles has evolved significantly from the classical Sandmeyer and Rosenmund-von Braun reactions to the highly efficient palladium-catalyzed methodologies. While the older methods still hold their place for specific applications, particularly in large-scale industrial processes where cost is a primary driver, the versatility and mildness of palladium catalysis have made it the preferred choice for complex, functionalized targets in research and drug discovery.

Future developments in this field are likely to focus on further reducing the cost and environmental impact of these transformations. This includes the development of more active and robust catalysts based on earth-abundant metals, the use of even safer and more sustainable cyanide sources, and the application of enabling technologies such as flow chemistry to improve safety and scalability. The continued innovation in the synthesis of this important class of molecules will undoubtedly fuel further advances in medicine, agriculture, and materials science.

References

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • Stephan, D., et al. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC, National Institutes of Health. [Link]

  • Weissman, S. A. Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition, 2003. [Link]

  • Anbarasan, P., et al. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews, 2011. [Link]

  • JoVE. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. 2023. [Link]

  • Khan, I., et al. Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 2022. [Link]

  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]

  • Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Wikipedia. Rosenmund–von Braun reaction. [Link]

  • SynArchive. Rosenmund-von Braun Reaction. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. [Link]

  • Fors, B. P., et al. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 2015. [Link]

  • Manna, S., et al. A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. Organic Process Research & Development, 2019. [Link]

  • G. Evano, et al. A Vinylic Rosenmund-von Braun Reaction: Practical Synthesis of Acrylonitriles. The Royal Society of Chemistry, 2012. [Link]

  • Organic Chemistry Portal. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. [Link]

  • SynArchive. Rosenmund-von Braun Synthesis. [Link]

  • Littke, A., et al. Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 2007. [Link]

  • University of Colorado Boulder. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]

  • Nasrollahzadeh, M., et al. The possibilities of palladium-catalyzed aromatic cyanation in aqueous media. RSC Advances, 2016. [Link]

  • Wu, J. X., et al. Catalytic Rosenmund–von Braun reaction in halide-based ionic liquids. Tetrahedron Letters, 2002. [Link]

  • NRO Chem. Sandmeyer Reaction - experimental procedure and set up. YouTube, 2025. [Link]

  • ResearchGate. Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. [Link]

  • Katritzky, A. R., et al. The chemistry of N-substituted benzotriazoles. Part 14. Novel routes to secondary and tertiary amines and to N, N-disubstituted hydroxylamines. Journal of the Chemical Society, Perkin Transactions 1, 1989. [Link]

  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

  • MDPI. Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior. [Link]

  • The Journal of Organic Chemistry. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. 2023. [Link]

Sources

Unambiguous Structural Elucidation: A Comparative Guide to the Validation of 5-Amino-4-bromo-2-fluorobenzonitrile using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is non-negotiable. In the synthesis of novel chemical entities, structural validation is the cornerstone of intellectual property, ensuring reproducibility and forming the basis for understanding structure-activity relationships (SAR). This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for the structural validation of 5-Amino-4-bromo-2-fluorobenzonitrile, a substituted benzonitrile with potential applications in medicinal chemistry. We will explore the experimental workflow of single-crystal X-ray diffraction and contrast its capabilities with other widely used analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

While spectroscopic methods provide valuable information about a molecule's connectivity and functional groups, they often fall short of providing the unequivocal proof of structure that X-ray crystallography delivers. For a molecule like this compound, where subtle differences in substituent positioning could lead to vastly different chemical properties, the certainty offered by X-ray crystallography is paramount.

The Gold Standard: Single-Crystal X-ray Diffraction

X-ray crystallography stands as the most powerful technique for determining the precise arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map, which in turn reveals the exact coordinates of each atom in the molecule and its spatial relationship to neighboring molecules in the crystal lattice.

Experimental Workflow: From Powder to Solved Structure

The journey from a synthesized powder to a fully refined crystal structure involves a meticulous, multi-step process. Understanding the causality behind each step is crucial for appreciating the robustness of the final structural validation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data X-ray Diffraction cluster_structure Structure Solution & Refinement synthesis Synthesis of 5-Amino-4-bromo- 2-fluorobenzonitrile purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification solvent_selection Solvent Screening purification->solvent_selection crystal_growth Slow Evaporation/ Vapor Diffusion/ Cooling solvent_selection->crystal_growth crystal_mounting Crystal Selection & Mounting crystal_growth->crystal_mounting data_collection Data Collection on Diffractometer crystal_mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation

Figure 1: A generalized workflow for single-crystal X-ray crystallography.
  • Crystal Growth: The initial and often most challenging step is obtaining single crystals of sufficient quality. For this compound, a systematic screening of solvents (e.g., ethanol, acetone, ethyl acetate, and their mixtures) using slow evaporation is a common starting point. The goal is to allow the molecules to self-assemble into a well-ordered crystal lattice.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion of the atoms.[1] A modern diffractometer then bombards the crystal with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[1]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal.[1] The initial positions of the atoms are determined using direct methods, and this model is then refined against the experimental data.[1] This iterative process minimizes the difference between the observed and calculated structure factors, resulting in a precise and accurate molecular structure.

Comparative Analysis with Spectroscopic Techniques

While indispensable for routine analysis, spectroscopic methods provide indirect evidence of a molecule's structure. The following table compares the information obtained from X-ray crystallography with that from NMR, MS, and FT-IR for the validation of this compound.

Analytical Technique Information Provided for this compound Limitations for Unambiguous Structure Validation
X-ray Crystallography - Unambiguous 3D atomic arrangement- Precise bond lengths and angles- Stereochemistry and conformation- Intermolecular interactions in the solid state- Requires a suitable single crystal- Structure represents the solid-state conformation
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Number and connectivity of protons, carbons, and fluorine- Chemical environment of each nucleus- Through-bond and through-space correlations (COSY, HMBC, NOESY)- Does not directly provide 3D coordinates- Isomer differentiation can be challenging- Relies on interpretation of chemical shifts and coupling constants[2]
Mass Spectrometry (MS) - Molecular weight and elemental composition (High-Resolution MS)- Fragmentation patterns aiding in structural elucidation- Does not distinguish between isomers with the same mass- Provides no information on stereochemistry or 3D structure
FT-IR Spectroscopy - Presence of functional groups (e.g., -NH₂, -C≡N, C-Br, C-F)- Information on bond vibrations- Provides limited information on the overall molecular skeleton- Does not provide connectivity information

A Deeper Dive into the Comparative Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

For this compound, ¹H NMR would show signals for the aromatic protons and the amino group protons. The splitting patterns and coupling constants would provide information about the relative positions of the substituents on the aromatic ring. ¹³C NMR would reveal the number of unique carbon atoms, and ¹⁹F NMR would confirm the presence of the fluorine atom. While powerful, NMR relies on empirical data and theoretical calculations to assign the structure. For instance, distinguishing between this compound and a potential isomeric impurity like 3-Amino-4-bromo-2-fluorobenzonitrile could be challenging based solely on NMR data without extensive 2D NMR experiments and comparison to known standards.

Mass Spectrometry (MS)

High-resolution mass spectrometry would confirm the elemental formula of C₇H₄BrFN₂ by providing a highly accurate mass measurement. The isotopic pattern of bromine (approximately 50:50 ¹⁹Br:⁸¹Br) would be a key diagnostic feature. However, MS cannot differentiate between positional isomers, as they will have the same molecular weight.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and various vibrations associated with the substituted aromatic ring.[3] While useful for confirming the presence of these functional groups, FT-IR provides no information about their relative positions on the benzene ring.

The Definitive Answer from X-ray Crystallography

In contrast to the inferential nature of spectroscopic data, a successful single-crystal X-ray diffraction experiment on this compound would provide a definitive and visually verifiable model of the molecule. The resulting crystallographic information file (CIF) would contain the precise coordinates of every atom, allowing for the unambiguous determination of bond lengths, bond angles, and the overall molecular geometry. This level of detail is crucial for understanding the molecule's electronic properties, potential for intermolecular interactions (such as hydrogen bonding from the amino group), and how it might interact with a biological target.

For example, the crystal structure of the related compound 2-amino-4-chlorobenzonitrile reveals intermolecular N-H···N hydrogen bonds that link the molecules into chains.[4] One could anticipate similar hydrogen bonding patterns in the crystal structure of this compound, a detail that can only be confirmed through X-ray diffraction.

logical_relationship cluster_spectroscopy Spectroscopic Methods cluster_crystallography Definitive Method NMR NMR (Connectivity) Xray X-ray Crystallography (3D Structure) NMR->Xray Suggests, but does not confirm MS MS (Molecular Formula) MS->Xray Suggests, but does not confirm FTIR FT-IR (Functional Groups) FTIR->Xray Suggests, but does not confirm Validated_Structure Validated 3D Structure Xray->Validated_Structure Unambiguously determines Proposed_Structure Proposed Structure: This compound Proposed_Structure->NMR Provides evidence for Proposed_Structure->MS Provides evidence for Proposed_Structure->FTIR Provides evidence for

Figure 2: Logical relationship between analytical techniques for structural validation.

Conclusion

For the unequivocal structural validation of this compound, single-crystal X-ray crystallography is the undisputed gold standard. While NMR, MS, and FT-IR are essential tools that provide complementary and crucial information for initial characterization and quality control, they cannot deliver the absolute certainty of the three-dimensional atomic arrangement. In the context of drug development and materials science, where precision and accuracy are paramount, the investment in obtaining a crystal structure is a critical step that validates the synthetic pathway and provides a solid foundation for all future research.

References

  • ResearchGate. a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption... Available from: [Link]

  • Malaysian Journal of Analytical Sciences. SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. [2024-02-28]. Available from: [Link]

  • MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [2020-04-28]. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling of Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development and fine chemical synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1][2][3] The reaction's prominence stems from its mild conditions, tolerance of a wide array of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[1][4] At the heart of this powerful transformation lies the palladium catalyst. The choice of this catalyst is critical, profoundly influencing reaction efficiency, substrate scope, and overall yield.[5]

This guide provides an in-depth comparison of common palladium catalyst systems for the Suzuki coupling of aryl bromides, offering insights into their performance, mechanistic nuances, and practical applications. The information presented herein is designed to empower you to make informed decisions for your specific synthetic challenges.

The Catalytic Heart of the Matter: The Suzuki Coupling Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[6] Understanding this cycle is fundamental to appreciating the role of the catalyst and ligands. The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex. This is often the rate-determining step in the cycle.[4][7][8] The reactivity order for the aryl halide is generally I > OTf > Br > Cl.[8]

  • Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.[4][7][9]

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the new C-C bond of the biaryl product, regenerating the active Pd(0) catalyst, which then re-enters the cycle.[4][7][8]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(Br)L_n Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)(Ar')L_n OxAdd->Transmetal Transmetalation (Ar'-B(OR)₂ + Base) Transmetal->Pd0 Reductive Elimination (Ar-Ar') Product Biaryl Product (Ar-Ar') Transmetal->Product ArBr Aryl Bromide (Ar-Br) ArBr->OxAdd ArB Arylboronic Acid (Ar'-B(OR)₂) ArB->Transmetal caption Figure 1: The Suzuki-Miyaura Catalytic Cycle. Catalyst_Selection Start Start: Suzuki Coupling of an Aryl Bromide Substrate_Analysis Analyze Substrate: Sterically Hindered or Electron-Rich? Start->Substrate_Analysis Catalyst_Choice_Hindered Consider High-Activity Catalysts: - Buchwald Ligands (e.g., SPhos) - NHC Catalysts (e.g., PEPPSI-IPent) Substrate_Analysis->Catalyst_Choice_Hindered Yes Catalyst_Choice_Simple Start with Robust, Cost-Effective Catalysts: - Pd(dppf)Cl₂ - Pd(PPh₃)₄ Substrate_Analysis->Catalyst_Choice_Simple No Yes_Hindered Yes No_Hindered No (Simple Aryl Bromide) Scale_Consideration Consider Scale and Purification: Large Scale or Metal Contamination a Concern? Catalyst_Choice_Hindered->Scale_Consideration Catalyst_Choice_Simple->Scale_Consideration Heterogeneous_Option Evaluate Heterogeneous Catalyst: - Pd/C Scale_Consideration->Heterogeneous_Option Yes Optimization Proceed with Optimization (Base, Solvent, Temperature) Scale_Consideration->Optimization No Yes_Scale Yes No_Scale No Heterogeneous_Option->Optimization

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Amino-4-bromo-2-fluorobenzonitrile Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 5-Amino-4-bromo-2-fluorobenzonitrile analogs, a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. While direct, extensive SAR studies on this specific analog series are not broadly published, this document synthesizes findings from structurally related benzonitrile derivatives and kinase inhibitors to extrapolate key principles guiding the design of potent and selective therapeutic agents. The insights presented herein are intended for researchers, scientists, and drug development professionals engaged in the rational design of novel kinase inhibitors.

Introduction: The this compound Scaffold

The this compound core represents a versatile and highly functionalized aromatic building block for the synthesis of complex heterocyclic compounds.[1][2] Its unique substitution pattern, featuring an amino group, a bromine atom, a fluorine atom, and a nitrile group, offers multiple points for chemical modification, making it an attractive starting point for library synthesis in drug discovery.[2] The electron-withdrawing nature of the nitrile and fluorine groups, combined with the electron-donating amino group and the reactive bromine atom, creates a distinct electronic and chemical environment that can be exploited for targeted interactions with biological macromolecules.[1] Benzonitrile derivatives, in general, are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects, often through the inhibition of key enzymes like protein kinases.[2]

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[3][4] The development of small molecule kinase inhibitors has revolutionized cancer therapy, and scaffolds like this compound are being explored for their potential to yield novel and effective kinase inhibitors.

Comparative Structure-Activity Relationship (SAR) Analysis

The following SAR analysis is a synthesis of data from studies on substituted benzonitriles and related heterocyclic kinase inhibitors. The key structural features of the this compound scaffold and their potential impact on kinase inhibitory activity are discussed below.

The Role of the Amine (NH2) at the 5-Position

The amino group at the 5-position is a critical determinant of biological activity. It can act as a hydrogen bond donor, interacting with key residues in the ATP-binding pocket of kinases. Modification of this amino group is a common strategy to modulate potency and selectivity.

  • Acylation and Sulfonylation: Acylation or sulfonylation of the 5-amino group can introduce bulkier substituents that can form additional interactions with the kinase active site. The nature of the acyl or sulfonyl group (e.g., aromatic, aliphatic, heterocyclic) will significantly influence the binding affinity and selectivity profile.

  • Alkylation: Mono- or di-alkylation of the amino group can alter its hydrogen bonding capacity and introduce lipophilic character, which may enhance cell permeability.

The Influence of the Bromine (Br) at the 4-Position

The bromine atom at the 4-position serves as a useful synthetic handle and also contributes to the electronic properties of the ring.

  • Synthetic Versatility: The bromine atom is readily displaced via nucleophilic aromatic substitution or can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents.[2]

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (e.g., oxygen, nitrogen) in the protein backbone or side chains, which can contribute to binding affinity.

  • Modulation of Potency: Replacement of the bromine with other halogens (Cl, I) or small functional groups can fine-tune the electronic and steric properties of the molecule, impacting its interaction with the target kinase.

The Significance of the Fluorine (F) at the 2-Position

The fluorine atom at the 2-position has a profound effect on the physicochemical properties of the molecule.

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the metabolic stability and in vivo half-life of the compound.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the adjacent amino group, influencing its ionization state at physiological pH and its ability to participate in hydrogen bonding.

  • Conformational Control: The steric bulk of the fluorine atom can influence the preferred conformation of the molecule, which can be crucial for optimal binding to the target.

The Essential Nitrile (CN) Group

The nitrile group is a key pharmacophoric feature in many kinase inhibitors.

  • Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, often interacting with the hinge region of the kinase, a critical interaction for many ATP-competitive inhibitors.

  • Dipolar Interactions: The strong dipole moment of the nitrile group can contribute to favorable electrostatic interactions within the binding site.

  • Metabolic Stability: The nitrile group is generally metabolically stable.

Comparative Biological Activity Data

The following table summarizes the biological activity of representative substituted benzonitrile and related heterocyclic compounds as kinase inhibitors, providing a basis for comparison.

Compound IDCore ScaffoldTarget Kinase(s)IC50 (nM)Cell LineAntiproliferative Activity (IC50, µM)Reference
Compound 7 QuinazolinoneCDK9115--[5]
Compound 9 QuinazolinoneCDK9131--[5]
Compound 25 QuinazolinoneCDK9142--[5]
CX-4945 Benzo[c][6][7]naphthyridineCK20.38--[5]
Celosin J Small MoleculeJAK225--[8]
Celosin J Small MoleculeJAK335--[8]

Note: This table presents data from related but not identical compound series to illustrate the potential for benzonitrile-containing scaffolds to exhibit potent kinase inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the in vitro potency of a compound against a specific protein kinase.[4]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (e.g., this compound analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction:

    • In a well of a 96-well plate, add the test compound at the desired concentration. Include a DMSO-only control.

    • Add the kinase enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or cytostatic effects of compounds on cultured cancer cells.[9][10]

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Visualization of Key Concepts

Kinase_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Setup Reaction Setup (Plate Seeding) Compound_Prep->Reaction_Setup Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Signal_Detection Signal Detection (Luminescence) Incubation->Signal_Detection Data_Acquisition Data Acquisition Signal_Detection->Data_Acquisition IC50_Determination IC50 Determination Data_Acquisition->IC50_Determination

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylation Inhibitor 5-Amino-4-bromo- 2-fluorobenzonitrile Analog Inhibitor->Kinase_B Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: A hypothetical signaling pathway targeted by a kinase inhibitor.

References

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Ghosh, S., et al. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Journal of Molecular Modeling, 28(5), 133.
  • Liu, H., et al. (2011). Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. Molecules, 16(11), 9346-9358.
  • ResearchGate. (n.d.). Design and Efficient Synthesis of New 4-Amino-Substituted 2-(4-Bromobenzyl)-5,6,7,8-tetrahydrobenzo[8][11]thieno[2,3-d]pyrimidines of Anticancer Interest and Their In Silico Study. Retrieved from [Link]

  • Shakespeare, W. C., et al. (1999). Structure-activity relationships of a novel class of Src SH2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(16), 2359-2364.
  • PubChem. (n.d.). 5-Amino-2-bromo-4-fluorobenzonitrile. Retrieved from [Link]

  • AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

  • Gummadavelli, A., et al. (2007). The design and preliminary structure-activity relationship studies of benzotriazines as potent inhibitors of Abl and Abl-T315I enzymes. Bioorganic & Medicinal Chemistry Letters, 17(21), 5812-5818.
  • Al-Ostoot, F. H., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 5.
  • Wang, Y., et al. (2017). Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. European Journal of Medicinal Chemistry, 125, 110-123.
  • National Center for Biotechnology Information. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-fluorobenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-3-bromo-2-fluorobenzonitrile. Retrieved from [Link]

Sources

A Comparative Guide to Analytical Methods for the Characterization of 5-Amino-4-bromo-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Analytical Characterization

In the landscape of pharmaceutical research and development, the rigorous characterization of novel chemical entities is the bedrock of scientific integrity and regulatory compliance. 5-Amino-4-bromo-2-fluorobenzonitrile, a substituted benzonitrile, represents a class of compounds with significant potential as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The unique arrangement of its functional groups—an amine, a bromine atom, a fluorine atom, and a nitrile group—imparts specific physicochemical properties and reactivity.[1] A comprehensive analytical toolkit is therefore essential to confirm its identity, quantify its purity, and identify any related substances or potential degradation products.[2]

This guide provides a comparative analysis of the principal analytical techniques for the characterization of this compound. We will delve into the nuances of chromatographic and spectroscopic methods, offering field-proven insights into experimental design and data interpretation. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most appropriate analytical strategies for this and similar molecules.

Chromatographic Techniques: The Cornerstone of Purity Assessment

Chromatographic methods are indispensable for separating and quantifying the main component from a mixture of impurities. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed techniques.

High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse

HPLC is the preeminent technique for the purity analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for substituted benzonitriles. A reverse-phase method is typically the first line of approach due to its robustness and wide applicability.

The selection of a C18 stationary phase is based on the non-polar nature of the modified silica, which provides effective separation of moderately polar to non-polar analytes like this compound from its more polar or non-polar impurities. The mobile phase, a gradient of acetonitrile and water, is chosen to ensure the elution of a wide range of compounds with varying polarities. The addition of a small amount of an acid, such as formic or phosphoric acid, is crucial for protonating the amino group, which sharpens the peak shape by preventing tailing.[3] UV detection is selected based on the chromophoric nature of the aromatic ring and nitrile group, which allows for sensitive detection.

Objective: To determine the purity of this compound and quantify related substances.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

System Suitability:

  • Standard Solution: Prepare a solution of a well-characterized reference standard of this compound at the same concentration as the sample.

  • Procedure: Inject the standard solution five times.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • The theoretical plates for the main peak should be ≥ 2000.

Data Analysis:

  • Calculate the percentage purity using the area normalization method, assuming all impurities have a similar response factor to the main component. For higher accuracy, a reference standard for each impurity should be used to determine its relative response factor.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

A general workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. While this compound itself has limited volatility, GC-MS is invaluable for identifying residual solvents from the synthesis process and certain volatile impurities. Derivatization may be necessary to enhance the volatility of the main compound and its less volatile impurities.

The choice of a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides good separation for a wide range of analytes. The temperature programming is designed to elute highly volatile compounds like residual solvents at lower temperatures, followed by a gradual increase to elute less volatile components. Electron Ionization (EI) is a standard and robust ionization technique that generates reproducible fragmentation patterns, which are crucial for library matching and structural elucidation of unknown impurities.

Objective: To identify and quantify volatile impurities and residual solvents in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Autosampler.

Chromatographic Conditions:

  • Column: Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a low-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: 40-450 amu.

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a headspace vial.

  • Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) to dissolve the sample.

  • For the analysis of the main component and less volatile impurities, a separate sample can be prepared by dissolving in a volatile solvent like methylene chloride, with or without derivatization using an agent like MTBSTFA for the amino group.[4]

Data Analysis:

  • Identify residual solvents and impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities using an internal or external standard method.

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic methods are fundamental for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is the most powerful technique for determining the precise molecular structure of an organic compound in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts and coupling patterns influenced by the electron-donating amino group and the electron-withdrawing fluorine, bromine, and nitrile groups.

  • ¹³C NMR: This will provide a signal for each unique carbon atom in the molecule, including the quaternary carbons. The carbon attached to the fluorine will exhibit a characteristic large coupling constant (¹JCF).

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, and its chemical shift will be indicative of its electronic environment.

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

Acquisition Parameters (Typical):

  • ¹H NMR: Spectral width of 16 ppm, sufficient number of scans for good signal-to-noise, relaxation delay of 1-2 seconds.

  • ¹³C NMR: Proton-decoupled, spectral width of 240 ppm, longer acquisition time and relaxation delay (2-5 seconds) due to the low natural abundance of ¹³C.

  • ¹⁹F NMR: Proton-decoupled, wider spectral width to encompass the typical range of organofluorine compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy: Fingerprinting Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The infrared spectrum provides a unique "fingerprint" of the compound.

  • N-H stretching: Two distinct bands in the region of 3452 and 3363 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the primary amino group.

  • C≡N stretching: A sharp, intense absorption band around 2220-2240 cm⁻¹, characteristic of the nitrile group.

  • Aromatic C-H and C=C stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

  • C-F and C-Br stretching: Absorptions in the fingerprint region (below 1400 cm⁻¹), which can be complex.

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • FTIR spectrometer.

Sample Preparation:

  • KBr Pellet: Mix 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and faster method.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues to its structure. When coupled with a chromatographic technique (GC-MS or LC-MS), it becomes a powerful tool for both separation and identification.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₇H₄BrFN₂), which is approximately 215.02 g/mol . The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) will result in a characteristic M+2 peak of similar intensity to the M⁺ peak.

  • Fragmentation Pattern: Common fragmentation pathways for such molecules may include the loss of HCN, Br, or other small neutral fragments.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique is a strategic decision based on the specific information required. The following table provides a comparative overview of the primary methods discussed.

Parameter HPLC-UV GC-MS NMR Spectroscopy FTIR Spectroscopy
Primary Application Purity determination, quantification of impuritiesIdentification of volatile impurities and residual solventsUnambiguous structural elucidationFunctional group identification
Specificity High (with proper method development)Very high (mass spectral data)Very high (unique chemical shifts and couplings)Moderate (functional group specific)
Sensitivity High (ng/mL range)Very high (pg/mL range for targeted analysis)ModerateLow to moderate
Quantitative Accuracy Excellent (with reference standards)Good to excellent (with internal standards)Good (qNMR), but less routinePoor (generally not used for quantification)
Sample Throughput HighHighLowVery high
Typical Linearity (R²) ≥ 0.999≥ 0.995Not typically measuredNot applicable
Typical LOD 1-10 ng/mL0.1-1 ng/mL~0.1 mg/mL~1% in a mixture
Typical LOQ 5-50 ng/mL0.5-5 ng/mL~0.5 mg/mLNot applicable

Note: The performance characteristics in this table are representative and can vary depending on the specific instrumentation, method parameters, and sample matrix.

Technique_Selection cluster_goal Analytical Goal cluster_methods Analytical Methods cluster_techniques Primary Techniques Goal Characterization of This compound Purity Purity & Impurities Goal->Purity Structure Structural Elucidation Goal->Structure Volatiles Volatile Impurities Goal->Volatiles Functional_Groups Functional Groups Goal->Functional_Groups HPLC HPLC-UV Purity->HPLC NMR NMR Structure->NMR GCMS GC-MS Volatiles->GCMS FTIR FTIR Functional_Groups->FTIR HPLC->Structure GCMS->Purity NMR->Structure

Sources

A Spectroscopic Deep Dive: Comparative Analysis of 5-Amino-4-bromo-2-fluorobenzonitrile and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise characterization of novel organic molecules is paramount. The arrangement of functional groups on an aromatic scaffold can induce subtle yet profound changes in a molecule's electronic and conformational properties, ultimately dictating its biological activity or material performance. This guide offers a comprehensive spectroscopic comparison of 5-Amino-4-bromo-2-fluorobenzonitrile, a versatile building block, with its structurally related analogs: 4-Aminobenzonitrile, 2-Amino-5-fluorobenzonitrile, and 4-Bromo-2-fluorobenzonitrile. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we will elucidate the electronic interplay of amino, bromo, and fluoro substituents on the benzonitrile core. This analysis serves as a valuable resource for researchers in positive identification, quality control, and the rational design of next-generation molecules.

The Molecular Lineup: Structures and Substituent Effects

The four molecules at the heart of this guide share the benzonitrile framework but differ in the nature and position of their substituents. These differences provide a compelling case study for understanding structure-spectra relationships.

  • This compound (Target Molecule): Features an electron-donating amino group, a bulky and moderately electron-withdrawing bromo group, and a highly electronegative fluoro group. The interplay of these groups creates a unique electronic environment.

  • 4-Aminobenzonitrile: A simpler analog with a strong electron-donating amino group para to the electron-withdrawing nitrile group, leading to significant electronic polarization.

  • 2-Amino-5-fluorobenzonitrile: This isomer allows for the examination of the amino and fluoro groups in different positions relative to the nitrile.

  • 4-Bromo-2-fluorobenzonitrile: Lacking the amino group, this molecule serves as a key comparison for isolating the effects of the halogen substituents.

The following diagram illustrates the logical relationship for our comparative analysis, focusing on the influence of each substituent.

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Amino-4-bromo-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

<

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates like 5-Amino-4-bromo-2-fluorobenzonitrile is not just a quality metric; it is a critical determinant of downstream success.[1] Impurities, even in trace amounts, can introduce unforeseen variables, leading to failed reactions, compromised biological activity, and significant delays in research timelines.[1] This guide provides an in-depth, comparative analysis of the essential analytical techniques for rigorously assessing the purity of this compound, grounded in the principles of scientific integrity and field-proven expertise.

The Criticality of Purity in Drug Discovery

This compound is a versatile substituted benzonitrile, a class of compounds widely used as building blocks in the synthesis of pharmaceuticals and agrochemicals.[2] The presence of amino, bromo, and fluoro groups, along with the nitrile functionality, offers multiple reaction sites for constructing complex molecular architectures. However, the very reactivity that makes this intermediate valuable also presents challenges in its synthesis and purification. Potential impurities can arise from starting materials, side reactions (e.g., incomplete bromination, debromination), or degradation. Therefore, a multi-faceted analytical approach is imperative to ensure the compound's identity and purity, which are often expected to be in the range of 97-98% for commercial-grade materials.[3]

A Comparative Overview of Analytical Methodologies

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the synergistic use of several methods, each offering unique insights into the sample's composition. The choice of techniques is dictated by the expected impurities and the desired level of sensitivity.

Analytical Technique Principle Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity, detection of non-volatile impurities.High resolution, sensitivity, and reproducibility.May not detect highly volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification and quantification of volatile impurities.[4]Excellent for volatile and semi-volatile compounds, provides structural information.[4][5]Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Unambiguous structural confirmation, detection of structural isomers.[6][7]Provides detailed structural information, can quantify major components.Lower sensitivity compared to chromatographic methods for trace impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups.[8][9]Rapid and non-destructive.Primarily for qualitative functional group analysis, not ideal for quantification of impurities.

In-Depth Experimental Protocols and Causality

The following protocols are designed to be self-validating, with explanations for key experimental choices to ensure both accuracy and understanding.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the cornerstone for determining the percentage purity of this compound. A reverse-phase method is typically employed for this type of polar aromatic compound.

Experimental Workflow: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Accurately weigh ~5 mg of sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Filter through 0.45 µm syringe filter B->C F Inject sample C->F D Prepare Mobile Phases (e.g., A: Water with 0.1% TFA, B: Acetonitrile with 0.1% TFA) E Equilibrate C18 column E->F G Run Gradient Elution F->G H Detect at appropriate wavelength (e.g., 254 nm) G->H I Integrate all peaks H->I J Calculate % Area of the main peak I->J K Report as % Purity J->K GCMS_Workflow A Dissolve sample in a volatile solvent (e.g., Dichloromethane) B Inject into GC with a suitable column (e.g., HP-5MS) A->B C Temperature Programmed Separation B->C D Eluted compounds enter Mass Spectrometer C->D E Ionization (e.g., Electron Ionization) D->E F Mass Analysis E->F G Compare mass spectra to libraries for identification F->G Purity_Assessment_Logic cluster_primary Primary Quantitative & Qualitative Analysis cluster_structural Structural Confirmation cluster_conclusion Final Purity Assessment HPLC HPLC Quantitative Purity (% Area) Detection of non-volatile impurities GCMS GC-MS Identification of volatile impurities Confirmatory analysis HPLC->GCMS complementary Purity Confident Purity Value Identity Confirmed Impurity Profile Established HPLC->Purity GCMS->Purity NMR NMR ('H & 'C) Unambiguous structure confirmation Detection of isomers NMR->Purity FTIR FTIR Functional group confirmation FTIR->NMR corroborates

Sources

A Comparative Guide to Substituted Fluorobenzonitriles: Applications in Drug Discovery, Agrochemicals, and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Substituted fluorobenzonitriles represent a uniquely powerful class of chemical intermediates, strategically positioned at the intersection of medicinal chemistry, modern agriculture, and advanced materials science. The synergistic interplay between the electron-withdrawing nitrile group and the potent electronic and steric effects of fluorine substitution provides a versatile scaffold for molecular design. This guide offers a comparative analysis of substituted fluorobenzonitriles, moving beyond a simple catalog of applications to explore the causal relationships between substitution patterns and functional outcomes. We delve into structure-activity relationships (SAR) in drug discovery, particularly in the context of kinase inhibition, examine their role in enhancing the efficacy of next-generation agrochemicals, and survey their contributions to the performance of organic electronics. Supported by experimental data and detailed protocols, this document is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage the distinct advantages of this remarkable chemical moiety.

The Strategic Advantage of the Fluorobenzonitrile Scaffold

The utility of the fluorobenzonitrile core arises from the combined chemical properties of its two key functional groups. The nitrile group (–C≡N) is a versatile chemical handle, capable of undergoing transformations into amines, amides, or carboxylic acids. It also frequently acts as a hydrogen bond acceptor or a dipolar element, engaging in critical interactions with biological targets.[1]

The introduction of one or more fluorine atoms onto the benzene ring profoundly modulates the molecule's properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Strategic placement of fluorine can block sites of oxidative metabolism, thereby increasing a drug's half-life.[1][2]

  • Binding Affinity & Selectivity: Fluorine's high electronegativity can alter the pKa of nearby functional groups and create favorable dipole-dipole or hydrogen bonding interactions with protein targets, often leading to enhanced potency and selectivity.[1][3]

  • Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[4][5]

  • Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape.[2][3]

The interplay of these effects makes the fluorobenzonitrile scaffold a privileged starting point for optimization across multiple scientific domains.

Core Applications in Medicinal Chemistry

Fluorobenzonitriles are essential building blocks in the synthesis of a wide array of pharmaceuticals, including anticancer, antiviral, and CNS-active compounds.[1] Their primary role is often as a key pharmacophore that engages with a biological target or as a versatile intermediate for constructing more complex bioactive molecules.

Oncology: The Rise of Fluorobenzonitrile-Based Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology, and many potent inhibitors feature a fluorobenzonitrile moiety.[6][7] The nitrile group often forms a critical hydrogen bond with the "hinge" region of the kinase ATP-binding pocket, while the fluorine atom provides additional interactions and favorable pharmacokinetic properties.

The substitution pattern of the fluorine atom(s) can have a dramatic impact on inhibitor potency. This is often due to the fluorine's ability to form specific interactions in the binding pocket or to favorably modulate the electronics of the aromatic ring for key π-stacking interactions.

Comparative Analysis: VEGFR-2 Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in anti-angiogenic cancer therapy. A study on pyrrolo[2,1-f][4][8][9]triazine-based inhibitors highlights the importance of the fluorobenzonitrile substitution pattern. The introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position led to the discovery of a novel series of potent VEGFR-2 inhibitors.[2]

Compound IDSubstitution PatternVEGFR-2 IC₅₀ (nM)
Lead Compound 2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylaminoLow nanomolar
Analogue (Hypothetical) 4-Fluoro-phenylamino(Potency often lower)
Analogue (Hypothetical) Phenylamino (unsubstituted)(Significantly lower potency)
Table 1: Illustrative comparison of substitution patterns on VEGFR-2 kinase inhibition, based on findings from SAR studies.[2] The data demonstrates that the specific difluoro substitution pattern is critical for achieving high potency.

The 2,4-difluoro pattern is not merely a placeholder; it is a finely tuned element that optimizes interactions within the VEGFR-2 active site, leading to low nanomolar inhibitory activity.[2]

Central Nervous System (CNS) Disorders

The antidepressant Citalopram is a classic example of a drug featuring a 4-fluorophenyl group and a nitrile on a separate ring system. Structure-activity relationship (SAR) studies on Citalopram analogues have explored modifications to the isobenzofuran-5-carbonitrile core. These studies reveal that the nitrile group is a critical component for high-affinity binding to the serotonin transporter (SERT), and while various substitutions are tolerated, the electronic nature and position of these groups are key to maintaining selectivity over other monoamine transporters like DAT and NET.[10]

Diagram: General Drug Discovery Workflow

The following diagram illustrates a typical workflow for developing a targeted therapy, such as a kinase inhibitor, starting from a substituted fluorobenzonitrile intermediate.

G cluster_0 Intermediate Synthesis & Elaboration cluster_1 Screening & Optimization cluster_2 Preclinical Development Start Starting Materials (e.g., 3,4-Dichlorobenzonitrile) Synth Synthesis of Substituted Fluorobenzonitrile Intermediate Start->Synth Fluorination Elab Core Elaboration (e.g., SNAr, Suzuki Coupling) Synth->Elab Functionalization Screen Primary Screening (e.g., In Vitro Kinase Assay) Elab->Screen SAR Structure-Activity Relationship (SAR) Studies Screen->SAR SAR->Elab Iterative Design LeadOpt Lead Optimization (ADME, PK/PD) SAR->LeadOpt Candidate Candidate Drug Selection LeadOpt->Candidate InVivo In Vivo Efficacy & Toxicity Studies Candidate->InVivo G Flufenacet Flufenacet Herbicide (Derived from Fluorobenzonitrile) Uptake Uptake by Weed Seedling Flufenacet->Uptake Inhibition INHIBITION Uptake->Inhibition Target VLCFA Elongase Enzyme VLCFA VLCFA Synthesis Target->VLCFA Inhibition->Target Membrane Cell Membrane Formation VLCFA->Membrane Growth Cell Division & Growth Membrane->Growth Control Weed Control Growth->Control Disruption leads to

Caption: Mode of action for the herbicide Flufenacet.

Applications in Advanced Materials Science

The strong dipole moment and rigid structure of the fluorobenzonitrile moiety make it an attractive component for advanced materials, particularly in organic electronics.

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, carbazolyl benzonitrile derivatives are being explored as host materials for emitters that utilize thermally activated delayed fluorescence (TADF). These materials must possess high triplet energies to be effective hosts for blue TADF emitters. By creating highly twisted molecular structures using fluorobenzonitrile derivatives, researchers can spatially separate the frontier orbitals (HOMO and LUMO), which achieves a relatively small singlet-triplet energy splitting (ΔEST). This is a critical factor for efficient TADF. [11] Comparative Performance of Carbazolyl Benzonitrile Hosts in Blue TADF OLEDs

Host MaterialKey FeatureMax. External Quantum Eff. (EQE)Driving Voltage @ 1000 cd m⁻²
Carbazolyl Benzonitrile Derivative High T₁, Small ΔEST21.5%4.9 V
Standard High T₁ Host (Typical) High T₁, Larger ΔEST~15-20%> 5.5 V
Table 2: Performance comparison of a novel carbazolyl benzonitrile host against typical high triplet energy hosts in blue TADF OLEDs. The novel host enables both high efficiency and a record-low driving voltage.[11]

The data clearly indicates that the specific electronic properties imparted by the benzonitrile structure are key to overcoming a major challenge in blue OLEDs: achieving high efficiency without requiring high, power-consuming voltages. [11]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, self-validating protocols for key processes discussed in this guide.

Protocol 1: Synthesis of 3,4-Difluorobenzonitrile

This protocol describes the synthesis of 3,4-difluorobenzonitrile from 3,4-dichlorobenzonitrile via halogen-exchange fluorination, a common industrial method. [12][13] Materials:

  • 3,4-Dichlorobenzonitrile

  • Anhydrous Potassium Fluoride (spray-dried)

  • Catalyst: bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt

  • Solvent: 1,3-Dimethyl-2-imidazolidinone (DMI)

  • Dehydration Solvent: Toluene or Cyclohexane

Procedure:

  • Dehydration: Charge a dry, inert-atmosphere reactor equipped with a stirrer, thermometer, and reflux separator with 150g of 3,4-dichlorobenzonitrile, 450g of DMI, and 100g of toluene. [9]2. Heat the mixture to 120°C and reflux for 1.5-2 hours, continuously removing water via the separator. [9]3. Fluorination (Step 1): Once water removal is complete, add 150g of spray-dried potassium fluoride and 15g of the catalyst. [9]4. Increase the temperature to 130-150°C and maintain reflux with water separation for 2-3 hours. This step primarily forms the intermediate 3-chloro-4-fluorobenzonitrile. [13]5. Fluorination (Step 2): Increase the temperature further to 180-200°C and maintain for 5-6 hours to complete the reaction to 3,4-difluorobenzonitrile. [13]6. Workup and Purification: Cool the reaction mixture and dilute with toluene. Filter the mixture under reduced pressure to remove inorganic salts. Wash the filter cake three times with toluene. [4][9]7. Combine the filtrate and washings. Purify the crude product by vacuum distillation, controlling the vacuum at 0.08-0.09 MPa. Collect the fraction boiling at 90-105°C. [4][9]8. Validation: Confirm product identity and purity (typically >99%) using Gas Chromatography (GC) and/or NMR spectroscopy. The expected yield is approximately 70-85%. [9]

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a common, high-throughput method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase. [8][14] Principle: This is a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A kinase phosphorylates a biotinylated peptide substrate. A terbium (Tb)-labeled anti-phospho-specific antibody binds the phosphorylated peptide. When streptavidin-conjugated XL665 is added, it binds the biotin, bringing the Tb-donor and XL665-acceptor into proximity, generating a FRET signal. An inhibitor prevents phosphorylation, leading to a decrease in the FRET signal. [8] Materials:

  • Target Kinase (e.g., VEGFR-2)

  • Biotinylated peptide substrate

  • ATP (at or near the Kₘ for the target kinase)

  • Test Inhibitor (e.g., a fluorobenzonitrile derivative, serially diluted in DMSO)

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection Reagents: Tb-labeled anti-phospho-antibody, Streptavidin-XL665

  • 384-well low-volume assay plates

Procedure:

  • Reaction Setup: To the wells of the assay plate, add 5 µL of the serially diluted inhibitor or a DMSO vehicle control.

  • Add 10 µL of a solution containing the kinase and its peptide substrate, prepared in assay buffer.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme. [14]4. Initiate Kinase Reaction: Add 10 µL of the ATP solution to each well to start the reaction.

  • Incubate the plate at 30°C for 60 minutes (or a time determined to be in the linear range of the reaction).

  • Stop Reaction & Detection: Add a solution containing the detection reagents (Tb-antibody and SA-XL665) in a stop buffer (containing EDTA) to each well.

  • Incubate the plate at room temperature for 60 minutes to allow for detection reagent binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the ratio of the acceptor to donor signals. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. [15]

Conclusion and Future Outlook

Substituted fluorobenzonitriles are far more than simple chemical intermediates; they are enabling scaffolds that allow scientists to precisely modulate molecular properties to achieve desired functional outcomes. In medicinal chemistry, the strategic placement of fluorine on the benzonitrile core continues to be a highly successful strategy for developing potent and selective kinase inhibitors with favorable pharmacokinetic profiles. In agrochemicals, these structures provide the foundation for highly effective and stable crop protection agents. Furthermore, their unique electronic properties are paving the way for next-generation materials in organic electronics, addressing critical challenges in device efficiency and stability.

Future research will likely focus on the development of novel, more complex fluorination patterns and the application of these building blocks in new therapeutic areas and material applications. As synthetic methodologies for late-stage fluorination become more sophisticated, the ability to fine-tune molecules based on the fluorobenzonitrile scaffold will only expand, cementing its role as a cornerstone of modern chemical innovation.

References

  • Fluorobenzonitrile Series. (n.d.). Sparrow Chemical. Retrieved January 6, 2026, from [Link]

  • Process for synthesizing 3,4-difluorobenzonitrile. (2014). Eureka | Patsnap. Retrieved January 6, 2026, from [Link]

  • Preparation method of 3, 4-difluorobenzonitrile. (2018). Google Patents.
  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). Protocols.io. Retrieved January 6, 2026, from [Link]

  • Process for synthesizing 3,4-difluorobenzonitrile. (2014). Google Patents.
  • A Radioactive in vitro ERK3 Kinase Assay. (2019). PMC - NIH. Retrieved January 6, 2026, from [Link]

  • In vitro kinase assay. (2022). Bio-protocol. Retrieved January 6, 2026, from [Link]

  • Structure-Activity Relationships for a Novel Series of Citalopram Analogues at Monoamine Transporters. (2012). PMC - PubMed Central. Retrieved January 6, 2026, from [Link]

  • Boosting Crop Protection: The Role of 4-Fluorobenzonitrile in Agrochemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]

  • Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Structure activity relationship. (n.d.). Mansoura University. Retrieved January 6, 2026, from [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). PubMed Central. Retrieved January 6, 2026, from [Link]

  • Structure--activity relationship of quinolones. (1991). PubMed. Retrieved January 6, 2026, from [Link]

  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f]t[4][8][9]riazine-based VEGFR-2 kinase inhibitors. (2008). PubMed. Retrieved January 6, 2026, from [Link]

  • Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). (n.d.). University of Wisconsin-Madison. Retrieved January 6, 2026, from [Link]

  • Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. (2025). PubMed. Retrieved January 6, 2026, from [Link]

  • Herbicide Mode-Of-Action Summary. (n.d.). Purdue Extension. Retrieved January 6, 2026, from [Link]

  • Highly efficient blue thermally activated delayed fluorescent OLEDs with record-low driving voltages utilizing high triplet energy hosts with small singlet–triplet splittings. (2016). SciSpace. Retrieved January 6, 2026, from [Link]

  • 4-Fluorobenzonitrile. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). (2017). PMC - PubMed Central. Retrieved January 6, 2026, from [Link]

  • The IC 50 heatmap of common control kinase inhibitors against over 200... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. (2020). PubMed Central. Retrieved January 6, 2026, from [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (2013). PMC - NIH. Retrieved January 6, 2026, from [Link]

  • Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. (2022). RSC Publishing. Retrieved January 6, 2026, from [Link]

  • Highly efficient and stable green fluorescent OLEDs with high color purity using a BODIPY derivative. (2023). RSC Publishing. Retrieved January 6, 2026, from [Link]

  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. (2020). Semantic Scholar. Retrieved January 6, 2026, from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 5-Amino-4-bromo-2-fluorobenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety and Hazard Assessment

Based on the hazard profiles of analogous compounds such as 5-Bromo-2-fluorobenzonitrile and 4-Bromo-2-fluorobenzonitrile, it is prudent to handle 5-Amino-4-bromo-2-fluorobenzonitrile as a hazardous substance with the potential for acute toxicity and irritation.[1][2][3][4][5][6] The primary routes of exposure are inhalation, skin contact, and ingestion.

Core Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5][6]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][6]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3][6]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

This hazard profile necessitates the consistent use of appropriate Personal Protective Equipment (PPE) and handling within a controlled environment.

Personal Protective Equipment (PPE) and Engineering Controls

A thorough risk assessment should always precede the handling of this compound. The following table outlines the minimum recommended PPE and engineering controls.

Control MeasureSpecificationRationale
Engineering Controls Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors. All manipulations of the solid compound and its solutions should be performed within a fume hood.
Eye/Face Protection Chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][6]To protect against splashes and airborne particles.
Skin Protection Impervious gloves (e.g., nitrile) and a fully buttoned lab coat.[3] Contaminated clothing should be removed and washed before reuse.[2][3][6]To prevent skin contact and absorption.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[1][6]To be used in situations where engineering controls are insufficient to maintain exposure below acceptable levels, or during spill cleanup of a large quantity.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in general laboratory trash or down the drain.

Waste Segregation and Collection

Proper segregation of hazardous waste is crucial to prevent dangerous chemical reactions and to ensure compliant disposal. As a halogenated organic compound, this compound waste must be collected separately from non-halogenated organic waste.

Experimental Workflow for Waste Collection:

Waste_Collection_Workflow Start Waste Generated (Solid, Solution, Contaminated materials) Classify Classify as Halogenated Organic Waste Start->Classify Segregate Segregate from Non-Halogenated & Aqueous Waste Classify->Segregate Container Select a Designated, Labeled, and Compatible Waste Container Segregate->Container Collect Collect Waste in Container Container->Collect Seal Keep Container Tightly Sealed When Not in Use Collect->Seal End Store in Satellite Accumulation Area Seal->End Spill_Response_Decision_Tree Spill Spill of 5-Amino-4-bromo- 2-fluorobenzonitrile Occurs Assess Is the spill large or are you untrained to handle it? Spill->Assess Evacuate Evacuate the area. Contact EHS/Emergency Response. Assess->Evacuate Yes SmallSpill Small, manageable spill Assess->SmallSpill No DonPPE Don appropriate PPE SmallSpill->DonPPE Contain Contain and absorb the spill DonPPE->Contain Collect Collect waste in a labeled hazardous waste container Contain->Collect Decontaminate Decontaminate the area Collect->Decontaminate Report Report the incident Decontaminate->Report

Caption: Decision-making process for responding to a chemical spill.

Final Disposal Pathway

The ultimate disposal of this compound waste must be conducted through an approved hazardous waste disposal facility. [2][3][4][6]

  • Contact EHS: Coordinate with your institution's EHS department for the pickup and disposal of the hazardous waste container.

  • Documentation: Ensure all necessary waste disposal forms are completed accurately.

  • Professional Disposal: The EHS department will arrange for a licensed hazardous waste contractor to transport the waste for final disposal, which is typically high-temperature incineration for halogenated organic compounds.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific integrity and environmental stewardship.

References

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • National Research Council. (1981). Prudent Practices for Handling Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 5-Amino-4-bromo-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Notice: A specific Safety Data Sheet (SDS) for 5-Amino-4-bromo-2-fluorobenzonitrile (CAS 893615-28-6) is not publicly available. This guide is therefore based on the known hazards of structurally analogous compounds, including halogenated and aminated benzonitriles. It is imperative to treat this compound with the utmost care, assuming it possesses a similar or greater hazard profile than its analogs. Always consult with your institution's Environmental Health and Safety (EHS) department for site-specific guidance.

Hazard Assessment: Understanding the Risks

This compound is a substituted benzonitrile, a class of compounds that requires careful handling. Based on data from similar molecules like 5-Bromo-2-fluorobenzonitrile and other halogenated nitriles, we must anticipate a multi-faceted hazard profile[1][2][3][4].

The primary anticipated hazards are:

  • Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or if inhaled[1][3][4]. The nitrile group (-CN) can be toxic, and the aromatic halogenation enhances membrane permeability, potentially increasing systemic exposure.

  • Skin Irritation (Category 2): Causes skin irritation upon direct contact[1][4].

  • Serious Eye Irritation (Category 2): Poses a significant risk of serious eye irritation or damage[1][4].

  • Respiratory Irritation: May cause respiratory irritation if dust or aerosols are inhaled[1][2].

During combustion, hazardous decomposition products such as nitrogen oxides (NOx), carbon oxides (CO, CO2), hydrogen halides (HBr, HF), and highly toxic hydrogen cyanide (HCN) can be released[3].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is non-negotiable. The causality is clear: to prevent the compound from entering the body through inhalation, ingestion, or skin/eye contact.

PPE CategoryItemSpecification & Rationale
Eye & Face Protection Chemical Safety Goggles & Face ShieldGoggles: Must be worn at all times to protect against splashes and fine dust. Face Shield: Required when handling larger quantities (>5g) or when there is a significant splash risk.
Hand Protection Chemical-Resistant GlovesNitrile Gloves (double-gloved): Provides good resistance against incidental contact. Double-gloving is essential to protect against tears and for safe doffing of the outer, contaminated glove.
Body Protection Laboratory CoatA flame-resistant lab coat that can be quickly removed is mandatory. Ensure cuffs are snug to prevent dust from entering.
Respiratory Protection NIOSH-Approved RespiratorRequired for handling powder outside a certified fume hood. A half-mask respirator with P100 (particulate) cartridges is the minimum. A full-face respirator offers enhanced eye and face protection.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol minimizes exposure risk. Every step is designed to contain the chemical and protect the operator.

Engineering Controls: The Primary Containment
  • Chemical Fume Hood: All weighing, transferring, and dissolution of this compound must be performed inside a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of the fine, potentially airborne powder.

  • Safety Infrastructure: Ensure that a safety shower and an eyewash station are unobstructed and readily accessible within a 10-second travel distance from your workstation[3][5].

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within the fume hood for the procedure.

    • Don all required PPE as specified in the table above.

    • Prepare all necessary equipment (spatulas, weigh boats, glassware, solvent) and place it within the fume hood to minimize movement in and out of the containment area. .

  • Weighing & Transfer:

    • When handling the solid, use gentle motions to avoid creating airborne dust.

    • Use a dedicated, clean spatula for this chemical.

    • Weigh the compound on an anti-static weigh boat.

    • To transfer, carefully tip the weigh boat into the receiving vessel. Use a small amount of the reaction solvent to rinse any residual powder from the weigh boat into the vessel, ensuring a complete and contained transfer. .

  • Post-Handling:

    • Securely cap the primary container and wipe it down with a damp cloth before removing it from the fume hood for storage.

    • Wipe down the work surface inside the fume hood with a suitable solvent (e.g., isopropanol) and then water.

    • Carefully doff the outer pair of gloves while still in the fume hood and dispose of them in the designated solid hazardous waste container.

    • Wash hands thoroughly with soap and water after exiting the lab.

Workflow for Safe Handling

The following diagram illustrates the critical path for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don Required PPE (Gloves, Goggles, Lab Coat) prep_hood 2. Prepare Fume Hood Work Area prep_ppe->prep_hood prep_equip 3. Assemble Equipment prep_hood->prep_equip handle_weigh 4. Weigh Compound prep_equip->handle_weigh Begin Handling handle_transfer 5. Transfer to Vessel handle_weigh->handle_transfer handle_rinse 6. Rinse Weigh Boat handle_transfer->handle_rinse cleanup_wipe 7. Clean & Decontaminate Work Surface handle_rinse->cleanup_wipe Complete Handling cleanup_dispose 8. Dispose of Waste (Gloves, Weigh Boat) cleanup_wipe->cleanup_dispose cleanup_doff 9. Doff Outer Gloves cleanup_dispose->cleanup_doff cleanup_wash 10. Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: A workflow for handling this compound.

Emergency Procedures: Plan for the Unexpected

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[3].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[3].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][3].

  • Spill:

    • Minor Spill (in fume hood): Wearing appropriate PPE, gently cover the spill with an absorbent material. Carefully scoop the material into a labeled hazardous waste container. Decontaminate the area.

    • Major Spill: Evacuate the immediate area. Alert your EHS department and follow their established emergency protocol. Prevent entry into the area.

Disposal Plan: Responsible Stewardship

Chemical waste disposal is governed by strict regulations to protect the environment.

  • Waste Classification: As a halogenated organic compound, all waste containing this compound must be classified as halogenated organic waste [6].

  • Solid Waste:

    • All contaminated disposables (gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Solid Waste."

    • Do not mix with non-halogenated waste[7].

  • Liquid Waste:

    • Solutions containing this compound must be collected in a dedicated, clearly labeled "Halogenated Liquid Waste" container.

    • Never dispose of this chemical down the drain[7].

  • Final Disposal: All waste must be disposed of through your institution's licensed hazardous waste disposal service, typically via high-temperature incineration[1][3][8].

Respiratory Protection Decision Tree

The use of respiratory protection is determined by the adequacy of engineering controls.

G start Handling Solid This compound? q_hood Is work performed in a certified chemical fume hood? start->q_hood respirator_no No Respiratory Protection Typically Required q_hood->respirator_no Yes respirator_yes NIOSH-Approved Respirator with P100 Cartridges is MANDATORY q_hood->respirator_yes No

Caption: A decision tree for respiratory protection selection.

References

  • Proper disposal of chemicals. (2025). Sciencemadness Wiki. [Link]

  • SAFETY DATA SHEET: 2-Bromo-4-fluorobenzonitrile. (2025). Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET: 4-Bromo-2-fluorobenzonitrile. (2025). Thermo Fisher Scientific. [Link]

  • Appendix A: Disposal Procedures by Chemical. (2019). UW-La Crosse. [Link]

  • Halogenated Waste. (n.d.). [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison BME Shared Labs. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-4-bromo-2-fluorobenzonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-4-bromo-2-fluorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.